Product packaging for 3-(Dipropylcarbamoyl)phenylboronic acid(Cat. No.:CAS No. 850567-39-4)

3-(Dipropylcarbamoyl)phenylboronic acid

Cat. No.: B1486647
CAS No.: 850567-39-4
M. Wt: 249.12 g/mol
InChI Key: FEDZYTLGLQATCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Dipropylcarbamoyl)phenylboronic acid is a useful research compound. Its molecular formula is C13H20BNO3 and its molecular weight is 249.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20BNO3 B1486647 3-(Dipropylcarbamoyl)phenylboronic acid CAS No. 850567-39-4

Properties

IUPAC Name

[3-(dipropylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(10-11)14(17)18/h5-7,10,17-18H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDZYTLGLQATCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)N(CCC)CCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657276
Record name [3-(Dipropylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-39-4
Record name B-[3-[(Dipropylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850567-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Dipropylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Dipropylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of the synthetic pathways for 3-(Dipropylcarbamoyl)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. We will explore the primary retrosynthetic strategies, focusing on the prevalent and robust method involving the initial formation of a halogenated benzamide intermediate followed by a palladium-catalyzed Miyaura borylation. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols, mechanistic insights, and critical considerations for reaction optimization, purification, and safe handling.

Introduction and Strategic Overview

Arylboronic acids are indispensable tools in modern organic synthesis, most notably for their role as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for carbon-carbon bond formation. The target molecule, this compound, incorporates a disubstituted amide functionality, making it a key intermediate for synthesizing complex molecules with potential applications as kinase inhibitors or other pharmacologically active agents.

The synthesis of this molecule presents a strategic choice between two primary retrosynthetic pathways:

  • Route A: Formation of the amide bond first, followed by the installation of the boronic acid moiety. This involves the amidation of a 3-halobenzoic acid and subsequent borylation of the resulting 3-halo-N,N-dipropylbenzamide.

  • Route B: Installation of the boronic acid first, followed by amide bond formation. This route begins with 3-carboxy-phenylboronic acid which is then coupled with dipropylamine.

While both routes are chemically plausible, Route A is generally preferred in practice. This preference stems from the robust and high-yielding nature of the Miyaura borylation reaction, which exhibits excellent tolerance for a wide range of functional groups, including amides.[1][2] Conversely, amide coupling reactions performed on boronic acid-containing substrates (Route B) can be complicated by potential side reactions, such as the formation of boroxines (trimeric anhydrides) under dehydrating conditions, which can interfere with the coupling process.

This guide will focus primarily on the more reliable and widely adopted Route A .

Synthetic_Overview Target 3-(Dipropylcarbamoyl)- phenylboronic acid RouteA_Intermediate 3-Bromo-N,N-dipropylbenzamide RouteA_Intermediate->Target Miyaura Borylation RouteA_Start 3-Bromobenzoic Acid + Dipropylamine RouteA_Start->RouteA_Intermediate Amide Coupling RouteB_Start 3-Carboxyphenylboronic Acid + Dipropylamine RouteB_Start->Target Amide Coupling (Less Preferred) Miyaura_Borylation_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L₂) Pd0->OxAdd Oxidative Addition ArBpin Ar-B(pin) Pd0->ArBpin Trans Ar-Pd(II)-Bpin(L₂) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination ArBr Ar-Br ArBr->OxAdd B2pin2 B₂(pin)₂ + Base B2pin2->Trans

References

An In-Depth Technical Guide to 3-(Dipropylcarbamoyl)phenylboronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, arylboronic acids stand as indispensable building blocks. Their versatility, particularly in palladium-catalyzed cross-coupling reactions, has revolutionized the construction of complex molecular architectures. This guide focuses on a specific, yet highly valuable, member of this class: 3-(Dipropylcarbamoyl)phenylboronic acid .

The presence of the dipropylcarbamoyl moiety at the meta-position of the phenylboronic acid introduces unique electronic and steric properties, influencing its reactivity and potential applications. This functional group can modulate the compound's solubility, lipophilicity, and potential for hydrogen bonding, making it an intriguing candidate for investigation in both synthetic methodology and drug discovery programs. This technical guide will provide a comprehensive overview of the chemical properties, a plausible and detailed synthetic route, and key applications of this compound, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 850567-39-4[1]
Molecular Formula C₁₃H₂₀BNO₃[1]
Molecular Weight 249.11 g/mol [1]
Boiling Point 454.3 °C at 760 mmHg[1]
Density 1.1 g/cm³[1]
Refractive Index 1.531[1]
Appearance White to off-white crystalline powder (inferred from similar compounds)[2]
Solubility Expected to be soluble in polar organic solvents like THF, DMF, and alcohols.
Stability Stable under standard conditions; moisture-sensitive.[3]

Synthesis of this compound

Experimental Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_0 Step 1: Amidation cluster_1 Step 2: Lithiation-Borylation start 3-Bromobenzoic Acid reagent1 SOCl₂ or (COCl)₂ start->reagent1 Chlorination intermediate1 3-Bromobenzoyl Chloride reagent1->intermediate1 reagent2 Dipropylamine, Et₃N intermediate1->reagent2 Amidation product1 N,N-Dipropyl-3-bromobenzamide reagent2->product1 reagent3 1. n-BuLi, THF, -78°C 2. B(OiPr)₃ product1->reagent3 Halogen-Metal Exchange & Borylation reagent4 Aqueous Acid Workup (e.g., HCl) reagent3->reagent4 Hydrolysis final_product This compound reagent4->final_product

Caption: A two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N,N-Dipropyl-3-bromobenzamide

  • Chlorination of 3-Bromobenzoic Acid: To a solution of 3-bromobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.[5]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess chlorinating agent under reduced pressure to yield crude 3-bromobenzoyl chloride, which is typically used in the next step without further purification.

  • Amidation: Dissolve the crude 3-bromobenzoyl chloride in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of dipropylamine (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain N,N-dipropyl-3-bromobenzamide.

Step 2: Synthesis of this compound

  • Lithiation-Borylation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve N,N-dipropyl-3-bromobenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.

  • To the resulting aryllithium species, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Hydrolysis: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

  • Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

  • Extract the aqueous layer with ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, providing a powerful tool for the synthesis of biaryls and other conjugated systems.[6]

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl Boronate [R²-B(OH)₃]⁻ Boronate->Transmetalation Base RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for a Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., a mixture of toluene and water, or dioxane and water)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.2 eq), the aryl bromide (1.0 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., toluene/water 4:1).

  • Add the palladium catalyst (0.01-0.05 eq) under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Potential Biological Significance and Drug Development Applications

While no specific biological activity has been reported for this compound itself, the broader class of substituted phenylboronic acids and benzamides are of significant interest in drug discovery.[7]

  • Enzyme Inhibition: The boronic acid moiety is a known pharmacophore that can act as a transition-state analog inhibitor of serine proteases.[8] The dipropylcarbamoyl group can be tailored to interact with specific pockets of an enzyme's active site, potentially leading to potent and selective inhibitors.

  • Modulation of Physicochemical Properties: The N,N-disubstituted amide can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The dipropyl groups increase lipophilicity, which could enhance membrane permeability.

  • Allosteric Modulation: Substituted benzamides have been investigated as allosteric modulators of various enzymes, such as glucokinase.[9][10] The unique substitution pattern of this compound could be explored for its potential to allosterically modulate protein function.

  • Drug Delivery Systems: Phenylboronic acid-containing polymers have been developed for glucose-responsive drug delivery systems, leveraging the reversible interaction of the boronic acid with diols.[11]

Further screening and biological evaluation of this compound are warranted to explore its potential as a lead compound in various therapeutic areas.

Conclusion

This compound is a valuable, functionalized building block for organic synthesis and a compound of interest for medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity in Suzuki-Miyaura cross-coupling make it a reliable tool for the construction of complex molecules. While its specific biological profile remains to be elucidated, the structural motifs present in this molecule suggest a range of potential applications in drug discovery, from enzyme inhibition to the development of novel therapeutic agents. The synthetic and application protocols provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their work.

References

3-(Dipropylcarbamoyl)phenylboronic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Dipropylcarbamoyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile synthetic intermediate with significant applications in organic chemistry and drug discovery. The document details its physicochemical properties, outlines a plausible synthetic pathway, and offers an in-depth exploration of its primary application in palladium-catalyzed cross-coupling reactions. Particular focus is placed on the mechanistic underpinnings and practical execution of the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation. This guide serves as a critical resource for researchers leveraging boronic acids in the synthesis of complex molecules, novel pharmaceutical agents, and advanced materials.

Core Compound Identification and Properties

This compound is an organic compound featuring a phenylboronic acid scaffold substituted with a dipropylcarbamoyl group at the meta-position.[1] Boronic acids are a class of organoboron compounds characterized by a C-B bond and two hydroxyl groups attached to the boron atom.[2][3] They are generally stable, easy to handle, and exhibit low toxicity, making them invaluable reagents in synthetic chemistry.[4] The presence of the amide functional group can influence the compound's solubility, electronic properties, and steric profile, offering unique advantages in molecular design.

Chemical Structure

Caption: Structure of this compound.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 850567-39-4[1]
Molecular Formula C₁₃H₂₀BNO₃[1]
Molecular Weight 249.11 g/mol [1]
Density 1.1 g/cm³[1]
Boiling Point 454.3°C at 760 mmHg[1]
Flash Point 228.5°C[1]

Synthesis Pathway

A plausible pathway starts from 3-bromobenzoyl chloride. The first step is an amidation reaction with dipropylamine to form the corresponding amide. The resulting 3-bromo-N,N-dipropylbenzamide is then converted to a Grignard reagent, which is subsequently trapped with a borate ester (e.g., trimethyl borate) at low temperatures. The final step is an acidic workup to hydrolyze the boronate ester to the desired boronic acid.

Synthesis_Workflow A 3-Bromobenzoyl chloride + Dipropylamine B Step 1: Amidation (Base, Solvent e.g., DCM) A->B C 3-Bromo-N,N-dipropylbenzamide B->C D Step 2: Grignard Formation (Mg, THF) C->D E Aryl Magnesium Bromide Intermediate D->E F Step 3: Borylation (B(OMe)₃, -78°C) E->F G Boronate Ester Intermediate F->G H Step 4: Hydrolysis (Aqueous Acid, e.g., HCl) G->H I This compound H->I

Caption: Proposed synthetic workflow for the target compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of phenylboronic acids is in the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that forges a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[3][5][6] This reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[7][8] The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the transformative impact of palladium-catalyzed cross-couplings in chemistry.[5]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:[5]

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: A base activates the boronic acid to form a more nucleophilic borate species. This species then transfers its organic group (the 3-(dipropylcarbamoyl)phenyl moiety) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0:n->PdII_ArX:w Ar-X RedElim Reductive Elimination OxiAdd Oxidative Addition PdII_ArAr Ar-Pd(II)L₂-Ar' PdII_ArX:e->PdII_ArAr:s Ar'B(OH)₂ Base Transmetal Transmetalation PdII_ArAr:s->Pd0:e Ar-Ar' ArX Ar-X ArBOH2 Ar'B(OH)₂ + Base Product Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: A Self-Validating System

The following protocol describes a general procedure for a Suzuki-Miyaura coupling. The causality behind each component is critical for success.

Objective: To couple this compound with an aryl bromide (e.g., 4-bromotoluene).

Materials:

  • This compound (1.1 - 1.5 equivalents)

  • Aryl Halide (e.g., 4-bromotoluene, 1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.1 - 2 mol%)[5]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents)[5]

  • Solvent System (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)[5]

  • Inert atmosphere (Argon or Nitrogen)

Protocol:

  • Vessel Preparation (Trustworthiness Pillar): To a flame-dried Schlenk flask or pressure vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.5 eq).

    • Causality: A dry, oxygen-free environment is crucial. The Pd(0) catalyst is sensitive to oxygen, and moisture can interfere with the reaction.

  • Inert Atmosphere Purge: Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes. This is achieved by evacuating the flask under vacuum and backfilling with the inert gas, repeated three times.

    • Causality: Removing oxygen prevents the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The mixture should be stirred to form a suspension.

    • Causality: The solvent choice is critical for solubilizing the reactants and catalyst. A biphasic system with water is often used because the base is soluble in the aqueous phase, facilitating the activation of the boronic acid.[5] Degassing the solvent removes dissolved oxygen.

  • Catalyst Addition: Briefly remove the stopper and add the palladium catalyst.

    • Causality: The catalyst is added last to minimize its exposure to air. The choice of catalyst and its supporting ligands can dramatically affect reaction efficiency and scope.[8][9]

  • Reaction Execution: Seal the vessel tightly and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Causality: Heating provides the necessary activation energy for the reaction steps, particularly the oxidative addition. Reaction times can vary from a few hours to overnight.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Broader Applications in Drug Discovery and Materials

Beyond its role as a coupling partner, the phenylboronic acid (PBA) moiety has garnered significant interest for its ability to form reversible covalent bonds with 1,2- and 1-3-diols.[10] This unique property is exploited in several advanced applications:

  • Drug Delivery: PBA-functionalized nanoparticles can be designed to encapsulate and release drugs in response to specific stimuli.[11] For example, a drug containing a diol group can be loaded into a PBA-based carrier and released in an acidic environment (like a tumor microenvironment) where the boronate ester bond is less stable.[11]

  • Biosensors: The interaction with diols makes PBA an excellent recognition element for carbohydrates like glucose.[10][12] This has led to the development of glucose-responsive systems for potential use in self-regulated insulin delivery for diabetes treatment.[10]

  • Bioconjugation: Phenylboronic acid can be used to label proteins and cell surfaces, leveraging its affinity for carbohydrate structures present in glycoproteins.[2]

The dipropylcarbamoyl group on the title compound can modulate these properties by altering solubility and steric accessibility to the boronic acid group, providing a handle for fine-tuning the performance of the final material or drug candidate.

Conclusion

This compound (CAS: 850567-39-4) is a highly valuable and versatile building block in modern organic synthesis. Its primary utility lies in the robust and reliable Suzuki-Miyaura cross-coupling reaction, enabling the efficient construction of complex molecular architectures. Furthermore, the inherent reactivity of the boronic acid moiety with diols opens avenues for its application in cutting-edge fields like targeted drug delivery and biosensing. A thorough understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, is essential for researchers aiming to harness its full potential in the development of new medicines and materials.

References

3-(Dipropylcarbamoyl)phenylboronic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Dipropylcarbamoyl)phenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a functionalized arylboronic acid of increasing interest to researchers in medicinal chemistry and materials science. We delve into its core physicochemical properties, centered around its precise molecular weight, and extend into its synthesis, potential applications, and essential handling protocols. This document is intended to serve as a foundational resource for scientists and professionals in drug development, offering both theoretical insights and practical methodologies related to this compound. Key discussions include its role as a versatile building block in Suzuki-Miyaura cross-coupling reactions and its potential in the design of stimuli-responsive materials and targeted drug delivery systems, leveraging the unique reactivity of the boronic acid moiety.

Introduction: The Significance of Arylboronic Acids in Modern Chemistry

Phenylboronic acids (PBAs) and their derivatives are a cornerstone of modern organic synthesis and medicinal chemistry.[1][2] Their general stability, low toxicity, and ease of handling make them superior reagents in many contexts, most notably as nucleophilic partners in palladium-catalyzed cross-coupling reactions like the Nobel Prize-winning Suzuki-Miyaura coupling.[2][3] Beyond their synthetic utility, the boronic acid functional group possesses a unique ability to form reversible covalent bonds with 1,2- and 1,3-diols, a class of compounds that includes biologically crucial molecules like saccharides.[4][5] This specific interaction has opened avenues for their use in glucose sensors, targeted drug delivery platforms, and mucoadhesive formulations.[6][7][8]

This compound is a member of this important class of compounds, distinguished by the presence of a dipropylcarbamoyl group at the meta-position of the phenyl ring. This functionalization imparts specific steric and electronic properties, influencing the molecule's reactivity, solubility, and potential biological interactions. This guide will explore the essential technical details of this compound, providing researchers with the necessary information for its effective application.

Physicochemical Properties and Molecular Identification

Accurate identification and characterization are paramount for any chemical reagent. The fundamental properties of this compound are summarized below. The molecular weight, derived from its chemical formula, is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization.

Key Data and Properties
PropertyValueSource
Molecular Weight 249.11 g/mol [9]
Molecular Formula C₁₃H₂₀BNO₃[9]
CAS Number 850567-39-4[9]
Density 1.1 g/cm³[9]
Boiling Point 454.3°C at 760 mmHg[9]
Flash Point 228.5°C[9]
Appearance White to off-white solid (Typical)General knowledge
Chemical Structure

The structure of this compound features a central phenyl ring substituted with a boronic acid group [-B(OH)₂] and a dipropylcarbamoyl group [-C(=O)N(CH₂CH₂CH₃)₂].

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of functionalized phenylboronic acids typically involves the borylation of an aryl-metal intermediate.[2] A common and effective method is the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[10]

Representative Synthetic Workflow

A plausible synthesis for this compound starts from 3-bromobenzoyl chloride.

  • Amidation: 3-Bromobenzoyl chloride is reacted with dipropylamine in the presence of a non-nucleophilic base (e.g., triethylamine) to form N,N-dipropyl-3-bromobenzamide.

  • Grignard Formation: The resulting aryl bromide is treated with magnesium turnings in an anhydrous ether solvent (like THF) to form the corresponding Grignard reagent.

  • Borylation: The Grignard reagent is then added to a solution of trimethyl borate at low temperature (e.g., -78°C). This electrophilic trapping step forms a boronate ester intermediate.

  • Hydrolysis: The reaction mixture is quenched with an aqueous acid (e.g., HCl), which hydrolyzes the boronate ester to yield the final this compound.

Synthesis_Workflow start 3-Bromobenzoyl Chloride step1 Amidation start->step1 amine Dipropylamine amine->step1 amide N,N-dipropyl-3- bromobenzamide step2 Grignard Formation (Mg, THF) amide->step2 grignard Aryl Grignard Reagent step3 Borylation (B(OMe)₃, -78°C) grignard->step3 product 3-(Dipropylcarbamoyl) phenylboronic acid step1->amide step2->grignard step4 Hydrolysis (H₃O⁺) step3->step4 step4->product

Caption: A plausible synthetic workflow for the target molecule.

Purification and Characterization

Purification of the crude product is typically achieved through recrystallization from a suitable solvent system or by column chromatography on silica gel. The purity and identity of the final compound should be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and C-H framework. ¹¹B NMR can be used to verify the boron environment.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: To assess purity.

Applications in Research and Drug Development

The utility of this compound stems from the combined properties of its functional groups.

Suzuki-Miyaura Cross-Coupling Reactions

As a substituted phenylboronic acid, its primary application is as a building block in Suzuki-Miyaura cross-coupling reactions.[1] It serves as the organoboron nucleophile to be coupled with various organic halides or triflates (the electrophile) in the presence of a palladium catalyst and a base. This reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, which are prevalent in pharmaceuticals and advanced materials. The dipropylcarbamoyl group can modulate the electronic nature of the phenyl ring and provide steric influence, potentially affecting reaction kinetics and yields.

Stimuli-Responsive Materials and Drug Delivery

The boronic acid moiety is capable of forming a reversible covalent bond with diols.[5] This interaction is pH-dependent; the bond is more stable at physiological or slightly alkaline pH and dissociates under acidic conditions.[6] This property is the foundation for creating "smart" materials.

  • Glucose Sensing: Polymers functionalized with this molecule could be used to create hydrogels that swell or shrink in response to glucose concentrations.[11]

  • Targeted Drug Delivery: Nanoparticles functionalized with this compound could be designed to bind to glycosylated proteins or cell surfaces that are overexpressed in cancer cells, enabling targeted drug delivery.[6][12] The acidic tumor microenvironment could then trigger the release of a conjugated drug.

References

An In-depth Technical Guide to the Solubility of 3-(Dipropylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3-(Dipropylcarbamoyl)phenylboronic acid, a compound of interest in contemporary drug discovery and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a foundational understanding of the principles governing the solubility of this molecule. We will delve into its physicochemical properties, explore expected solubility trends, and provide a robust, field-proven experimental protocol for accurate solubility determination.

Introduction: The Significance of this compound

This compound belongs to the versatile class of arylboronic acids. These compounds are pivotal building blocks in organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1] In the pharmaceutical landscape, the boronic acid moiety is recognized as a bioisostere of the carboxylic acid group and is a key feature in several approved drugs and numerous clinical candidates.[2]

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences every stage of the drug development pipeline.[3][4] From ensuring reliable results in in vitro high-throughput screening assays to enabling suitable formulation for in vivo studies and final drug product manufacturing, a thorough understanding of a compound's solubility is indispensable.[5] This guide specifically addresses this compound, providing the necessary framework for its effective handling and application in a research setting.

Physicochemical Properties and Predicted Solubility Behavior

While specific, experimentally-derived solubility data for this compound is not extensively published in publicly available literature, we can infer its likely behavior by examining its structure and comparing it to related, well-characterized boronic acids like phenylboronic acid.

Molecular Structure:

  • Aryl Group: The phenyl ring provides a hydrophobic core.

  • Boronic Acid Group (-B(OH)₂): This functional group is polar and capable of hydrogen bonding, contributing to solubility in polar solvents. Boronic acids are weak Lewis acids with pKa values typically ranging from 4 to 10.[2] This acidity implies that the compound's solubility in aqueous media will be pH-dependent, with increased solubility at higher pH due to the formation of the more soluble hydroxyboronate anion.

  • Dipropylcarbamoyl Group (-C(=O)N(CH₂CH₂CH₃)₂): This amide substituent adds significant complexity. The propyl chains introduce considerable lipophilicity, which would be expected to decrease aqueous solubility. The amide group itself is polar and can act as a hydrogen bond acceptor.

Predicted Solubility:

Based on this structure, we can predict the following general solubility trends:

  • Aqueous Solubility: Likely to be low due to the hydrophobic phenyl ring and the lipophilic dipropyl chains. The solubility will be lowest at acidic to neutral pH and is expected to increase as the pH rises above the compound's pKa.

  • Organic Solvents: The presence of both polar (boronic acid, amide) and non-polar (phenyl, propyl chains) moieties suggests that this compound will exhibit its highest solubility in polar aprotic solvents such as ethers (e.g., diethyl ether, THF), ketones (e.g., acetone), and possibly some chlorinated solvents (e.g., chloroform).[6][7][8] Its solubility is expected to be poor in non-polar hydrocarbon solvents like hexanes or methylcyclohexane.[6][7][8][9] Studies on phenylboronic acid itself confirm high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[6][7][8]

The table below summarizes the key physicochemical properties of the parent compound, phenylboronic acid, to serve as a baseline for understanding the behavior of its derivatives.

PropertyValue (Phenylboronic Acid)Reference
Molecular FormulaC₆H₇BO₂[9]
Molar Mass121.93 g/mol [9]
Melting Point216-219 °C[10][11]
pKa8.83[9]
Water Solubility (20 °C)~10 g/L[9]

It is crucial to recognize that the addition of the dipropylcarbamoyl group will significantly alter these properties, generally leading to a lower melting point and reduced aqueous solubility compared to the parent phenylboronic acid.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To obtain reliable and reproducible solubility data, a validated experimental protocol is essential. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[12][13][14][15] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

The following protocol is a self-validating system designed for accuracy and robustness.

3.1. Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that the solution becomes saturated and reaches equilibrium. After separating the undissolved solid, the concentration of the compound in the clear, saturated supernatant is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

3.2. Materials and Equipment

  • This compound (solid, high purity)

  • Selected solvents (e.g., water, pH 7.4 phosphate-buffered saline, methanol, ethanol, acetone, acetonitrile, tetrahydrofuran, chloroform)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

3.3. Step-by-Step Methodology

  • Preparation: Add an excess amount of this compound to a glass vial. "Excess" means that a visible amount of solid should remain at the end of the experiment. A starting point is to add ~5-10 mg of the compound to 1 mL of the chosen solvent.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. A 24-hour period is a common starting point, but for some compounds, 48 to 72 hours may be necessary to ensure equilibrium is reached.[3][5][14]

    • Causality Insight: This extended agitation is critical to overcome kinetic barriers to dissolution and to ensure the system reaches a true thermodynamic equilibrium, providing the most accurate measure of solubility.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle. Then, carefully separate the solid from the saturated solution. This is a critical step to prevent solid particles from artificially inflating the measured concentration. Two common methods are:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

    • Filtration: Withdraw the supernatant using a syringe and pass it through a syringe filter (e.g., 0.22 µm).

    • Self-Validation Check: It is crucial to ensure that the compound does not adsorb to the filter material. A quick check involves filtering a standard solution of known concentration and verifying that the concentration does not decrease.

  • Sample Preparation for Analysis: Carefully dilute an aliquot of the clear supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve.

  • Quantification by HPLC: Analyze the diluted samples using a validated HPLC-UV method. The concentration is determined by comparing the peak area of the sample to a standard calibration curve prepared with known concentrations of this compound.

    • Self-Validation Check: The calibration curve must exhibit excellent linearity (R² > 0.999) across the expected concentration range of the diluted samples.

3.4. Workflow Visualization

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess solid compound prep2 Add to vial with known volume of solvent prep1->prep2 equil1 Seal vial and place on orbital shaker prep2->equil1 equil2 Agitate at constant temp. (e.g., 24-48h) equil1->equil2 sep1 Centrifuge or let settle equil2->sep1 sep2 Filter supernatant (0.22 µm syringe filter) sep1->sep2 quant1 Dilute clear filtrate sep2->quant1 quant2 Analyze by HPLC-UV quant1->quant2 quant3 Calculate concentration vs. calibration curve quant2->quant3

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Conclusion

While quantitative solubility data for this compound requires experimental determination, its molecular structure provides a strong basis for predicting its general solubility behavior. It is anticipated to have low aqueous solubility that increases with pH and preferential solubility in polar aprotic organic solvents. For drug development professionals and researchers, the accurate determination of this property is non-negotiable. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for generating high-quality, defensible solubility data, thereby enabling informed decisions in synthesis, formulation, and screening efforts.

References

An In-depth Technical Guide to the NMR Spectrum of 3-(Dipropylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Dipropylcarbamoyl)phenylboronic acid is a vital building block in contemporary drug discovery and development. Its utility as a precursor for synthesizing targeted enzyme inhibitors, particularly for serine proteases, necessitates a comprehensive understanding of its structural and electronic properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for elucidating the molecular structure of this compound. This guide provides an in-depth analysis of the expected ¹H, ¹³C, and ¹¹B NMR spectra of this compound, grounded in fundamental principles and field-proven insights. We will explore the causality behind spectral features, address common challenges in the NMR analysis of boronic acids, and present standardized protocols for reliable data acquisition.

Molecular Structure and Numbering Scheme

To facilitate a clear and unambiguous discussion of the NMR spectra, the following IUPAC-recommended numbering scheme for the atoms in this compound will be utilized throughout this guide.

Caption: IUPAC numbering for this compound.

I. The Challenge of Boronic Acid NMR: The Boroxine Equilibrium

A primary challenge in the NMR analysis of phenylboronic acids is their propensity to exist in a concentration and solvent-dependent equilibrium with their corresponding cyclic anhydride trimers, known as boroxines.[1][2][3] This equilibrium can lead to complex or broadened spectra, making interpretation difficult.[4]

The formation of boroxine is a reversible condensation reaction that releases three molecules of water.[5][6] The position of this equilibrium is influenced by factors such as the electronic nature of the substituents on the phenyl ring, solvent polarity, and the presence of water.[1][5][6]

Boroxine_Equilibrium BoronicAcid 3 x Phenylboronic Acid Boroxine Boroxine BoronicAcid->Boroxine Dehydration Water_Reactant + 3 H2O Boroxine->BoronicAcid Hydrolysis Water_Product - 3 H2O

Caption: Equilibrium between a boronic acid and its boroxine trimer.

To obtain sharp, interpretable NMR spectra, it is often necessary to shift this equilibrium in favor of the monomeric boronic acid. This can be achieved by:

  • Using protic, deuterated solvents: Solvents like methanol-d4 or D₂O can effectively break up the boroxine trimer through solvation and hydrogen bonding.[4]

  • Controlling concentration: Lower sample concentrations can favor the monomeric form.

II. ¹H NMR Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The expected chemical shifts (δ) are influenced by the electronic effects of the boronic acid and the N,N-dipropylcarbamoyl substituents.

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale and Key Insights
H2~8.0 - 8.2Singlet (or narrow triplet)1HThis proton is ortho to the boronic acid group and meta to the carbamoyl group. The boronic acid is an electron-withdrawing group, which deshields adjacent protons, shifting them downfield.
H4, H6~7.8 - 8.0Multiplet2HThese protons are ortho and para to the carbamoyl group and meta to the boronic acid. They will be deshielded by the electron-withdrawing nature of both substituents. Their signals may overlap.
H5~7.4 - 7.6Triplet1HThis proton is meta to both substituents and is expected to be the most upfield of the aromatic protons.
B(OH)₂Variable (often broad)Singlet2HThe chemical shift of the boronic acid protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange with residual water. In protic solvents like methanol-d4, this peak may be broadened or exchange completely with the solvent, rendering it unobservable.[4]
H8, H11 (N-CH₂)~3.2 - 3.5Triplet4HThese methylene protons are adjacent to the nitrogen atom of the amide. The electron-withdrawing carbonyl group and the nitrogen atom deshield these protons. Due to restricted rotation around the C-N amide bond at room temperature, these two propyl groups may be non-equivalent, leading to two distinct triplets.
H9, H12 (-CH₂-)~1.5 - 1.7Sextet4HThese are the central methylene groups of the propyl chains. They will appear as a sextet due to coupling with the adjacent CH₂ and CH₃ groups.
H10, H13 (-CH₃)~0.8 - 1.0Triplet6HThese terminal methyl groups are the most shielded protons in the molecule and will appear as a triplet due to coupling with the adjacent methylene groups.

III. ¹³C NMR Spectrum: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic distribution in the molecule.

Carbon(s) Expected Chemical Shift (δ, ppm) Rationale and Key Insights
C7 (C=O)~168 - 172The carbonyl carbon of the amide group is significantly deshielded and appears far downfield.
C1 (C-B)~135 - 140The ipso-carbon attached to the boron atom is often difficult to observe due to quadrupolar broadening from the boron nucleus.[7] Its chemical shift can be influenced by the hybridization state of the boron.
C3 (C-C=O)~133 - 137The ipso-carbon attached to the carbamoyl group.
C2, C4, C5, C6~125 - 135The chemical shifts of the remaining aromatic carbons are influenced by the combined electronic effects of the two substituents.
C8, C11 (N-CH₂)~46 - 52These carbons are deshielded by the adjacent nitrogen atom. As with their attached protons, they may be non-equivalent due to restricted amide bond rotation.
C9, C12 (-CH₂-)~20 - 23The central carbons of the propyl chains.
C10, C13 (-CH₃)~10 - 12The terminal methyl carbons are the most shielded carbons in the molecule.

IV. ¹¹B NMR Spectroscopy: A Direct Look at the Boron Center

¹¹B NMR is a powerful technique for directly probing the environment of the boron nucleus.[8][9][10] Boron has two NMR-active isotopes, ¹¹B (80.1% natural abundance, I = 3/2) and ¹⁰B (19.9%, I = 3). ¹¹B is more commonly used due to its higher natural abundance and smaller quadrupole moment.[8]

The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination number and hybridization state.[8][10]

  • Trigonal Planar Boronic Acid (sp²): In its monomeric form, the sp²-hybridized boron atom of this compound is expected to have a chemical shift in the range of δ 28 - 32 ppm .

  • Tetrahedral Boronate Species (sp³): If the boronic acid forms a complex, for example with a diol or if it is in the boronate form at higher pH, the boron becomes sp³-hybridized.[8][9] This results in a significant upfield shift to approximately δ 5 - 9 ppm .

This sensitivity makes ¹¹B NMR an excellent tool for studying the interactions of boronic acids with biological targets or for monitoring pH-dependent equilibria.[8][9][10]

V. Experimental Protocols: Ensuring Data Integrity

Acquiring high-quality NMR spectra of this compound requires careful attention to sample preparation and instrument parameters.

Standard ¹H and ¹³C NMR Sample Preparation

Caption: Standardized workflow for NMR sample preparation.

Key Considerations:

  • Solvent Choice: Methanol-d4 is often a good starting point for breaking up boroxine oligomers.[4] DMSO-d6 is another common choice, particularly if solubility is an issue. The choice of solvent will affect the chemical shifts of exchangeable protons.

  • Concentration: Use the minimum concentration required for good signal-to-noise to favor the monomeric boronic acid.[11]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[11]

¹¹B NMR Spectroscopy: Specialized Procedures
  • NMR Tubes: To avoid a broad background signal from borosilicate glass, quartz NMR tubes are recommended for ¹¹B NMR.[8]

  • Concentration: A higher concentration (~4 mg in 0.65 mL) may be necessary to obtain a good ¹¹B signal in a reasonable time.[8]

  • Acquisition Parameters: A larger number of scans (e.g., 1024) is often required due to the lower sensitivity of the ¹¹B nucleus.[8]

VI. Conclusion

The comprehensive NMR analysis of this compound provides a detailed structural fingerprint that is indispensable for its application in drug discovery and chemical synthesis. By understanding the underlying principles governing the ¹H, ¹³C, and ¹¹B NMR spectra, and by employing robust experimental protocols that account for the unique chemistry of boronic acids, researchers can confidently verify the identity, purity, and structural integrity of this important molecule. This guide serves as a foundational reference for scientists and professionals, enabling them to leverage the full power of NMR spectroscopy in their research and development endeavors.

References

An In-depth Technical Guide to the Supramolecular Architecture of (Carbamoyl)phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

<

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

While a solved crystal structure for 3-(dipropylcarbamoyl)phenylboronic acid is not publicly available, this guide provides a comprehensive analysis of its expected solid-state behavior through a detailed examination of structurally related analogs. Phenylboronic acids are foundational building blocks in organic synthesis and medicinal chemistry, prized for their role in Suzuki-Miyaura coupling and as reversible covalent inhibitors. Their solid-state architecture, governed by intricate hydrogen-bonding networks, dictates crucial material properties such as solubility and stability. This whitepaper synthesizes data from known crystal structures of phenylboronic acid and its derivatives to construct a predictive model for the supramolecular assembly of the title compound. We present detailed, field-proven protocols for the synthesis and crystallization of such molecules, offering a robust framework for researchers seeking to elucidate the structures of novel boronic acid derivatives.

Introduction: The Significance of Phenylboronic Acid Scaffolds

Phenylboronic acids are a class of organic compounds characterized by a phenyl ring attached to a boronic acid moiety [-B(OH)₂]. Their utility in synthetic chemistry is vast, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation.[1][2] Beyond their synthetic utility, the boronic acid functional group is a unique Lewis acid that can form reversible covalent bonds with diols, a property increasingly exploited in the design of sensors, self-healing materials, and targeted drug delivery systems.[3][4]

In drug development, the boronic acid moiety is a critical pharmacophore in several approved drugs, acting as a serine protease inhibitor. The geometry and electronic properties of the boronic acid group, and how it presents itself within a crystal lattice, are paramount to its biological activity. The title compound, this compound, combines the versatile boronic acid group with a substituted amide, a common functional group in pharmaceuticals. Understanding its three-dimensional structure is crucial for predicting its intermolecular interactions, both in a crystal and at a biological target.

This guide addresses the current absence of a solved crystal structure for this compound by providing a predictive analysis based on the well-documented supramolecular chemistry of its analogs.[5] We will dissect the fundamental hydrogen-bonding motifs that define boronic acid crystal packing and extrapolate how the introduction of a bulky, N,N-dipropylcarbamoyl group at the meta position is likely to influence this assembly.

Synthesis of this compound

The synthesis of N,N-disubstituted (3-carbamoyl)phenylboronic acids can be reliably achieved through a standard amidation of a commercially available boronic acid precursor. This protocol describes the coupling of 3-boronobenzoic acid with dipropylamine.

Experimental Protocol: Amide Coupling
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3-boronobenzoic acid (1 equivalent).

  • Solvent Addition: Suspend the starting material in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Amine Addition: Add dipropylamine (1.1 equivalents) to the suspension.

  • Coupling Agent: Add a standard peptide coupling reagent such as HATU (1.1 equivalents) or EDC (1.2 equivalents) in combination with an activator like HOBt (1.2 equivalents).

  • Base: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 equivalents), to neutralize the acid formed during the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6] Purify the resulting crude product by flash column chromatography on silica gel to yield the pure this compound.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product R1 3-Boronobenzoic Acid P1 Amide Coupling in Anhydrous DCM R1->P1 R2 Dipropylamine R2->P1 R3 Coupling Agent (HATU/EDC) R3->P1 R4 Base (DIPEA) R4->P1 P2 Aqueous Workup (Acid/Base Wash) P1->P2 Reaction Completion P3 Purification (Column Chromatography) P2->P3 Crude Product Product 3-(Dipropylcarbamoyl)- phenylboronic acid P3->Product Pure Product Crystallization_Workflow cluster_techniques Crystallization Techniques Start Purified Compound SolventScreen Solvent Screening (Moderate Solubility) Start->SolventScreen SlowEvap Slow Evaporation SolventScreen->SlowEvap VaporDiff Vapor Diffusion SolventScreen->VaporDiff CrystalGrowth Crystal Growth (Days to Weeks) SlowEvap->CrystalGrowth VaporDiff->CrystalGrowth Harvesting Harvest & Mount Crystal CrystalGrowth->Harvesting XRD X-Ray Diffraction Data Collection Harvesting->XRD Solve Structure Solution & Refinement XRD->Solve HBond_Motifs cluster_dimer A) Boronic Acid Dimer cluster_catemer B) Carbamoyl-Linked Dimer Dimer Dimer Dimer_label R-B(OH)···(HO)B-R (8-Membered Ring) Catemer Catemer Catemer_label Dimer···O=C(NR₂) Interaction

References

Introduction: The Rising Prominence of Phenylboronic Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Potential Applications of 3-(Dipropylcarbamoyl)phenylboronic Acid

Phenylboronic acids and their derivatives represent a cornerstone in contemporary medicinal chemistry and drug development.[1][2][3] Their unique chemical properties, particularly the ability of the boronic acid moiety to form reversible covalent bonds with diols, have positioned them as invaluable tools for researchers. This reactivity is central to their function as enzyme inhibitors, where they can mimic the tetrahedral transition state of substrate hydrolysis.[2][4] The landmark approval of Bortezomib, a boronic acid-based proteasome inhibitor for treating multiple myeloma, catalyzed a surge of interest in this class of compounds, leading to the development of numerous other boronic acid-containing drug candidates.[1][3]

These molecules are not only sought after for their therapeutic potential but also for their utility in creating sophisticated biological sensors and drug delivery systems.[5][6][7][8] Phenylboronic acid-based materials can be engineered to be responsive to specific biological stimuli, such as pH changes or glucose concentrations, allowing for targeted drug release.[7][9][10] The carbamoyl group, as seen in the title compound, can further modulate the molecule's solubility, stability, and binding interactions, making this compound a compound of significant interest for researchers exploring novel therapeutic agents.

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, grounded in the established principles of boronic acid chemistry.

Synthetic Approach: A Rationale for Method Selection

While the specific, initial discovery of this compound is not extensively documented in dedicated publications, its synthesis can be logically deduced from well-established methods for preparing substituted phenylboronic acids.[11][12][13] The most common and industrially scalable methods involve the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.[5][14]

For this compound, a retro-synthetic analysis points to 3-bromo-N,N-dipropylbenzamide as a logical starting material. This precursor contains the necessary carbamoyl group and a bromine atom at the meta position, which can be readily converted into a Grignard reagent. This approach is generally preferred over methods starting from the corresponding aniline due to the potential for side reactions and the often harsh conditions required for diazotization. The Grignard route offers a reliable and high-yielding pathway to the desired product.

The overall synthetic strategy is a two-step process:

  • Amidation: Conversion of 3-bromobenzoic acid to 3-bromo-N,N-dipropylbenzamide.

  • Borylation: Formation of the Grignard reagent from the brominated amide, followed by reaction with a trialkyl borate and subsequent hydrolysis to yield the final boronic acid.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Borylation A 3-Bromobenzoic Acid C Acid Chloride Intermediate A->C Activation B Thionyl Chloride (SOCl₂) B->C E 3-Bromo-N,N-dipropylbenzamide C->E Nucleophilic Acyl Substitution D Dipropylamine D->E F 3-Bromo-N,N-dipropylbenzamide H Grignard Reagent F->H Grignard Formation G Magnesium (Mg) G->H J Boronate Ester Intermediate H->J Borylation I Triisopropyl Borate I->J L This compound J->L Hydrolysis K Aqueous Acid (e.g., HCl) K->L

Figure 1: Synthetic Workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Part 1: Synthesis of 3-Bromo-N,N-dipropylbenzamide
  • Activation of Carboxylic Acid: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobenzoic acid (1.0 eq). Add thionyl chloride (1.5 eq) dropwise at room temperature. Heat the mixture to reflux for 2 hours or until gas evolution ceases.

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 3-bromobenzoyl chloride is used in the next step without further purification.

  • Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve dipropylamine (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in the same solvent. Add the amine solution dropwise to the acid chloride solution.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-bromo-N,N-dipropylbenzamide.

Part 2: Synthesis of this compound
  • Grignard Reagent Formation: In a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a small portion of a solution of 3-bromo-N,N-dipropylbenzamide (1.0 eq) in anhydrous THF via the addition funnel.

  • Initiation and Completion: Gently heat the mixture to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and gentle refluxing. Once initiated, add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation: Cool the Grignard solution to -78 °C using a dry ice/acetone bath. Add triisopropyl borate (1.5 eq) dropwise via a syringe. The reaction is highly exothermic and the temperature should be carefully controlled.

  • Hydrolysis: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight. Quench the reaction by slowly adding it to a stirred solution of 1M HCl at 0 °C.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.

Compound Characterization and Data

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the arrangement of protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the B-O-H and C=O stretches.

PropertyValueSource
Molecular Formula C₁₃H₂₀BNO₃[15]
Molecular Weight 249.11 g/mol [15]
CAS Number 850567-40-7[15][]
Appearance White to off-white solidTypical for phenylboronic acids[5][17]
Solubility Soluble in polar organic solvents (e.g., DMSO, Methanol)General property of boronic acids[17]
Hypothetical Yield 60-75%Based on similar reported syntheses
Hypothetical Melting Point 150-160 °CEstimated range

Potential Applications in Drug Discovery: Enzyme Inhibition

The primary rationale for synthesizing novel substituted phenylboronic acids is their potential as enzyme inhibitors.[1][3] The boron atom in a boronic acid is a Lewis acid, meaning it has a vacant p-orbital that can accept a pair of electrons.[18] This allows it to form a stable, tetrahedral adduct with nucleophilic residues, such as the hydroxyl group of a serine or threonine residue, commonly found in the active sites of enzymes like serine proteases and the proteasome.[4][18]

This interaction is key to their inhibitory mechanism. The tetrahedral boronate complex mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.[2] The dipropylcarbamoyl group at the meta-position of the phenyl ring can engage in additional hydrogen bonding or hydrophobic interactions within the enzyme's active site, thereby increasing the binding affinity and selectivity of the inhibitor.

Figure 2: Mechanism of Serine Protease Inhibition by a Boronic Acid.

Given this mechanism, this compound could be a valuable candidate for screening against various enzyme targets implicated in diseases such as cancer, inflammation, and bacterial infections.[4][18] Its specific inhibitory profile would need to be determined through extensive biological assays.

Conclusion

This compound, while not a widely studied molecule on its own, belongs to a class of compounds with immense importance in drug discovery and chemical biology. Its synthesis is achievable through robust and well-understood organometallic chemistry, making it accessible for research purposes. The combination of the reactive boronic acid warhead and the modulating carbamoyl side chain provides a compelling scaffold for the design of novel, targeted enzyme inhibitors. Further investigation into its biological activity is warranted and could unveil new therapeutic opportunities.

References

An In-depth Technical Guide to 3-(Dipropylcarbamoyl)phenylboronic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Dipropylcarbamoyl)phenylboronic acid, a versatile molecule with significant potential in medicinal chemistry and materials science. While specific literature on this exact compound is limited, this guide synthesizes information from analogous structures and established synthetic methodologies to present a robust framework for its preparation, characterization, and application. We will delve into logical synthetic pathways, explore its key chemical properties and reactivity, and discuss its potential uses, particularly as a building block in the synthesis of complex organic molecules and its role in the development of novel therapeutics and diagnostic agents.

Introduction: The Significance of Functionalized Phenylboronic Acids

Phenylboronic acids are a class of organoboron compounds characterized by a phenyl ring attached to a boronic acid functional group (-B(OH)₂). Their stability, low toxicity, and remarkable versatility in organic synthesis have positioned them as indispensable tools in modern chemistry.[1][2] The functionalization of the phenyl ring allows for the fine-tuning of the molecule's electronic and steric properties, leading to a wide array of applications, from catalysis to the development of sophisticated drug delivery systems.[3][4][5]

The subject of this guide, this compound, incorporates an N,N-dipropylcarbamoyl group at the meta-position of the phenylboronic acid scaffold. This amide functionality introduces specific polarity and hydrogen bonding capabilities, potentially influencing its solubility, reactivity, and biological interactions. This guide will serve as a foundational resource for researchers interested in harnessing the unique properties of this compound.

Molecular Structure and Properties

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

PropertyValueReference
CAS Number 850567-39-4[1]
Molecular Formula C₁₃H₂₀BNO₃[1]
Molecular Weight 249.11 g/mol [1]
Appearance White to off-white solid (predicted)
Boiling Point 454.3 °C at 760 mmHg[1]
Density 1.1 g/cm³[1]
Refractive Index 1.531[1]
Flash Point 228.5 °C[1]

Synthesis of this compound

Synthesis of N,N-Dipropyl-3-bromobenzamide (Precursor)

The precursor can be synthesized via the amidation of 3-bromobenzoyl chloride with dipropylamine.

Reaction Scheme:

Figure 2: Synthesis of N,N-Dipropyl-3-bromobenzamide.

Experimental Protocol (Proposed):

  • Reaction Setup: To a solution of 3-bromobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq) and cool the mixture to 0 °C.

  • Amine Addition: Slowly add dipropylamine (1.05 eq) to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford N,N-dipropyl-3-bromobenzamide.

Borylation of N,N-Dipropyl-3-bromobenzamide

The conversion of the aryl bromide to the boronic acid can be achieved through several established methods, with the Miyaura borylation being a common and effective choice. This reaction typically involves a palladium catalyst and a diboron reagent.

Reaction Scheme:

Figure 3: Miyaura borylation to form the boronic ester.

Experimental Protocol (Proposed):

  • Reaction Setup: In a reaction vessel, combine N,N-dipropyl-3-bromobenzamide (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq), and a base like potassium acetate (KOAc) (3.0 eq).

  • Solvent and Degassing: Add a degassed solvent, such as dioxane or toluene. Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, filter the mixture through a pad of celite and wash with an organic solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure.

  • Hydrolysis: The resulting crude pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) or by stirring with a biphasic mixture of an organic solvent and water.

  • Purification: The final product, this compound, can be purified by recrystallization or column chromatography.

An alternative to the Miyaura borylation is the use of a lithium-halogen exchange followed by trapping with a borate ester.[5]

Characterization

While specific spectral data for this compound is not publicly available, the following are expected characteristic signals based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • Aromatic Protons: Four distinct signals in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons on the substituted phenyl ring. The protons ortho and para to the carbamoyl group will likely appear at a different chemical shift than the proton ortho to the boronic acid group.

    • Propyl Protons: Signals corresponding to the two propyl groups on the amide nitrogen. These would include a triplet for the terminal methyl groups (CH₃), a multiplet for the central methylene groups (CH₂), and a triplet for the methylene groups attached to the nitrogen (N-CH₂).

    • Boronic Acid Protons: A broad singlet corresponding to the -B(OH)₂ protons, which is often exchangeable with D₂O.

  • ¹³C NMR:

    • Aromatic Carbons: Six signals in the aromatic region, including the carbon attached to the boron atom (ipso-carbon), which may be broad or difficult to observe due to quadrupolar relaxation of the boron nucleus.

    • Carbamoyl Carbonyl: A signal in the range of δ 165-175 ppm.

    • Propyl Carbons: Three distinct signals for the three different carbon environments in the propyl chains.

  • ¹¹B NMR:

    • A single, relatively broad signal is expected in the range of δ 25-35 ppm, characteristic of a trigonal planar boronic acid.[6][7][8]

Infrared (IR) Spectroscopy:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

  • C=O Stretch: A strong absorption band around 1630-1680 cm⁻¹ due to the amide carbonyl group.

  • B-O Stretch: A strong, broad absorption band in the region of 1300-1400 cm⁻¹.

  • C-N Stretch: An absorption band around 1200-1350 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Characteristic absorptions in the aromatic region.

Reactivity and Key Applications

The reactivity of this compound is primarily dictated by the boronic acid moiety and influenced by the electron-withdrawing nature of the meta-substituted carbamoyl group.

Suzuki-Miyaura Cross-Coupling Reactions

One of the most significant applications of phenylboronic acids is their use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[9][10][11] this compound can serve as a versatile building block to introduce the 3-(dipropylcarbamoyl)phenyl motif into a wide range of organic molecules, including pharmaceuticals and functional materials.

Workflow for a Typical Suzuki-Miyaura Coupling:

G cluster_0 Suzuki-Miyaura Coupling Workflow A Reactants: - this compound - Aryl/Vinyl Halide or Triflate E Reaction Setup: - Combine reactants, catalyst, base, and solvent - Degas the mixture A->E B Catalyst System: - Palladium(0) Precatalyst - Ligand (e.g., Phosphine) B->E C Base: - e.g., K2CO3, Cs2CO3, KOAc C->E D Solvent: - e.g., Dioxane, Toluene, DMF/Water D->E F Heating: - Heat to appropriate temperature (e.g., 80-110 °C) E->F G Monitoring: - Track reaction progress (TLC, GC-MS, LC-MS) F->G H Work-up & Purification: - Extraction, Chromatography G->H I Coupled Product H->I

Figure 4: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Potential in Drug Discovery and Development

The incorporation of a boronic acid group can significantly modify the physicochemical and pharmacokinetic properties of bioactive molecules.[2] The this compound moiety can be incorporated into drug candidates to:

  • Serve as a handle for further functionalization: The boronic acid can be used to link the molecule to other functionalities.

  • Act as a pharmacophore: The boronic acid itself can interact with biological targets, such as the active sites of enzymes.

  • Improve solubility and cell permeability: The amide and boronic acid groups can influence the molecule's overall polarity.

Applications in Sensors and Materials Science

Phenylboronic acids are well-known for their ability to reversibly bind with diols, such as those found in saccharides.[4][5] This property makes them valuable components in the development of:

  • Glucose Sensors: For monitoring blood glucose levels in diabetic patients.

  • Stimuli-Responsive Materials: Polymers and hydrogels functionalized with phenylboronic acids can exhibit changes in their properties in response to the presence of sugars or changes in pH.[4]

  • Targeted Drug Delivery: Nanoparticles decorated with phenylboronic acids can target cells with overexpressed sialic acid residues on their surface, a characteristic of some cancer cells.

The 3-(dipropylcarbamoyl)phenyl group in this specific molecule could modulate the binding affinity and selectivity for different diols, offering opportunities for the design of more sophisticated sensors and delivery systems.

Conclusion

This compound is a promising, yet underexplored, building block for organic synthesis and materials science. This guide has provided a comprehensive, albeit predictive, overview of its synthesis, characterization, and potential applications. By leveraging established synthetic methodologies, researchers can readily access this compound and explore its utility in a variety of fields. Its unique combination of a reactive boronic acid and a functional amide group makes it a valuable tool for the development of novel pharmaceuticals, advanced materials, and innovative diagnostic agents. Further research into the specific properties and reactivity of this molecule is warranted and is expected to uncover new and exciting applications.

References

The Alchemist's Guide to 3-(Dipropylcarbamoyl)phenylboronic acid: A Technical Whitepaper on Safe and Effective Utilization

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: From Benchtop to Breakthrough

In the intricate world of medicinal chemistry and drug development, boronic acids are indispensable reagents, acting as versatile building blocks in the construction of complex molecular architectures. Among these, 3-(Dipropylcarbamoyl)phenylboronic acid stands out as a key intermediate, particularly valued in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its unique substitution pattern allows for the introduction of specific pharmacophores, making it a valuable tool in the synthesis of novel therapeutic agents.

This guide serves as a technical deep-dive for the modern alchemist—the researcher, the scientist, the drug development professional. It moves beyond a mere recitation of safety data, aiming to instill a core understanding of the why behind each handling protocol. By grounding our procedures in the fundamental chemical nature of the compound, we can foster an environment of proactive safety and experimental success. This document is built on the pillars of expertise, trustworthiness, and authoritative scientific grounding, ensuring that every step is a self-validating component of a robust and safe workflow.

Section 1: Compound Identification and Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its safe handling. These parameters dictate storage conditions, solvent choices, and potential reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name [3-(dipropylcarbamoyl)phenyl]boronic acid-
CAS Number 850567-39-4[1]
Molecular Formula C₁₃H₂₀BNO₃[1]
Molecular Weight 249.11 g/mol [1]
Appearance Typically a white to off-white solid/powder.Inferred from Phenylboronic acid[2]
Density 1.1 g/cm³[1]
Boiling Point 454.3°C at 760 mmHg[1]
Flash Point 228.5°C[1]
Solubility Soluble in most polar organic solvents (e.g., Methanol, DMSO); poorly soluble in nonpolar solvents like hexanes.Inferred from Phenylboronic acid[2][3]
Key Characteristic Hygroscopic : Readily absorbs moisture from the air.Inferred from Phenylboronic acid[4]

The most critical property from a handling perspective is the compound's hygroscopic nature .[4] Phenylboronic acids are prone to dehydration to form cyclic boroxine anhydrides, a process that can be accelerated by moisture and heat.[3] This not only alters the stoichiometry of reactions but can impact reactivity and solubility. Therefore, meticulous exclusion of atmospheric moisture during storage and handling is paramount to ensure experimental reproducibility.

Section 2: Hazard Identification and Comprehensive Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust hazard assessment can be constructed from the well-documented profiles of the parent compound, phenylboronic acid, and similarly substituted analogues. The primary hazards are associated with ingestion and irritation.

Table 2: GHS Hazard Profile (Inferred)

Hazard ClassGHS ClassificationStatementPrimary Concern
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.Ingestion
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.Skin Contact
Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.Eye Contact
STOT - Single Exposure Category 3H335: May cause respiratory irritation.Inhalation of dust

Note: This profile is based on data for Phenylboronic acid and [3-(N-Isopropylaminocarbonyl)phenyl]boronic acid.[2][5][6]

Risk Analysis:

  • Inhalation: As a fine powder, the primary risk during handling is the generation of airborne dust, which can cause respiratory tract irritation.[4][6]

  • Skin/Eye Contact: Direct contact with the solid or solutions can lead to significant irritation.[6] Boronic acids are generally not associated with severe dermal toxicity, but prolonged contact should always be avoided.

  • Ingestion: The compound is classified as harmful if swallowed, with an oral LD50 in rats for phenylboronic acid reported at 740 mg/kg.[3] This level of toxicity necessitates careful handling to prevent accidental ingestion.

  • Reactivity Hazards: Boronic acids are generally stable but are incompatible with strong oxidizing agents, strong acids, and strong bases.[4] Thermal decomposition can release hazardous gases, including carbon oxides and boron oxides.

Section 3: Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)

A controlled laboratory environment is the first and most effective line of defense against chemical exposure. The principle is simple: isolate the chemical from the researcher.

Engineering Controls:

  • Fume Hood: All weighing, transferring, and reaction setup involving solid this compound or its solutions must be performed inside a certified chemical fume hood. This is non-negotiable, as it mitigates the primary risk of inhaling irritating dust.

  • Ventilation: Ensure adequate general laboratory ventilation to handle any fugitive emissions.

  • Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[4]

Personal Protective Equipment (PPE): The selection of PPE is the final barrier. It should be chosen based on the specific tasks being performed.

Table 3: Mandatory PPE for Handling this compound

ProtectionSpecificationRationale
Eye ANSI Z87.1-compliant safety goggles with side shields.Protects against dust particles and splashes.
Hand Nitrile gloves.Provides a barrier against skin contact. Gloves must be inspected before use and removed properly to avoid contaminating skin.[5]
Body Cotton lab coat, long pants, and closed-toe shoes.Protects skin from accidental spills and contamination.
Respiratory Not required if handled exclusively within a fume hood. If dust generation is unavoidable outside a hood, a NIOSH-approved respirator is necessary.Prevents inhalation of irritating dust.

Section 4: Standard Operating Procedures (SOPs) for Safe Handling & Storage

Adherence to standardized procedures minimizes variability and risk. The following protocols are designed to be self-validating systems for safety and reagent integrity.

SOP 1: Storage and Maintenance
  • Upon Receipt: Inspect the container for damage.

  • Storage Environment: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Refrigeration is often recommended to maintain long-term stability.[4]

  • Inert Atmosphere: To rigorously protect against hygroscopic degradation, store the container inside a desiccator or a glovebox with an inert atmosphere (Nitrogen or Argon). This is especially critical for maintaining the reagent's activity for sensitive catalytic reactions.

SOP 2: Weighing and Solution Preparation

Causality: This procedure is designed to prevent dust inhalation and moisture contamination.

  • Preparation: Don all required PPE (goggles, nitrile gloves, lab coat). Verify the fume hood is functioning correctly.

  • Inert Transfer (Optional but Recommended): If available, perform weighing and initial dissolution inside a glovebox.

  • Fume Hood Procedure:

    • Place all necessary equipment (spatula, weigh boat, flask, solvent) inside the fume hood.

    • Carefully open the main container. Avoid creating puffs of dust.

    • Use a clean spatula to transfer the desired amount of solid to a weigh boat.

    • Immediately and securely reseal the main container.

    • Carefully add the solid to the reaction flask.

    • Add the solvent to the flask, rinsing the weigh boat to ensure a quantitative transfer.

    • Gently swirl to dissolve.

SOP 3: Emergency Response Procedures

Rapid and correct response to an incident can significantly reduce its severity.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[6][7]

  • Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention and provide the SDS or container label if possible.[5][6]

  • Spill Cleanup:

    • Evacuate the immediate area and restrict access.

    • Ensure proper PPE is worn (including respiratory protection if outside a fume hood).

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the material into a labeled, sealable waste container. Avoid creating dust.

    • Clean the spill area with a damp cloth and decontaminate.

    • Dispose of all contaminated materials as hazardous waste.

Section 5: Application in Practice - The Suzuki-Miyaura Coupling Workflow

Understanding the compound's role in a reaction highlights the critical points for safe handling. The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for creating C-C bonds.

Reaction Overview: Aryl Halide + Arylboronic Acid --(Pd Catalyst, Base)--> Biaryl Compound

Suzuki_Workflow

Safety Considerations at Each Step:

  • Preparation: The boronic acid, palladium catalyst, and base are all solids that can be easily inhaled. All weighing and transfers must occur in a fume hood.

  • Degassing: Solvents are often purged with an inert gas. This process should be well-vented to avoid displacing oxygen in the lab or building up pressure.

  • Catalyst Addition: Palladium catalysts are expensive and can be pyrophoric. They are added under an inert atmosphere to a degassed solution to protect the catalyst's activity.

  • Heating: Reactions are often heated. Ensure stable heating (oil bath, heating mantle) and proper condenser setup to prevent solvent loss. Never heat a sealed vessel that is not designed for pressure.

  • Workup: The quenching and extraction steps often involve aqueous acids or bases and organic solvents. Perform these steps in a fume hood and be mindful of potential exotherms or gas evolution.

Section 6: Waste Disposal

All waste containing this compound, including contaminated spill cleanup materials, gloves, and empty containers, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Do not mix with incompatible waste streams.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Section 7: Logical Decision Framework for Safety

Safety_Decision_Tree

References

Methodological & Application

Introduction: The Strategic Role of Substituted Phenylboronic Acids in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Use of 3-(Dipropylcarbamoyl)phenylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions

In the landscape of contemporary drug discovery and materials science, the ability to construct complex molecular architectures with precision is paramount. Palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, stand as one of the most powerful tools for forging carbon-carbon bonds.[1] The versatility and functional group tolerance of this reaction have made it a cornerstone of synthetic organic chemistry.[2][3]

At the heart of this transformation are organoboron reagents, with phenylboronic acids being among the most utilized building blocks.[4][5] This guide focuses on a specific, functionally rich reagent: This compound . The presence of the meta-disposed dipropylcarbamoyl group imparts unique electronic and steric properties, making it a valuable synthon for introducing amide-containing phenyl motifs. These motifs are prevalent in pharmacologically active compounds, influencing properties such as solubility, metabolic stability, and target binding affinity.

This document serves as a detailed application note for researchers, medicinal chemists, and process development scientists. It provides a foundational understanding of the reaction mechanism, a robust experimental protocol, and critical insights into troubleshooting and optimization when using this compound in Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties and Handling

Understanding the properties of this compound is the first step toward its successful application. While boronic acids are generally stable and easy to handle compared to other organometallics, proper storage and handling are crucial for maintaining their reactivity.[6]

PropertyValueSource/Note
Chemical Formula C₁₃H₂₀BNO₃-
Molecular Weight 249.11 g/mol -
Appearance Typically a white to off-white solidInferred from similar compounds[6]
Solubility Soluble in polar organic solvents (e.g., Dioxane, THF, DMF, Ethanol)[6]
Storage Store in a tightly sealed container in a cool, dry place away from light and moisture.Based on general boronic acid stability
Key Structural Feature Contains a meta-carbamoyl group, which is moderately electron-withdrawing.-

Handling Insight: Like many boronic acids, this compound can undergo dehydration to form a cyclic trimer anhydride known as a boroxine.[7] This process is reversible upon exposure to water. For most Suzuki-Miyaura reactions, which are often run in the presence of water, the use of the boronic acid or its corresponding boroxine generally leads to the same outcome. However, consistency in the starting material's hydration state is key for reproducibility.

The Suzuki-Miyaura Reaction: A Mechanistic Framework

A deep understanding of the catalytic cycle is essential for rational protocol design and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[1][2][8] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]

The Catalytic Cycle
  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide (or carbon-pseudohalide) bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[2] This step is often rate-limiting, particularly for less reactive halides like chlorides.[9]

  • Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center.[10] This process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) center, displacing a halide or other ligand.[11][12][13]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are expelled, forming the new C-C bond of the desired biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[10]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex_1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex_1 transmetalation Transmetalation pd_complex_1->transmetalation pd_complex_2 R¹-Pd(II)L₂-R² transmetalation->pd_complex_2 reductive_elimination Reductive Elimination pd_complex_2->reductive_elimination reductive_elimination->pd0 product R¹-R² (Product) reductive_elimination->product reactants R¹-X (Aryl Halide) reactants->oxidative_addition boronic_acid R²-B(OH)₂ + Base (Boronic Acid) boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Development: A General Procedure

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for challenging substrates.

Reagents and Equipment
ComponentSuggested MaterialPurposeMol % / Equiv.
Aryl Halide e.g., 4-BromoanisoleElectrophile1.0 equiv
Boronic Acid This compoundNucleophile1.2 - 1.5 equiv
Palladium Precatalyst Pd(OAc)₂ or XPhos Pd G3Catalyst Source1 - 2 mol%
Ligand SPhos or XPhosStabilizes & activates catalyst1.1 - 1.2 x Pd mol%
Base K₂CO₃ or K₃PO₄ (aq. 2M solution)Activates boronic acid2.0 - 3.0 equiv
Solvent System 1,4-Dioxane / H₂O (e.g., 4:1 v/v)Reaction Medium~0.1 M concentration
Glassware Schlenk flask or microwave vial with stir barReaction Vessel-
Atmosphere Nitrogen or ArgonPrevents catalyst oxidation-

Causality Behind Choices:

  • Boronic Acid Excess: Using a slight excess of the boronic acid helps drive the reaction to completion and compensates for potential side reactions like homocoupling or protodeboronation.[1][14]

  • Catalyst/Ligand System: Modern phosphine ligands like SPhos and XPhos are electron-rich and bulky, which facilitates the often rate-limiting oxidative addition step and promotes the final reductive elimination.[10][15] Pre-formed precatalysts like XPhos Pd G3 are often preferred for their air stability and rapid generation of the active Pd(0) species.[16]

  • Base Selection: K₂CO₃ is a moderately strong base suitable for many couplings. For more challenging substrates or to mitigate base-sensitive functional groups, a stronger base like K₃PO₄ may be required. The use of an aqueous solution is critical for dissolving the base and facilitating the formation of the active boronate species.[15][17]

  • Solvent System: A mixture of an organic solvent like dioxane or THF with water is common. The organic solvent solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base.[1][15]

Step-by-Step Experimental Workflow
  • Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and any additional ligand if not using a precatalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the catalyst.[16]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and 2M aq. K₂CO₃) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting aryl halide.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 2-24 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[16]

Workflow A 1. Add Solids to Vial (Aryl Halide, Boronic Acid, Catalyst) B 2. Create Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Add Degassed Solvents (Dioxane, aq. Base) B->C D 4. Heat and Stir (80-110 °C) C->D E 5. Monitor Reaction (TLC / LC-MS) D->E E->D Incomplete F 6. Aqueous Workup (Dilute, Wash, Dry) E->F Complete G 7. Purify (Column Chromatography) F->G H Final Product G->H

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Optimization

Even robust protocols can require optimization. The following table outlines common issues and potential solutions when working with substituted boronic acids.

ObservationPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: Pd(0) source degraded by oxygen. 2. Insufficiently Active Conditions: Temperature too low; base or ligand suboptimal.1. Ensure proper degassing of solvents and use of an inert atmosphere.[16] 2. Screen different ligands (e.g., Buchwald-type ligands), stronger bases (K₃PO₄), and higher temperatures.
Protodeboronation The C-B bond is cleaved and replaced by a hydrogen atom from a proton source (e.g., water).1. Use a less nucleophilic base (e.g., K₂CO₃ instead of Cs₂CO₃). 2. Minimize reaction time once the starting material is consumed. 3. Consider converting the boronic acid to a more stable MIDA or diethanolamine boronate ester.[16][18]
Homocoupling of Boronic Acid Two molecules of the boronic acid couple together. Often promoted by excess Pd(II) or oxygen.1. Ensure the Pd(II) precatalyst is efficiently reduced to Pd(0). 2. Maintain a strictly inert atmosphere to prevent oxidative processes.[1]
Poor Mass Balance Product or starting materials are unstable under the reaction conditions or during workup.1. Lower the reaction temperature and extend the reaction time. 2. Perform a milder workup, avoiding strongly acidic or basic conditions if the product is sensitive.

References

The Strategic Utility of 3-(Dipropylcarbamoyl)phenylboronic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Synthetic Protocols

Introduction: A Versatile Building Block for Complex Architectures

In the landscape of contemporary organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heterobiaryl scaffolds.[1] These structural motifs are central to a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials. The judicious choice of building blocks is paramount for the success and efficiency of these synthetic endeavors. 3-(Dipropylcarbamoyl)phenylboronic acid has emerged as a valuable and versatile reagent, offering chemists a strategic tool to introduce a functionalized phenyl ring into complex molecular architectures.

This comprehensive guide provides an in-depth exploration of this compound as a building block in organic synthesis. We will delve into its chemical and physical properties, discuss the mechanistic underpinnings of its reactivity, and provide detailed, field-proven protocols for its application in Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Physicochemical Properties and Structural Attributes

This compound is a white to off-white solid. Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 850567-39-4[2]
Molecular Formula C₁₃H₂₀BNO₃[2]
Molecular Weight 249.11 g/mol [2]
Density 1.1 g/cm³[2]
Boiling Point 454.3°C at 760 mmHg[2]
Refractive Index 1.531[2]
Flash Point 228.5°C[2]

The structure of this compound is characterized by a phenyl ring substituted with a boronic acid group at the 1-position and a dipropylcarbamoyl group at the 3-position. The carbamoyl moiety introduces a degree of steric bulk and possesses a moderate electron-withdrawing character, which can influence the reactivity of the boronic acid in cross-coupling reactions. The presence of the amide functionality also offers a potential site for further chemical modification, adding to the synthetic utility of this building block.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction facilitates the formation of a new carbon-carbon bond between the phenyl ring of the boronic acid and an aryl, vinyl, or alkyl halide or triflate.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd_intermediate R-Pd(II)-X L_n oxidative_addition->pd_intermediate transmetalation Transmetalation (Ar-B(OH)₂ + Base) pd_intermediate->transmetalation pd_aryl_intermediate R-Pd(II)-Ar L_n transmetalation->pd_aryl_intermediate reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Ar reductive_elimination->product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species, which then readily transfers its organic group to the palladium center.[4]

Experimental Protocols

The following protocols are provided as a general guideline for the use of this compound in Suzuki-Miyaura cross-coupling reactions. Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and a condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[5]

Suzuki_Workflow start Start reagents Combine Boronic Acid, Aryl Halide, Base, Catalyst, and Ligand start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir Reaction Mixture solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Workup: Dilute, Wash with Water and Brine monitor->workup Reaction Complete dry Dry Organic Layer and Concentrate workup->dry purify Purify by Column Chromatography dry->purify product Isolated Biaryl Product purify->product

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

For challenging substrates, such as sterically hindered or electron-deficient aryl halides, modifications to the general protocol may be necessary.

ChallengeRecommended OptimizationRationale
Low Reactivity - Increase reaction temperature. - Use a stronger base (e.g., Cs₂CO₃, K₃PO₄).[4] - Employ more active catalyst systems (e.g., palladacycles or catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos).[6]Enhances the rates of oxidative addition and transmetalation.
Protodeboronation - Use anhydrous conditions. - Employ boronic esters (e.g., pinacol esters) as the coupling partner.Minimizes the undesired cleavage of the C-B bond by a proton source.
Homocoupling of Boronic Acid - Ensure thorough degassing of solvents to remove oxygen. - Use a lower catalyst loading.Oxygen can promote the oxidative homocoupling of the boronic acid.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, general precautions for handling boronic acids should be followed. Phenylboronic acids are generally considered to be of low toxicity, but they can be irritants.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

  • Storage: Store in a cool, dry place away from moisture and strong oxidizing agents.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[7]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. Its functionalized nature provides opportunities for further synthetic transformations, making it a strategic choice for applications in medicinal chemistry, materials science, and agrochemical research. By understanding the principles of the Suzuki-Miyaura reaction and following the outlined protocols, researchers can effectively utilize this reagent to advance their synthetic objectives.

References

Applications of 3-(Dipropylcarbamoyl)phenylboronic Acid in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Expanding Role of Phenylboronic Acids in Drug Discovery

Phenylboronic acids (PBAs) and their derivatives have emerged as a cornerstone in modern medicinal chemistry, valued for their unique chemical reactivity and biological interactions.[1] Their utility spans from being indispensable building blocks in the synthesis of complex molecules to acting as key pharmacophores in enzyme inhibitors and sophisticated biosensors.[2][3] The boron atom in PBAs possesses an empty p-orbital, rendering it a mild Lewis acid capable of forming reversible covalent bonds with nucleophiles, most notably the cis-diols found in carbohydrates.[4] This singular property has been extensively exploited in the development of glucose-responsive systems for drug delivery.[5][6] Furthermore, their stability and ease of handling make them ideal reagents for robust carbon-carbon bond-forming reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, a process that has revolutionized the synthesis of many commercial drugs.[7][8]

This guide focuses on the applications of a specific derivative, 3-(Dipropylcarbamoyl)phenylboronic acid . While direct literature on this compound is emerging, its structural features—a boronic acid at the meta-position and a dipropylcarbamoyl group—suggest a significant potential across several key areas of medicinal chemistry. The dipropylcarbamoyl moiety can influence the compound's solubility, electronic properties, and steric profile, offering unique advantages in the design of novel therapeutics and diagnostic agents. This document will provide detailed application notes and protocols to guide researchers in harnessing the potential of this versatile molecule.

Molecular Profile: this compound

The structure of this compound features a phenyl ring substituted with a boronic acid group (-B(OH)₂) and a dipropylcarbamoyl group (-C(=O)N(CH₂CH₂CH₃)₂). The meta-substitution pattern (1,3-disubstitution) is known to influence the binding affinity of phenylboronic acids for certain enzymes.[9] The dipropylcarbamoyl group is a relatively bulky and lipophilic amide, which can impact the compound's pharmacokinetic properties, such as cell permeability and metabolic stability. The amide functionality can also participate in hydrogen bonding, potentially influencing interactions with biological targets.

Application Note I: A Versatile Building Block for Complex Molecule Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals.[10][11] this compound can serve as a valuable building block in these reactions, allowing for the introduction of the dipropylcarbamoylphenyl moiety into a target molecule. This can be particularly useful for structure-activity relationship (SAR) studies, where modifications to this part of the molecule can be explored to optimize biological activity, selectivity, and pharmacokinetic properties.[8]

Rationale for Use
  • Robustness and Versatility: The Suzuki-Miyaura coupling is tolerant of a wide range of functional groups, making it suitable for late-stage functionalization in complex synthetic routes.[11]

  • Modulation of Physicochemical Properties: The introduction of the dipropylcarbamoylphenyl group can enhance the lipophilicity of a molecule, which may improve its membrane permeability and oral bioavailability.

  • Structural Diversity: This building block can be coupled with a variety of aryl or heteroaryl halides or triflates to generate a library of compounds for biological screening.[12]

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl bromide (Ar-Br)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane and water (or another suitable solvent system)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio). The reaction should be stirred vigorously.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Parameter Typical Range Notes
Catalyst Loading 1-5 mol%Lower loading may be possible with more active catalysts.
Ligand to Metal Ratio 2:1 to 4:1Can influence catalyst stability and activity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Choice of base can significantly affect the reaction outcome.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFSolvent choice depends on substrate solubility and reaction temperature.
Temperature Room Temp. to 120 °CHigher temperatures may be required for less reactive substrates.

Table 1: General Parameters for Suzuki-Miyaura Coupling.

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X_L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X_L2->Ar-Pd(II)-Ar'_L2 Transmetalation (Ar'-B(OH)₂) Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'_L2->Ar-Ar' Reductive Elimination invis_node invis_node->Pd(0)L2 Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)-X_L2 Ar'-B(OH)2 3-(Dipropylcarbamoyl) phenylboronic acid (Ar'-B(OH)₂) Ar'-B(OH)2->Ar-Pd(II)-Ar'_L2 Base Base Base->Ar-Pd(II)-X_L2

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Application Note II: A Scaffold for the Development of Novel Enzyme Inhibitors

Boronic acids are a well-established class of reversible, covalent inhibitors for serine proteases, including β-lactamases, which are key enzymes responsible for bacterial resistance to β-lactam antibiotics.[9][13] The boronic acid moiety can form a tetrahedral adduct with the catalytic serine residue in the enzyme's active site, mimicking the transition state of substrate hydrolysis.[13] The substituents on the phenyl ring play a crucial role in determining the inhibitor's potency and selectivity. The meta-position, in particular, has been identified as a key site for modification to enhance affinity for enzymes like AmpC β-lactamase.[14]

Hypothesis for this compound as a β-Lactamase Inhibitor

The dipropylcarbamoyl group at the meta-position of this compound could potentially interact with specific residues in the active site of β-lactamases, thereby enhancing its binding affinity. The amide group could act as a hydrogen bond donor or acceptor, while the propyl chains could engage in hydrophobic interactions.

Generalized Protocol for Screening against β-Lactamases

This protocol describes a general method for assessing the inhibitory activity of this compound against a serine β-lactamase using a chromogenic substrate.

Materials:

  • Purified β-lactamase (e.g., AmpC)

  • This compound

  • Nitrocefin (a chromogenic β-lactam substrate)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • DMSO for dissolving the inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare serial dilutions of the inhibitor in the phosphate buffer.

  • In a 96-well plate, add a fixed concentration of the β-lactamase to each well.

  • Add the different concentrations of the inhibitor to the wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for binding.

  • Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.

  • Immediately monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Parameter Typical Value/Range Notes
Enzyme Concentration 1-10 nMDependent on the specific activity of the enzyme.
Nitrocefin Concentration 50-100 µMShould be close to the Kₘ value for the enzyme.
Incubation Time 10-30 minutesTo allow for equilibrium between the enzyme and inhibitor.
DMSO Concentration <1% (v/v)High concentrations of DMSO can inhibit the enzyme.

Table 2: General Parameters for β-Lactamase Inhibition Assay.

Enzyme_Inhibition cluster_0 Enzyme Active Site Ser-OH Catalytic Serine (Ser-OH) Tetrahedral_Adduct Reversible Covalent Tetrahedral Adduct Binding_Pocket Binding Pocket invis2 Inhibitor 3-(Dipropylcarbamoyl) phenylboronic acid Inhibitor->Ser-OH Forms covalent bond invis1 invis2->Tetrahedral_Adduct Non-covalent interactions (H-bonds, hydrophobic)

Figure 2: Proposed Mechanism of β-Lactamase Inhibition.

Application Note III: Development of Novel Biosensors for Carbohydrate Detection

The ability of phenylboronic acids to reversibly bind with cis-diols makes them excellent candidates for the development of sensors for carbohydrates, including glucose.[15][16] This property is the basis for many glucose monitoring systems.[6] this compound can be incorporated into polymer matrices or attached to surfaces to create sensors where the binding of a carbohydrate triggers a detectable signal, such as a change in color, fluorescence, or electrical properties.

Rationale for Use in Biosensors
  • Specificity for cis-diols: This allows for the selective detection of certain carbohydrates.

  • Reversible Binding: The sensor can be regenerated and used for continuous monitoring.[15]

  • Tunable Properties: The dipropylcarbamoyl group can influence the pKa of the boronic acid, which affects its binding affinity for diols at physiological pH.

Generalized Protocol for a Hydrogel-Based Glucose Sensor

This protocol outlines the fabrication of a simple hydrogel-based sensor incorporating a phenylboronic acid derivative for visual detection of glucose. This is a conceptual protocol, and a polymerizable version of this compound would be required.

Materials:

  • A polymerizable derivative of this compound (e.g., an acrylamide derivative).

  • Acrylamide and a cross-linker (e.g., N,N'-methylenebisacrylamide).

  • A polymerization initiator (e.g., ammonium persulfate and TEMED).

  • Phosphate buffer (pH 7.4).

  • Glucose solutions of varying concentrations.

Procedure:

  • Prepare a pre-polymer solution containing the polymerizable this compound derivative, acrylamide, and the cross-linker in phosphate buffer.

  • Add the polymerization initiator to the pre-polymer solution and cast it into a mold to form a thin hydrogel film.

  • Allow the polymerization to proceed to completion.

  • Wash the hydrogel extensively with the phosphate buffer to remove any unreacted monomers.

  • Immerse the hydrogel in glucose solutions of different concentrations.

  • Observe the swelling of the hydrogel, which is proportional to the glucose concentration. The swelling can be quantified by measuring the change in mass or dimensions of the hydrogel.

Glucose_Sensing cluster_0 Low Glucose cluster_1 High Glucose Hydrogel_Low Hydrogel Matrix (less swollen) Hydrogel_High Hydrogel Matrix (swollen) Hydrogel_Low->Hydrogel_High Glucose Binding PBA_Low Boronic Acid (less charged) PBA_High Boronate-Glucose Complex (negatively charged) Glucose Glucose Glucose->PBA_High

Figure 3: Principle of a Hydrogel-Based Glucose Sensor.

Summary and Future Directions

This compound represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. Based on the well-established chemistry of phenylboronic acids, it can be logically inferred that this compound will find significant utility as a versatile building block in organic synthesis, a potential scaffold for the design of novel enzyme inhibitors, and a key component in the development of advanced biosensors. The presence of the dipropylcarbamoyl group offers a unique handle to fine-tune the physicochemical and pharmacokinetic properties of the resulting molecules.

Future research should focus on the systematic evaluation of this compound in the applications outlined in this guide. Specifically, exploring its reactivity in a broader range of cross-coupling reactions, screening it against a diverse panel of enzymes, and incorporating it into various sensor platforms will be crucial to fully unlocking its potential. The detailed protocols provided herein serve as a robust starting point for researchers and drug development professionals to embark on this exciting area of investigation.

References

Application Notes & Protocols: Leveraging 3-(Dipropylcarbamoyl)phenylboronic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

Boronic acids are indispensable reagents in the synthetic chemist's toolkit, celebrated for their stability, low toxicity, and remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds.[1][2][3] Among the vast catalog of commercially available boronic acids, substituted variants offer a direct route to introducing complex functionalities into target molecules. 3-(Dipropylcarbamoyl)phenylboronic acid is one such strategic building block.

The molecule's architecture features a boronic acid group poised for cross-coupling, anchored to a phenyl ring substituted at the meta-position with a dipropylcarbamoyl moiety. This N,N-disubstituted amide group is not merely a passive spectator; it modulates the electronic properties of the phenyl ring and enhances solubility in organic solvents, often improving reaction kinetics and simplifying purification. Its presence provides a stable, polar functionality that can engage in hydrogen bonding, a critical interaction for molecular recognition at biological targets.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of this compound in two of the most powerful cross-coupling reactions in modern synthesis: the Suzuki-Miyaura reaction for C-C bond formation and the Chan-Lam coupling for C-N and C-O bond formation.[4][5][6]

G cluster_input Core Reagents cluster_reactions Key Synthetic Transformations cluster_output Target Molecules BoronicAcid 3-(Dipropylcarbamoyl) phenylboronic acid Suzuki Suzuki-Miyaura (Pd-catalyzed) C-C Bond Formation BoronicAcid->Suzuki ChanLam Chan-Lam (Cu-catalyzed) C-N / C-O Bond Formation BoronicAcid->ChanLam CouplingPartner Aryl/Heteroaryl Halide (RX) or Amine/Phenol (Nu-H) CouplingPartner->Suzuki CouplingPartner->ChanLam Bioactive Bioactive Molecule Scaffolds (e.g., Kinase Inhibitors, GPCR Ligands) Suzuki->Bioactive Introduces substituted aryl moiety ChanLam->Bioactive Forms key aryl-ether or aryl-amine bonds

Caption: Synthetic workflow using this compound.

Core Application 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a pillar of modern drug discovery, enabling the formation of a biaryl C-C bond by coupling an organoboron species with an organic halide or triflate, catalyzed by a palladium complex.[6][7][8][9] This reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of reactants.

Mechanistic Rationale

The catalytic cycle is a well-understood, three-step process that efficiently forges the new C-C bond while regenerating the active catalyst.[7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Ar R-Pd(II)L₂-Ar Transmetal->PdII_R_Ar BoronWaste X-B(OH)₂ Transmetal->BoronWaste RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Product R-Ar (Product) RedElim->Product RX R-X (Aryl Halide) RX->OxAdd ArBOH2 Ar-B(OH)₂ + Base ArBOH2->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical small-scale reaction for coupling this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl or Heteroaryl Bromide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 2.0 equiv)

  • Solvent System: Toluene/Ethanol (e.g., 4:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv) and this compound (1.2 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent & Base Addition: Under a positive pressure of inert gas, add the toluene/ethanol solvent system to dissolve the solids. Then, add the 2.0 M aqueous sodium carbonate solution.

  • Degassing: Bubble the inert gas through the stirred mixture for an additional 15 minutes to thoroughly deoxygenate the solution. This step is critical to prevent catalyst oxidation.

  • Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst in one portion. Immediately reseal the flask and re-establish the inert atmosphere.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-16 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

ParameterCommon Reagents/ConditionsRationale & Field Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos)Pd(PPh₃)₄ is a robust, general-purpose catalyst for many substrates. For more challenging couplings (e.g., with aryl chlorides or sterically hindered partners), more advanced catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos are superior, often allowing for lower catalyst loadings and milder conditions.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for activating the boronic acid. Na₂CO₃/K₂CO₃ are effective, inexpensive choices for general use. Cs₂CO₃ is more soluble and a stronger activator, often used for less reactive substrates. K₃PO₄ is a milder base that can be beneficial when base-sensitive functional groups are present.
Solvent System Toluene/H₂O, Dioxane/H₂O, DME/H₂OA biphasic system containing water is standard, as it is required to dissolve the inorganic base. Toluene and Dioxane are excellent choices for their ability to dissolve organic reagents and their high boiling points.

Core Application 2: Chan-Lam C-N/C-O Coupling

The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful and complementary method to palladium-catalyzed reactions for forming C-N and C-O bonds.[4][10][11] It utilizes a copper catalyst to couple arylboronic acids with a wide range of N-H and O-H containing compounds, including amines, amides, phenols, and alcohols.[12][13] A key advantage is that these reactions can often be run at room temperature and open to the air.[4]

Mechanistic Rationale

While the precise mechanism can vary with conditions, a generally accepted pathway involves a Cu(II) catalyst.[4][14]

  • Ligand Exchange: The amine or alcohol substrate coordinates to the Cu(II) center.

  • Transmetalation: The aryl group from the boronic acid is transferred to the copper center.

  • Reductive Elimination: The newly formed Cu(III) intermediate (or a related species) undergoes reductive elimination to forge the C-N or C-O bond, yielding the desired product and a Cu(I) species.

  • Re-oxidation: In catalytic systems, an oxidant (often oxygen from the air) re-oxidizes Cu(I) back to the active Cu(II) state to complete the cycle.

ChanLam_Cycle CuII L₂Cu(II)X₂ Coord Coordination + Deprotonation CuII->Coord CuII_Nu L₂Cu(II)(Nu)-X Coord->CuII_Nu Transmetal Transmetalation CuII_Nu->Transmetal CuIII L₂Cu(III)(Nu)-Ar Transmetal->CuIII RedElim Reductive Elimination CuIII->RedElim CuI LCu(I)X RedElim->CuI Product Ar-Nu (Product) RedElim->Product Reox Re-oxidation CuI->Reox Reox->CuII NuH Nu-H (Amine/Alcohol) NuH->Coord ArBOH2 Ar-B(OH)₂ ArBOH2->Transmetal Oxidant [O] Oxidant->Reox

Caption: Proposed catalytic cycle for the Chan-Lam coupling reaction.

Protocol 2: General Procedure for Chan-Lam N-Arylation

This protocol outlines a general method for the N-arylation of an amine with this compound.

Materials:

  • This compound (1.5 equiv)

  • Amine or Heterocycle (e.g., aniline, imidazole) (1.0 equiv)

  • Copper(II) Acetate [Cu(OAc)₂] (1.0 - 2.0 equiv for stoichiometric, or 10-20 mol% for catalytic)

  • Pyridine (optional, as base/ligand, 2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

  • Molecular Sieves (4Å, optional, to absorb water)

Procedure:

  • Setup: To a vial or round-bottom flask open to the air, add the amine (1.0 equiv), this compound (1.5 equiv), and Cu(OAc)₂.

  • Solvent Addition: Add the solvent (e.g., DCM). If using, add pyridine and activated molecular sieves at this stage.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction mixture typically turns from blue to green. Monitor the reaction by TLC or LC-MS. Reactions are often complete within 12-48 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, washing the pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue can often be purified by column chromatography on silica gel or by preparative HPLC to yield the pure N-aryl product.

Substrate ClassCoupling Partner ExampleProduct StructureExpected Outcome
Aryl Bromide 4-BromoanisoleHigh yield via Suzuki coupling. The electron-donating methoxy group facilitates the reaction.
Heteroaryl Chloride 2-ChloropyridineGood to high yield via Suzuki coupling, though may require a stronger catalyst system (e.g., Pd₂(dba)₃/SPhos) compared to aryl bromides.
Aniline AnilineGood yield via Chan-Lam coupling. Forms a diarylamine, a common scaffold in kinase inhibitors.
Phenol PhenolHigh yield via Chan-Lam coupling. Forms a diaryl ether, another important pharmacophore.
Imidazole ImidazoleModerate to good yield via Chan-Lam N-arylation. The product is a key structure in many antifungal and antimicrobial agents.

Safety and Handling

As with all chemical reagents, proper safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling boronic acids and associated reagents.[15][16][17]

  • Handling: Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18][19] Avoid contact with skin and eyes.[15]

  • Storage: Store the reagent in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[18] Boronic acids are prone to dehydration to form cyclic boroxine anhydrides upon storage, though this typically does not impede their reactivity in cross-coupling reactions.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[15][18] In case of eye contact, rinse cautiously with water for several minutes.[15][17] If inhaled, move to fresh air.[15] Seek medical attention if irritation persists.

Conclusion

This compound is a highly valuable and strategic building block for the synthesis of bioactive molecules. Its utility in robust and versatile reactions like the Suzuki-Miyaura and Chan-Lam couplings allows for the direct incorporation of a functionalized aryl ring that can enhance both the pharmacokinetic and pharmacodynamic properties of a drug candidate. The protocols and data presented herein provide a solid foundation for researchers to confidently and effectively utilize this reagent in their drug discovery and development programs.

References

Application Notes & Protocols: Experimental Setups for Reactions Involving 3-(Dipropylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Reagent Overview

3-(Dipropylcarbamoyl)phenylboronic acid is a versatile organic reagent that belongs to the widely utilized class of arylboronic acids. Its structure incorporates a phenyl ring functionalized with both a boronic acid group and a dipropylcarbamoyl moiety. This unique combination makes it a valuable building block in synthetic organic chemistry, particularly for the construction of complex molecules in drug discovery and materials science. The boronic acid group serves as a nucleophilic partner in various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[1][2] The dipropylcarbamoyl group can modulate the molecule's solubility, electronic properties, and potential for intermolecular interactions, making it an attractive component for designing targeted therapeutic agents or functional materials.

This guide provides an in-depth exploration of the experimental setups for two primary applications of this reagent: the palladium-catalyzed Suzuki-Miyaura cross-coupling and the copper-catalyzed Chan-Lam coupling. The protocols are designed with scientific integrity at their core, explaining the causality behind procedural choices to empower researchers to not only replicate but also adapt these methods for their specific synthetic challenges.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound and its associated reaction components is paramount. While specific data for this exact molecule is not available, guidelines for the parent compound, phenylboronic acid, provide a strong basis for safe laboratory practices.

2.1 Personal Protective Equipment (PPE) Always wear standard personal protective equipment, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[3]

2.2 Handling

  • Handle the solid reagent in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4][5]

  • Avoid contact with skin and eyes.[3][4] In case of contact, wash the affected area immediately with copious amounts of water.[4]

  • Do not eat, drink, or smoke in the laboratory area.[6][7] Wash hands thoroughly after handling.[7]

2.3 Storage

  • Store this compound in a tightly sealed container in a cool, dry place.[4][8]

  • Boronic acids can be hygroscopic and may undergo dehydration to form cyclic boroxine anhydrides upon heating or prolonged storage.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain reagent integrity.[8]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds, typically between an organoboron species and an organic halide or pseudohalide.[9][10]

3.1 Mechanistic Rationale The reaction proceeds through a catalytic cycle involving a palladium catalyst.[11][12] Understanding this cycle is crucial for troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. The reactivity of the halide is generally I > Br > Cl.[10]

  • Transmetalation: This is the key step where the organic group is transferred from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) center, displacing the halide.[13][14][15]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10][12]

The choice of ligand is critical as it stabilizes the palladium catalyst, prevents its decomposition into inactive palladium black, and modulates its reactivity.[10]

3.2 Experimental Workflow Diagram The following diagram outlines the typical workflow for a Suzuki-Miyaura coupling experiment.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Aryl Halide, Boronic Acid & Base to Flask B 2. Add Solvent (e.g., Dioxane/H₂O) A->B C 3. Degas Mixture (Ar bubbling or Freeze-Pump-Thaw) B->C D 4. Add Pd Catalyst & Ligand under Inert Gas C->D E 5. Heat to Target Temperature (e.g., 80-100 °C) D->E F 6. Monitor Progress (TLC, LC-MS) E->F G 7. Cool & Dilute with Organic Solvent F->G H 8. Aqueous Wash (e.g., H₂O, Brine) G->H I 9. Dry, Filter & Concentrate H->I J 10. Purify (Column Chromatography) I->J K K J->K Characterize (NMR, MS)

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

3.3 Detailed Protocol: Synthesis of N,N-Dipropyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide

This protocol describes the coupling of this compound with 1-bromo-3-(trifluoromethyl)benzene.

  • To a flame-dried Schlenk flask or pressure vessel, add this compound (1.0 equiv), 1-bromo-3-(trifluoromethyl)benzene (1.1 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).

  • Add the degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v). The solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration relative to the limiting reagent).

  • Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring.[11]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired biphenyl product.

3.4 Reagent Stoichiometry Table (Example for 1 mmol Scale)

ReagentMolar Equiv.Mol (mmol)Mass/VolumeRole
This compound1.01.0249 mgNucleophile
1-Bromo-3-(trifluoromethyl)benzene1.11.1247 mg (166 µL)Electrophile
Potassium Carbonate (K₂CO₃)2.02.0276 mgBase
Tetrakis(triphenylphosphine)palladium(0)0.030.0335 mgCatalyst
1,4-Dioxane (degassed)--8 mLSolvent
Water (degassed)--2 mLCo-solvent

Copper-Catalyzed Chan-Lam Cross-Coupling

The Chan-Lam (or Chan-Evans-Lam) coupling is a powerful method for forming aryl-heteroatom bonds, specifically C-N and C-O bonds. It utilizes a copper catalyst to couple an arylboronic acid with an amine or alcohol, often under mild, aerobic conditions.[16][17][18] This provides a valuable alternative to palladium-catalyzed Buchwald-Hartwig amination.

4.1 Mechanistic Rationale While the exact mechanism can be complex and substrate-dependent, a generally accepted pathway involves the following key steps:[19]

  • Ligand Exchange/Transmetalation: The amine or alcohol substrate coordinates to a Cu(II) salt (e.g., copper(II) acetate). Transmetalation with the arylboronic acid then forms a copper-aryl species.

  • Oxidation/Reductive Elimination: The resulting intermediate is proposed to form a transient Cu(III) species.[17][18] This key intermediate then undergoes reductive elimination to forge the C-N or C-O bond, yielding the desired product and a Cu(I) species.

  • Catalyst Regeneration: The Cu(I) species is re-oxidized back to the active Cu(II) state by an oxidant, which is often simply molecular oxygen from the air, allowing the reaction to be run open to the atmosphere.[17][18]

4.2 Catalytic Cycle Diagram

ChanLam_Cycle cluster_cycle Catalytic Cycle CuII Cu(II)L₂ A Ar-Cu(II)-Nu (from Transmetalation) CuII->A + ArB(OH)₂ + H-Nu CuI Cu(I)L Oxidant O₂ (Air) CuI->Oxidant B Ar-Cu(III)-Nu-L (Key Intermediate) A->B Disproportionation or Oxidation B->CuI Reductive Elimination C Ar-Nu (Product) B->C Oxidant->CuII Re-oxidation

Caption: Proposed catalytic cycle for the Chan-Lam C-N/C-O coupling reaction.

4.3 Detailed Protocol: Synthesis of 3-(Azetidin-1-yl)-N,N-dipropylbenzamide

This protocol details the coupling of this compound with azetidine.

  • To a round-bottom flask equipped with a magnetic stir bar, add copper(II) acetate (Cu(OAc)₂, 1.0 equiv). Note: In many cases, catalytic copper (10-20 mol%) is sufficient.[17]

  • Add this compound (1.2 equiv) and a suitable solvent such as dichloromethane (DCM) or methanol.

  • Add the amine (azetidine, 1.0 equiv) and a base, such as pyridine or triethylamine (2.0-3.0 equiv). The reaction is often run open to the air, which provides the necessary oxidant.[16][17]

  • Stir the resulting mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Chan-Lam couplings can range from a few hours to several days.[16] If the reaction is slow, gentle heating (e.g., 40 °C) may be beneficial.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove copper salts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via extraction and/or flash column chromatography to afford the desired N-aryl product.

4.4 Reagent Stoichiometry Table (Example for 1 mmol Scale)

ReagentMolar Equiv.Mol (mmol)Mass/VolumeRole
Azetidine1.01.057 mg (67 µL)Nucleophile
This compound1.21.2299 mgElectrophile Source
Copper(II) Acetate (Cu(OAc)₂)1.01.0182 mgCatalyst/Mediator
Pyridine2.02.0158 mg (161 µL)Base/Ligand
Dichloromethane (DCM)--10 mLSolvent

References

Application Notes and Protocols: 3-(Dipropylcarbamoyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dipropylcarbamoyl)phenylboronic acid is a versatile building block in modern organic synthesis, particularly valued for its application in palladium-catalyzed cross-coupling reactions. Its structure, featuring a boronic acid moiety and a dipropylcarbamoyl group, allows for the strategic introduction of a substituted phenyl ring into a target molecule. This is of significant interest in the development of novel pharmaceutical compounds and functional materials where the amide functionality can influence solubility, binding affinity, and other pharmacokinetic properties.

The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, is the primary application for this reagent.[1] This reaction facilitates the coupling of the boronic acid with a variety of organic halides and triflates, offering a robust and high-yielding method for the synthesis of complex biaryl structures.[2][3] This guide provides a detailed overview of the reaction conditions, protocols, and key considerations for the successful application of this compound in Suzuki-Miyaura coupling reactions.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[1] The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: A low-valent palladium(0) species reacts with the organic halide (R-X) to form a palladium(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

The efficiency of this cycle is highly dependent on the choice of catalyst, base, solvent, and temperature, all of which must be carefully selected to ensure optimal reactivity and yield, especially when dealing with substituted boronic acids like this compound.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R'-X) Pd0->OxAdd PdII R'-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation (Ar-B(OH)2 + Base) PdII->Transmetalation PdII_Ar R'-Pd(II)L_n-Ar Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product R'-Ar (Product) RedElim->Product caption Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Optimizing Reaction Conditions for this compound

The presence of the 3-(dipropylcarbamoyl) substituent introduces specific electronic and steric considerations that influence the choice of reaction parameters. The amide group is moderately electron-withdrawing, which can impact the nucleophilicity of the boronic acid.

Catalyst Selection

The choice of palladium catalyst and its associated ligand is critical for a successful Suzuki-Miyaura coupling. For a substrate like this compound, a variety of catalysts can be effective.

Catalyst SystemLigand TypeKey AdvantagesRecommended Starting Mol%
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)Commercially available, easy to handle, effective for a wide range of substrates.1-5 mol%
PdCl₂(dppf) [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)Robust, air-stable, and highly effective for challenging couplings.1-3 mol%
Pd(OAc)₂ + Ligand Palladium(II) acetate with a phosphine ligand (e.g., SPhos, XPhos)Highly active catalyst systems, often allowing for lower catalyst loadings and milder reaction conditions.0.5-2 mol% (Pd), 1-4 mol% (Ligand)

Expert Insight: For initial screenings, PdCl₂(dppf) is often a reliable choice due to its broad functional group tolerance and high catalytic activity. If steric hindrance from the coupling partner is a concern, catalyst systems with bulky electron-rich phosphine ligands like SPhos or XPhos in combination with Pd(OAc)₂ may provide superior results.

Base Selection

The base plays a crucial role in the activation of the boronic acid for transmetalation.[3] A variety of inorganic and organic bases can be employed.

BaseStrengthKey ConsiderationsRecommended Equivalents
K₂CO₃ ModerateCommonly used, cost-effective, and generally provides good yields. Often used with a co-solvent system including water.2-3 eq.
Cs₂CO₃ StrongHighly effective for difficult couplings, but more expensive. Can be used in anhydrous conditions.2-3 eq.
K₃PO₄ StrongA strong, non-nucleophilic base that is often effective when other bases fail.2-3 eq.

Expert Insight: A combination of K₂CO₃ in a solvent mixture containing water is a good starting point for most couplings. For more challenging substrates or when anhydrous conditions are preferred, Cs₂CO₃ is an excellent alternative.

Solvent Selection

The choice of solvent influences the solubility of the reactants and the kinetics of the reaction. Aprotic polar solvents are commonly used.

SolventPropertiesCommon Co-solvents
Dioxane High boiling point, good for dissolving organic reactants.Water
Toluene High boiling point, forms a biphasic mixture with water.Water
Tetrahydrofuran (THF) Lower boiling point, suitable for milder reaction conditions.Water
Dimethylformamide (DMF) High boiling point, excellent solvating properties.Water

Expert Insight: A mixture of dioxane and water (e.g., 4:1 v/v) is a versatile solvent system that often provides excellent results by facilitating the dissolution of both the organic reactants and the inorganic base.

Experimental Protocols: General Starting Conditions

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These conditions should be optimized for each specific substrate combination.

Protocol 1: Standard Conditions with PdCl₂(dppf)

Protocol_Workflow start Start reagents Combine Reactants: - Aryl bromide (1.0 mmol) - this compound (1.2 mmol) - PdCl₂(dppf) (0.02 mmol) - K₂CO₃ (2.0 mmol) start->reagents solvent Add Solvents: - Dioxane (4 mL) - Water (1 mL) reagents->solvent degas Degas the mixture (e.g., N₂ or Ar bubbling for 15 min) solvent->degas heat Heat the reaction mixture (e.g., 80-100 °C) degas->heat monitor Monitor reaction progress (TLC or LC-MS) heat->monitor workup Aqueous Workup: - Dilute with water - Extract with an organic solvent (e.g., EtOAc) monitor->workup purify Purify the product (Column chromatography) workup->purify end End purify->end caption Figure 2: General workflow for Suzuki-Miyaura coupling.

Caption: Figure 2: General workflow for Suzuki-Miyaura coupling.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • PdCl₂(dppf) (2 mol%)

  • K₂CO₃ (2.0 equiv)

  • Dioxane

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), PdCl₂(dppf) (0.02 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add dioxane (4 mL) and deionized water (1 mL) via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mild Conditions with a Buchwald Ligand

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • Pd(OAc)₂ (1 mol%)

  • SPhos (2 mol%)

  • K₃PO₄ (3.0 equiv)

  • Toluene

  • Deionized water

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.01 mmol) and SPhos (0.02 mmol) to a reaction vessel.

  • Add toluene (2 mL) and stir for 10 minutes to form the active catalyst.

  • To a separate flame-dried reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), and K₃PO₄ (3.0 mmol).

  • Add the pre-formed catalyst solution to the reaction vessel, followed by toluene (3 mL) and deionized water (0.5 mL).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor and work up the reaction as described in Protocol 1.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient base, low temperature.Use a fresh batch of catalyst, try a stronger base (e.g., Cs₂CO₃), increase the reaction temperature.
Protodeboronation Presence of water and prolonged reaction times.Use anhydrous conditions if possible, monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid Oxygen in the reaction mixture.Ensure proper degassing of the reaction mixture and maintain an inert atmosphere.

Conclusion

This compound is a valuable reagent for the synthesis of complex molecules through the Suzuki-Miyaura cross-coupling reaction. By carefully selecting the catalyst, base, and solvent, researchers can achieve high yields and purity of the desired biaryl products. The protocols and guidelines presented here serve as a solid foundation for developing robust and efficient synthetic routes in drug discovery and materials science. As with any chemical reaction, empirical optimization for each specific substrate pair is key to achieving the best possible outcome.

References

Application Note & Scale-Up Protocol: Synthesis of 3-(Dipropylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

3-(Dipropylcarbamoyl)phenylboronic acid is a versatile bifunctional organic building block. Its boronic acid moiety serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[1][2] The dipropylcarbamoyl group provides a stable amide functionality that can modulate physicochemical properties such as solubility and engage in specific binding interactions, making this reagent valuable in the synthesis of complex molecules, active pharmaceutical ingredients (APIs), and other specialty chemicals.[3][4]

While laboratory-scale synthesis of arylboronic acids is well-established, transitioning to pilot or manufacturing scale introduces significant challenges.[5] These include managing reaction exotherms, ensuring homogenous mixing in large volumes, optimizing catalyst loading for cost-effectiveness, and developing robust, scalable purification methods that avoid complex chromatographic techniques.[1]

This document provides a comprehensive guide for the scale-up synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical and engineering principles, offering a robust protocol designed for safety, efficiency, and reproducibility at scale. We will detail a palladium-catalyzed Miyaura borylation process, followed by scalable purification and rigorous analytical characterization.

Physicochemical Properties & Safety Information

A thorough understanding of the material's properties and hazards is critical before commencing any scale-up activity.

PropertyValueReference
Chemical Name This compound-
Molecular Formula C₁₃H₂₀BNO₃[6]
Molecular Weight 249.12 g/mol [6]
CAS Number 850567-40-7 (for di-isopropyl isomer)[6]
Appearance White to off-white solid[7]
Melting Point 216-219 °C (for Phenylboronic acid)
Solubility Soluble in polar organic solvents (e.g., MeOH, THF, DMSO), poorly soluble in non-polar solvents and water.[7]
Hazard Identification and Safe Handling

Warning: This product is harmful if swallowed and may cause skin, eye, and respiratory irritation.[8][9] A comprehensive risk assessment must be conducted before beginning work.

  • Personal Protective Equipment (PPE): At all times, personnel must wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and ANSI-rated safety glasses or goggles.[10] When handling the powdered solid outside of a contained system, a properly fitted respirator (e.g., N95 or higher) is required to prevent inhalation.[11]

  • Engineering Controls: All operations should be performed in a well-ventilated chemical fume hood or a walk-in hood for larger scale operations.[10] An accessible eyewash station and safety shower are mandatory.

  • Handling: Avoid generating dust.[11] Keep the compound away from strong oxidizing agents, heat, sparks, and open flames. Ground all equipment to prevent static discharge.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[11]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Contaminated materials should be handled as hazardous waste.

Synthesis Pathway: Palladium-Catalyzed Miyaura Borylation

The selected route for scale-up is the palladium-catalyzed Miyaura borylation of 3-bromo-N,N-dipropylbenzamide. This method is favored for its high functional group tolerance, operational simplicity, and well-documented scalability in industrial settings.[1][5] The reaction couples the aryl bromide with a boron source, typically bis(pinacolato)diboron (B₂Pin₂) or tetrahydroxydiboron (BBA), in the presence of a palladium catalyst and a base.[5] The resulting boronic ester is then hydrolyzed in situ or in a separate step to yield the final boronic acid.

G cluster_reactants Reactants & Reagents cluster_products Products A 3-Bromo-N,N-dipropylbenzamide Process Miyaura Borylation (Solvent, Heat) A->Process B Bis(pinacolato)diboron (B₂Pin₂) B->Process C Potassium Acetate (KOAc) C->Process D Pd Catalyst & Ligand (e.g., PdCl₂(dppf)) D->Process Y This compound Z Byproducts (KBr, Acetic Acid, Pinacol) Hydrolysis Acidic Workup / Hydrolysis Process->Hydrolysis Intermediate Boronic Ester Hydrolysis->Y Hydrolysis->Z

Caption: Reaction scheme for the Miyaura borylation synthesis.

Scale-Up Process: Critical Considerations

Translating a laboratory procedure to a multi-kilogram scale requires careful attention to process parameters that do not scale linearly.

  • Reagent Selection & Stoichiometry: While B₂Pin₂ is common, tetrahydroxydiboron (BBA) can be more atom-economical and cost-effective at a large scale.[5] The base (e.g., potassium acetate) is critical; its physical form (particle size) can impact reaction kinetics. Stoichiometry must be precisely controlled to minimize side reactions and residual starting materials.

  • Solvent Selection: The choice of solvent (e.g., 2-methyl-THF, CPME, 1,4-dioxane) is dictated by reagent solubility, reaction temperature, safety profile (flash point), and ease of removal. The solvent volume (L/kg of starting material) is a key parameter affecting concentration, reaction rate, and process safety.

  • Thermal Management: The Miyaura borylation is typically exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with precise temperature control is essential. The rate of reagent addition may need to be controlled to manage the heat output and maintain the target reaction temperature. A preliminary hazard evaluation using techniques like Differential Scanning Calorimetry (DSC) is highly recommended for novel scale-up processes.[12]

  • Mixing & Mass Transfer: Inadequate agitation in a large reactor can lead to localized "hot spots," poor catalyst distribution, and incomplete reaction. The impeller type, agitation speed (RPM), and reactor baffling must be designed to ensure efficient mixing of the heterogeneous mixture (solid base, liquid solvent, dissolved reagents).[5]

  • Catalyst Loading & Removal: Minimizing palladium catalyst loading is crucial for economic viability. Loadings in the range of 0.1 to 1 mol% are typical for scale-up.[1] Post-reaction, residual palladium must be removed to meet regulatory standards for APIs (<10 ppm). This is often achieved through polish filtration, treatment with a palladium scavenger (e.g., activated carbon, functionalized silica), or crystallization.[1]

  • In-Process Controls (IPCs): Regular sampling and analysis (typically by HPLC) are vital to track reaction progress. IPCs determine the reaction endpoint, ensuring high conversion and preventing the formation of impurities from over-processing. A typical IPC specification would be <1.0% of the starting aryl bromide remaining.[5]

Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis (1.0 kg Scale)

Equipment: 20 L jacketed glass reactor with overhead stirring, thermocouple, nitrogen inlet, and condenser.

Reagents:

ReagentMWMolesEquiv.Amount
3-Bromo-N,N-dipropylbenzamide298.213.351.01.00 kg
Bis(pinacolato)diboron (B₂Pin₂)253.944.021.21.02 kg
Potassium Acetate (KOAc), anhydrous98.1410.053.00.99 kg
PdCl₂(dppf)·CH₂Cl₂816.640.03350.0127.4 g
1,4-Dioxane---10.0 L
Hydrochloric Acid (3M aq.)---~4.0 L
Ethyl Acetate---~10.0 L

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with a positive pressure of nitrogen.

  • Charge Reagents: To the reactor, charge 3-bromo-N,N-dipropylbenzamide (1.00 kg), bis(pinacolato)diboron (1.02 kg), and potassium acetate (0.99 kg).

  • Add Solvent: Add 1,4-dioxane (10.0 L). Begin agitation at a moderate speed (e.g., 150 RPM) to form a slurry.

  • Inerting: Sparge the slurry with nitrogen for 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.[5]

  • Catalyst Addition: Add PdCl₂(dppf)·CH₂Cl₂ (27.4 g) to the reactor.

  • Reaction: Heat the reactor jacket to 85-90 °C. Maintain a gentle reflux of the reaction mixture.

  • Monitoring (IPC): After 2 hours, take a sample from the reaction mixture. Quench with a small amount of water/acetonitrile and analyze by HPLC. Continue heating and sampling every 1-2 hours until the starting bromide is <1.0% by area. The reaction is typically complete within 4-8 hours.

  • Cool Down: Once complete, cool the reaction mixture to 20-25 °C.

  • Work-up (Hydrolysis):

    • Slowly add water (5.0 L) to the cooled mixture.

    • Adjust the pH to 1-2 by slowly adding 3M HCl (~4.0 L). Monitor for any exotherm.

    • Stir the biphasic mixture vigorously at 40-50 °C for 2-3 hours to ensure complete hydrolysis of the pinacol boronate ester.

  • Phase Separation: Stop agitation and allow the layers to separate. Drain the lower aqueous layer.

  • Extraction: Add ethyl acetate (5.0 L) to the reactor, stir for 15 minutes, and separate the aqueous layer. Combine the organic layers.

  • Wash: Wash the combined organic layer with brine (2 x 2.0 L).

  • Concentration: Concentrate the organic layer under reduced pressure to a volume of approximately 2-3 L. The crude product may begin to crystallize.

Caption: High-level workflow for the scale-up synthesis process.

Protocol 2: Purification by Recrystallization

Boronic acids are often purified by recrystallization or trituration, which are highly scalable methods.[13] Column chromatography is generally avoided at large scales due to cost and solvent waste.[14]

Procedure:

  • Solvent Selection: Transfer the crude product slurry from Protocol 1 into a clean, appropriately sized reactor. Add ethyl acetate until a complete solution is achieved at 60-70 °C.

  • Anti-Solvent Addition: While maintaining the temperature, slowly add a non-polar anti-solvent, such as heptane or hexane, until the solution becomes slightly turbid.

  • Cooling & Crystallization: Slowly cool the mixture to room temperature over 2-4 hours, then further cool to 0-5 °C and hold for at least 2 hours to maximize crystal formation.

  • Filtration: Filter the resulting solid using a Nutsche filter or a large Buchner funnel.

  • Washing: Wash the filter cake with a cold mixture of ethyl acetate/heptane (e.g., 20:80 v/v) to remove residual soluble impurities.

  • Drying: Dry the purified solid under vacuum at 40-50 °C until a constant weight is achieved.

G Start Crude Product Slurry Dissolve Dissolve in minimal hot solvent (EtOAc) Start->Dissolve Check Is solution clear? Dissolve->Check Filter Hot Polish Filtration (to remove insolubles) Check->Filter No AddAntiSolvent Add anti-solvent (Heptane) until turbidity appears Check->AddAntiSolvent Yes Filter->AddAntiSolvent Cool Controlled Cooling (to 0-5 °C) AddAntiSolvent->Cool Isolate Filter Solid Product Cool->Isolate Wash Wash Cake with Cold Solvent Mixture Isolate->Wash Dry Dry Under Vacuum Wash->Dry End Pure, Dry Product Dry->End

Caption: Decision workflow for the purification protocol.

Protocol 3: Quality Control & Characterization

The final product must be analyzed to confirm its identity, purity, and freedom from contaminants.

  • Appearance: Visual inspection for a white to off-white crystalline solid.

  • Purity (HPLC): An HPLC method should be developed to determine the purity of the final product. A typical C18 column with a water/acetonitrile mobile phase (with a modifier like formic acid or ammonium acetate) is a good starting point.[15]

    • Acceptance Criteria: Purity ≥ 98.0% (by area %), Starting Bromide < 0.1%, other impurities < 0.1%.

  • Identity (¹H NMR, MS):

    • ¹H NMR: Confirm the structure by comparing the spectrum to a reference standard. Key signals include the aromatic protons, the propyl group CH₂ and CH₃ signals, and the broad B(OH)₂ singlet.

    • Mass Spectrometry (MS): Confirm the molecular weight. ESI-MS can be used to observe the [M+H]⁺ or [M-H]⁻ ions.[16]

  • Residual Solvents (GC): Gas chromatography should be used to quantify residual solvents from the synthesis and purification (e.g., dioxane, ethyl acetate, heptane).

  • Residual Palladium (ICP-MS): Inductively Coupled Plasma Mass Spectrometry is used to confirm that residual palladium levels are below the required specification (typically < 10 ppm for API intermediates).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Stalled or Incomplete Reaction 1. Inactive catalyst (oxygen exposure).2. Poor quality base or reagents.3. Insufficient temperature.1. Ensure the system is properly inerted before and during the reaction.2. Use fresh, anhydrous reagents.3. Verify reactor temperature with a calibrated probe.
Low Yield after Work-up 1. Incomplete hydrolysis of boronic ester.2. Product loss to the aqueous phase during extraction.1. Increase hydrolysis time/temperature or check pH.2. Perform additional extractions of the aqueous layer. Ensure pH is acidic to keep the product protonated and in the organic phase.
Product Fails Purity Spec 1. Inefficient purification.2. Co-precipitation of impurities.3. Presence of boroxine (trimeric anhydride).1. Re-slurry or re-crystallize the material. Adjust solvent/anti-solvent ratios.2. Ensure cooling during crystallization is slow and controlled.3. Boroxine can form upon prolonged heating or in the absence of water. Ensure proper drying conditions and store material dry. It often reverts to the boronic acid upon dissolution.[15]
Oily or Gummy Product 1. Presence of residual solvent.2. Impurities depressing the melting point.1. Dry the product for a longer duration or at a slightly higher temperature (if thermally stable).2. Perform a trituration with a solvent in which the product is poorly soluble but impurities are soluble (e.g., cold diethyl ether).[13]

References

Troubleshooting & Optimization

Common side reactions with 3-(Dipropylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Dipropylcarbamoyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the use of this versatile reagent. Our goal is to empower you with the knowledge to anticipate and mitigate potential side reactions, ensuring the success and integrity of your experiments.

Introduction to this compound

This compound is a bifunctional molecule featuring a phenylboronic acid moiety and a dipropylcarbamoyl group. The boronic acid functionality makes it a valuable building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The dipropylcarbamoyl group can influence the molecule's solubility, electronic properties, and potential for further functionalization.

While a powerful synthetic tool, the inherent reactivity of the arylboronic acid and the presence of the carbamoyl group can lead to specific side reactions under certain experimental conditions. Understanding these potential pitfalls is crucial for optimizing reaction outcomes and ensuring the desired product is obtained with high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: The most prevalent side reactions are associated with the phenylboronic acid group. These include protodeboronation (loss of the boronic acid group), oxidation to the corresponding phenol, and the formation of boroxine (trimeric anhydride). The dipropylcarbamoyl group is generally stable, but can undergo hydrolysis under harsh acidic or basic conditions.

Q2: My Suzuki-Miyaura coupling reaction is giving low yields of the desired biaryl product. What could be the cause?

A2: Low yields in Suzuki-Miyaura couplings involving this reagent are often attributed to competitive protodeboronation of the starting material.[1][2] This side reaction replaces the boronic acid group with a hydrogen, rendering the molecule inactive for cross-coupling. The presence of excess water or acidic/basic conditions can promote this pathway.[1][3]

Q3: I've observed a significant amount of a byproduct with a mass corresponding to the phenol of my starting material. What is happening?

A3: The formation of 3-(dipropylcarbamoyl)phenol is a result of the oxidation of the phenylboronic acid.[4][5][6] This can be catalyzed by residual transition metals, peroxides, or even atmospheric oxygen under certain conditions, particularly at elevated temperatures.[4][7]

Q4: How can I minimize the formation of boroxine (trimeric anhydride)?

A4: Boroxine formation is a dehydration reaction. While often reversible in the presence of water, it can sequester the active boronic acid. To minimize its formation, it is advisable to use anhydrous solvents and store the boronic acid in a desiccated environment.

Q5: Is the dipropylcarbamoyl group susceptible to hydrolysis during my reaction?

A5: The amide bond in the dipropylcarbamoyl group is generally robust. However, prolonged exposure to strong acids or bases, especially at high temperatures, can lead to its hydrolysis, yielding 3-boronobenzoic acid and dipropylamine.[8]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered when using this compound.

Issue 1: Low Yield of Desired Cross-Coupling Product
Symptom Potential Cause Troubleshooting Steps
Low yield of the desired biaryl product.Protodeboronation of the starting material.1. Optimize Base: Use a milder base (e.g., K2CO3, Cs2CO3) instead of strong bases like NaOH or KOH.[9] 2. Control Water Content: Use anhydrous solvents and ensure all reagents are dry. 3. Reaction Time: Minimize reaction time; prolonged heating can promote protodeboronation. 4. Temperature: Run the reaction at the lowest effective temperature.
Oxidation of the boronic acid.1. Degas Solvents: Thoroughly degas all solvents to remove dissolved oxygen. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Purify Reagents: Ensure the coupling partner and other reagents are free of peroxides.
Boroxine Formation: 1. Use Fresh Reagent: Use freshly opened or properly stored this compound. 2. Pre-treatment: In some cases, a brief treatment with water followed by removal of water can break down boroxines before the reaction.
Issue 2: Formation of Phenolic Impurity
Symptom Potential Cause Troubleshooting Steps
A significant peak corresponding to 3-(dipropylcarbamoyl)phenol is observed in the crude reaction mixture.Oxidation of the phenylboronic acid.1. Inert Atmosphere: Rigorously maintain an inert atmosphere throughout the reaction setup and execution.[4] 2. Antioxidants: In some cases, the addition of a small amount of a radical inhibitor or antioxidant can be beneficial. 3. Catalyst Purity: Ensure the palladium catalyst is of high purity and free from oxidizing contaminants.
Issue 3: Hydrolysis of the Carbamoyl Group
Symptom Potential Cause Troubleshooting Steps
Presence of 3-boronobenzoic acid or its derivatives in the product mixture.Hydrolysis of the dipropylcarbamoyl group.1. Avoid Harsh pH: Buffer the reaction mixture if possible, or avoid the use of strong acids or bases. 2. Moderate Temperature: High temperatures can accelerate amide hydrolysis.[8]

Experimental Protocols

Protocol 1: Minimizing Protodeboronation in a Suzuki-Miyaura Coupling Reaction

This protocol provides a general guideline for setting up a Suzuki-Miyaura coupling reaction to minimize the risk of protodeboronation.

  • Reagent and Glassware Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.

    • Ensure this compound is dry and has been stored in a desiccator.

  • Reaction Setup:

    • To a dry reaction flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a mild base such as K2CO3 (2.0 equiv.).

    • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

    • Add the degassed solvent (e.g., toluene, dioxane, or DMF) via syringe.

    • Add the palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%) under a positive pressure of inert gas.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the desired Suzuki-Miyaura coupling pathway and the competing side reactions of protodeboronation and oxidation.

Suzuki_Pathway A This compound E Transmetalation A->E B Aryl Halide D Oxidative Addition B->D C Pd(0) Catalyst C->D D->E F Reductive Elimination E->F F->C Regenerated Catalyst G Desired Biaryl Product F->G

Caption: Desired Suzuki-Miyaura Coupling Pathway.

Side_Reactions Start This compound Protodeboronation Protodeboronation (H+ or OH-) Start->Protodeboronation Oxidation Oxidation (O2, Peroxides) Start->Oxidation Product1 Dipropylbenzamide Protodeboronation->Product1 Product2 3-(Dipropylcarbamoyl)phenol Oxidation->Product2

Caption: Common Side Reaction Pathways.

Troubleshooting Workflow

Troubleshooting_Workflow decision decision outcome outcome start Low Yield or Impure Product check_protodeboronation Evidence of Protodeboronation? start->check_protodeboronation check_oxidation Evidence of Oxidation? check_protodeboronation->check_oxidation No optimize_base Use Milder Base & Dry Conditions check_protodeboronation->optimize_base Yes degas_inert Degas Solvents & Use Inert Atmosphere check_oxidation->degas_inert Yes review_conditions Review General Reaction Conditions (Temp, Time, Catalyst) check_oxidation->review_conditions No success Improved Outcome optimize_base->success degas_inert->success review_conditions->success

Caption: Troubleshooting Workflow for Common Issues.

References

Technical Support Center: Purification of 3-(Dipropylcarbamoyl)phenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides field-proven insights and troubleshooting strategies for the purification of reaction products derived from 3-(Dipropylcarbamoyl)phenylboronic acid. My objective is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions during your purification workflows.

Frequently Asked Questions (FAQs)

Question 1: What are the most common impurities I should expect after a Suzuki-Miyaura coupling reaction using this compound?

Answer: Understanding the potential impurity profile is the first step toward designing a robust purification strategy. In a typical palladium-catalyzed cross-coupling, your crude product mixture will likely contain more than just your target molecule.

Common Impurities Profile:

Impurity TypeChemical Name/ClassRationale for Formation
Unreacted Starting Material This compoundIncomplete reaction conversion.
Protodeboronation Product N,N-DipropylbenzamideCleavage of the C–B bond and replacement with a C–H bond, often facilitated by aqueous or protic conditions.[1]
Homocoupling Product Biphenyl derivative of the boronic acidSelf-coupling of the boronic acid, catalyzed by palladium.
Boronic Anhydrides BoroxinesIn the solid state or under anhydrous conditions, three molecules of the boronic acid can dehydrate to form a stable six-membered ring, a boroxine.[1] This can complicate stoichiometry and analysis.
Catalyst Residues Palladium species (e.g., Pd(0), Pd(II))Remnants from the palladium catalyst used in the coupling reaction.
Ligand Byproducts Oxidized phosphine ligands (e.g., triphenylphosphine oxide)Oxidation of phosphine ligands used to stabilize the palladium catalyst.

It is crucial to perform a preliminary analysis (e.g., TLC, LC-MS) of your crude reaction mixture to identify which of these impurities are present and in what relative quantities. This will directly inform your choice of purification method.

Question 2: My TLC analysis shows significant streaking and poor separation. What causes this and how can I resolve it?

Answer: This is a classic problem when dealing with boronic acids and silica gel chromatography. The issue stems from the interaction between the acidic boronic acid group and the slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to slow, uneven elution, resulting in significant streaking. The carbamoyl group on your specific reagent adds moderate polarity, but the boronic acid moiety often dominates the chromatographic behavior.

Troubleshooting Strategies for Chromatography:

  • Eluent Modification: The most straightforward approach is to modify your mobile phase. Adding a small amount (0.5-1%) of a modifier like acetic acid can suppress the deprotonation of the boronic acid and saturate the interaction sites on the silica, leading to sharper bands.[2]

  • Switching the Stationary Phase: If streaking persists, consider an alternative to standard silica gel. Neutral alumina can be an excellent choice for purifying boronic acid derivatives as it lacks the acidic silanol groups, often resulting in better separation.[2]

  • Boronate Ester Conversion: For particularly challenging separations, you can convert the unreacted boronic acid into a more chromatographically "well-behaved" boronate ester (e.g., a pinacol ester).[1] While this adds a reaction step, pinacol esters are significantly less polar and do not streak on silica gel. However, this is typically done before the coupling reaction rather than during purification.

Question 3: How can I efficiently remove unreacted this compound from my neutral target compound?

Answer: This is where the acidic nature of the boronic acid becomes a significant advantage. An acid-base liquid-liquid extraction is an elegant and scalable method to selectively remove the boronic acid impurity.

The underlying principle is the conversion of the weakly acidic boronic acid into its corresponding water-soluble boronate salt under basic conditions.[2][3] Your neutral, carbamoyl-containing product will remain in the organic layer.

Workflow Rationale:

  • Step 1: Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Step 2: Basic Wash: Wash the organic solution with a mild aqueous base (e.g., 1M NaOH or Na₂CO₃). The boronic acid (R-B(OH)₂) reacts to form the sodium boronate salt (R-B(OH)₃⁻Na⁺), which is highly polar and partitions into the aqueous layer.

  • Step 3: Separation: The organic layer, now enriched with your neutral product, is separated from the aqueous layer containing the boronic acid impurity.

  • Step 4: Final Workup: The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated to yield the purified product.

This technique is highly effective for removing the bulk of the boronic acid starting material before proceeding to chromatography for the removal of other, non-acidic impurities.

G cluster_start Initial State cluster_extraction Extraction Process cluster_result Separated Components cluster_final Final Purification Crude Crude Product in Organic Solvent (Product + Boronic Acid) Wash Wash with Aqueous Base (e.g., 1M NaOH) Crude->Wash Step 1 Separate Separate Layers Wash->Separate Step 2 Organic Organic Layer (Contains Neutral Product) Separate->Organic Step 3a Aqueous Aqueous Layer (Contains Boronate Salt Impurity) Separate->Aqueous Step 3b Purified Purified Product Organic->Purified Dry & Evaporate

Caption: Acid-Base Extraction Workflow for Boronic Acid Removal.

Question 4: Is recrystallization a viable purification method, and how should I approach solvent selection?

Answer: Absolutely. Recrystallization is an excellent and highly scalable purification technique, provided your target compound is a solid with good crystallinity. The key is finding a solvent system where your product has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while impurities remain soluble at all temperatures.

For derivatives of this compound, the polarity will be dictated by the group you coupled to it. However, the N,N-dipropylcarbamoyl moiety provides significant lipophilic character.

Solvent Selection Strategy:

  • Start with single solvents: Test solubility in a range of solvents with varying polarities. Good starting points are hexane, ethyl acetate, isopropanol, ethanol, and toluene.[2][4]

  • Use a binary solvent system: This is often the most effective approach. Dissolve your crude product in a small amount of a "good" solvent (one in which it is highly soluble, e.g., ethyl acetate or DCM). Then, slowly add a "poor" solvent (one in which it is sparingly soluble, e.g., hexanes or pentane) at an elevated temperature until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the solid and then allow the mixture to cool slowly.

Recommended Solvent Systems to Screen:

SystemPolarityRationale
Ethyl Acetate / Hexanes Medium / Non-polarA classic system that works for a wide range of moderately polar compounds.
Dichloromethane / Pentane Medium / Non-polarSimilar to EtOAc/Hexanes, good for less polar products.
Isopropanol / Water Polar / PolarEffective if your product has some hydrogen bonding capability and sufficient polarity.
Toluene / Hexanes Aromatic / Non-polarA good choice for aromatic-rich, less polar molecules.

Troubleshooting Guide: Flash Column Chromatography Protocol

This guide provides a robust starting protocol for purifying a neutral biaryl product derived from a Suzuki reaction with this compound.

G A 1. Crude Product Analysis (TLC, LC-MS) B 2. Optional: Pre-purification (Acid-Base Wash) A->B C 3. Slurry Loading (Adsorb crude onto silica) B->C D 4. Column Packing & Loading (Pack column, add slurry) C->D E 5. Elution (Start with non-polar eluent, gradually increase polarity) D->E F 6. Fraction Collection E->F G 7. Fraction Analysis (TLC) F->G H 8. Combine & Concentrate (Pool pure fractions, evaporate solvent) G->H Identify Pure Fractions I 9. Final Product (Characterize for purity) H->I

Caption: Step-by-step workflow for flash column chromatography.

Step-by-Step Protocol:
  • Preparation and Solvent System Selection:

    • Analyze your crude mixture by TLC to determine an appropriate solvent system. A good target is to have your product spot with an Rf value of ~0.2-0.3.

    • A common starting eluent for biaryl products is a gradient of ethyl acetate in hexanes (e.g., starting at 5% EtOAc and gradually increasing to 30-50%).

    • Crucially: If you did not perform an acid-base wash and unreacted boronic acid is present, add 0.5% acetic acid to your eluent mixture to prevent streaking.[2]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane (DCM) or your column eluent.

    • Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.

    • Concentrate this slurry on a rotary evaporator until you have a dry, free-flowing powder. This "dry loading" method generally results in better separation than loading a liquid sample.

  • Column Packing and Elution:

    • Pack a glass column with silica gel in your initial, non-polar eluent (e.g., 5% EtOAc/Hexanes). Ensure there are no air bubbles.

    • Carefully add your dry-loaded sample to the top of the packed silica bed.

    • Begin eluting the column, collecting fractions. Gradually increase the polarity of the mobile phase according to your TLC analysis.

  • Analysis and Collection:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain your pure product.

    • Remove the solvent under reduced pressure to yield the purified compound.

Chromatography Troubleshooting:
ProblemProbable Cause(s)Recommended Solution(s)
Product co-elutes with an impurity. Insufficient resolution of the solvent system.1. Use a shallower gradient (increase polarity more slowly). 2. Try a different solvent system (e.g., switch from EtOAc/Hexanes to DCM/Methanol).
Product does not elute from the column. Product is too polar for the selected eluent system.1. Significantly increase the eluent polarity (e.g., move to 10% Methanol in DCM). 2. Ensure you are not using an overly activated silica gel.
Streaking of impurities on TLC and column. Acidic impurity (e.g., unreacted boronic acid) interacting with silica.1. Perform an acid-base extraction before the column. 2. Add 0.5-1% acetic acid to your eluent.[2] 3. Switch to a neutral alumina stationary phase.[2]
Palladium catalyst (black/grey color) remains in product fractions. Palladium is not fully retained on silica.1. Filter the crude solution through a pad of Celite before chromatography.[5] 2. Consider using a commercially available palladium scavenger resin.

References

3-(Dipropylcarbamoyl)phenylboronic acid stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(Dipropylcarbamoyl)phenylboronic Acid

A Guide to Stability, Degradation, and Experimental Troubleshooting

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Arylboronic acids are foundational in modern synthetic chemistry, yet their stability can be a critical variable influencing experimental success.[1][2] This guide provides in-depth, field-proven insights into the common stability challenges, degradation pathways, and troubleshooting strategies specific to this class of compounds, enabling you to achieve more consistent and reliable results.

Section 1: Frequently Asked Questions (FAQs) - Understanding Core Stability

This section addresses the most common questions regarding the intrinsic stability and proper handling of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: Like most arylboronic acids, this compound is susceptible to three main degradation or transformation pathways that can compromise its purity and reactivity:

  • Protodeboronation: This is an undesired side reaction where the C–B(OH)₂ bond is cleaved and replaced by a C–H bond, resulting in N,N-dipropylbenzamide as a byproduct.[3] This process can be promoted by aqueous acidic or basic conditions, heat, and certain transition metal catalysts.[3][4][5][6] It is a frequent cause of yield loss in cross-coupling reactions.[3]

  • Oxidation: The boronic acid moiety is prone to oxidation, converting it into the corresponding phenol, 3-(dipropylcarbamoyl)phenol. This can occur through exposure to air (atmospheric oxygen) or more potent reactive oxygen species (ROS).[7][8][9] In biological applications, the oxidative instability of boronic acids can be a significant challenge.[10][11]

  • Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of the boronic acid can undergo dehydration (loss of three water molecules) to form a stable, six-membered cyclic trimer called a boroxine.[12][13][14] While this is a reversible process, the presence of boroxine alters the compound's molecular weight and can lead to inaccuracies in stoichiometry and characterization.[9][15]

Q2: What are the ideal storage and handling conditions for this compound?

A2: Proper storage is critical to preserving the integrity of this compound. The following conditions are recommended based on established best practices for arylboronic acids.

ParameterRecommendationRationale
Temperature Store refrigerated (2-8 °C). For long-term storage, consider -20 °C.[16]Reduces the rate of potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[17]Minimizes exposure to atmospheric oxygen and moisture, mitigating oxidation and hydrolysis-driven protodeboronation.
Container Use a tightly sealed, opaque container.Protects from moisture and light, which can accelerate degradation.
Handling Handle quickly in a dry environment (e.g., glovebox or under a stream of inert gas). Avoid leaving the container open to the ambient atmosphere.Minimizes exposure to air and humidity. The compound can be hygroscopic.[17][18]

Q3: My solid boronic acid has changed in appearance. What does this indicate?

A3: A visual change in the solid material, such as clumping, discoloration, or a change from a crystalline powder to a waxy solid, often suggests degradation. Clumping can indicate moisture absorption, which can facilitate hydrolysis and subsequent protodeboronation. Discoloration may be a sign of oxidative degradation. While visual inspection is a useful first indicator, it should always be followed by analytical characterization (see Section 3) to confirm the compound's purity before use.

Q4: I need to prepare a stock solution. What solvent should I use and how stable will it be?

A4: The stability of boronic acids in solution is highly dependent on the solvent and pH.

  • Recommended Solvents: For short-term use, anhydrous aprotic solvents like dioxane, THF, or DMSO are generally suitable.

  • Solvents to Avoid: Protic solvents, especially water, can facilitate protodeboronation.[4] If aqueous conditions are required for a reaction, the boronic acid should be dissolved immediately before use.

  • pH Considerations: Both acidic and basic aqueous conditions can accelerate protodeboronation.[3][4] The rate of this degradation is often pH-dependent.[6]

  • Stability: Stock solutions in anhydrous aprotic solvents, stored under an inert atmosphere at low temperature, may be stable for short periods. However, it is best practice to prepare solutions fresh for each experiment to ensure accurate concentration and minimize the risk of degradation.

Section 2: Troubleshooting Experimental Issues

This section provides structured guidance for diagnosing and resolving common experimental problems that may arise from the instability of this compound.

Issue 1: Inconsistent or Low Yields in Suzuki-Miyaura Cross-Coupling Reactions
  • Symptom: Your cross-coupling reaction with an aryl halide partner results in a low yield of the desired biaryl product, and you observe significant amounts of the corresponding arene byproduct (N,N-dipropylbenzamide).

  • Primary Suspect: Protodeboronation of the boronic acid starting material is competing with the catalytic cycle.[4][5] The basic conditions and elevated temperatures typical of Suzuki couplings can promote this side reaction.[4]

  • Confirm Starting Material Purity: Before troubleshooting the reaction, verify the purity of your solid this compound using Protocol A or B. If the starting material is already significantly degraded, acquire a fresh batch.

  • Optimize Reaction Conditions:

    • Base Selection: Use the mildest base that effectively promotes the reaction. Strong bases can accelerate protodeboronation. Consider carbonates (K₂CO₃, Cs₂CO₃) over hydroxides.

    • Solvent: Ensure you are using strictly anhydrous solvents. Degas all solvents thoroughly by sparging with argon or nitrogen before use to remove dissolved oxygen and water.

    • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Consider a More Stable Derivative: If protodeboronation remains a persistent issue, converting the boronic acid to a more stable boronate ester is a highly effective strategy.[2]

    • Pinacol Esters: These are common and offer improved stability but can be challenging to hydrolyze back to the boronic acid if needed.[9][19]

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that can be stored long-term.[20] They undergo slow, controlled hydrolysis under reaction conditions to release the active boronic acid, minimizing its concentration and thus the rate of decomposition.[20]

Issue 2: Appearance of an Unexpected Phenolic Byproduct
  • Symptom: LC-MS or NMR analysis of your crude reaction mixture shows a significant peak corresponding to the mass of 3-(dipropylcarbamoyl)phenol.

  • Primary Suspect: Oxidative degradation of the boronic acid has occurred, either before or during the reaction.[8][9]

  • Protect from Oxygen: The most critical step is to rigorously exclude oxygen.

    • Inert Atmosphere: Ensure your reaction is set up and maintained under a positive pressure of an inert gas like argon or nitrogen.

    • Solvent Degassing: Use solvents that have been thoroughly degassed via sparging or freeze-pump-thaw cycles.

  • Check Reagent Quality: Peroxides in solvents (especially ethers like THF or dioxane) can be a source of oxidation. Use freshly distilled or inhibitor-free, anhydrous solvents.

  • Evaluate Catalysts: Some transition metal catalysts, particularly under aerobic conditions, can facilitate the oxidation of boronic acids.[7] Ensure your reaction conditions are compatible and strictly anaerobic if necessary.

Issue 3: Inaccurate Stoichiometry or Confusing Characterization Data
  • Symptom: The mass of your boronic acid does not correspond to the expected molar equivalents in your reaction. NMR spectra appear complex, and mass spectrometry results are ambiguous or show higher mass ions.

  • Primary Suspect: Formation of the boroxine trimer. The molecular weight of the boroxine is (3 x MW of monomer) - (3 x MW of H₂O). This leads to underdosing the monomeric reagent in a reaction if calculated by mass.

  • Analytical Confirmation: Boroxine formation can be confirmed by analytical techniques. In mass spectrometry, you may see ions corresponding to the trimer. ¹H NMR may show broadened peaks or slight shifts compared to the pure monomer.

  • Reversion to Monomer: Boroxine formation is reversible.[21] To ensure you are using the monomeric form:

    • Recrystallization: Recrystallize the solid from a solvent mixture containing a small amount of water (e.g., acetone/water or ethanol/water) and then dry thoroughly. The presence of water pushes the equilibrium back towards the boronic acid.[15][21]

    • Aqueous Workup: For reaction use, dissolving the solid in the reaction solvent and briefly stirring with a small amount of water before proceeding with the anhydrous reaction can sometimes help, though this must be done cautiously to avoid promoting protodeboronation. A cleaner method is to use a pre-purified monomer.

Section 3: Key Protocols & Workflows

Troubleshooting Logic Diagram

The following diagram outlines a logical workflow for diagnosing issues related to the stability of this compound.

Caption: Troubleshooting workflow for boronic acid issues.

Protocol A: Quality Control Check via ¹H NMR

This protocol provides a quick assessment of the boronic acid's integrity, specifically to detect the protodeboronated impurity.

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as the B(OH)₂ protons are sometimes observable as a broad singlet.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Boronic Acid: Identify the characteristic aromatic proton signals for the 3-substituted pattern.

    • Protodeboronated Impurity: Look for the appearance of new aromatic signals corresponding to the unsubstituted N,N-dipropylbenzamide. The pattern will be different and may show characteristic multiplets for the protons ortho, meta, and para to the carbamoyl group.

    • Integration: Compare the integration of the impurity signals to the main compound signals to estimate the percentage of degradation.

Protocol B: Purity Assessment by LC-MS

This is a more sensitive method for detecting trace impurities and confirming molecular weights.

  • Sample Preparation: Prepare a dilute solution of the boronic acid (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Chromatography Conditions:

    • Column: Use a standard C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like 0.1% formic acid or 10 mM ammonium acetate, is typical.[22] Note: Acidic conditions can promote on-column degradation for very labile boronic acids. Methods using high pH mobile phases can sometimes mitigate this.[23][24]

    • Detection: Use both UV (e.g., at 254 nm) and Mass Spectrometry (ESI positive and negative modes).

  • Analysis:

    • Retention Time: The boronic acid, the phenol byproduct, and the protodeboronated byproduct will have different retention times. Typically, the phenol is more polar than the boronic acid, and the protodeboronated species is the least polar.

    • Mass Spectra: Extract the mass spectra for each peak. Confirm the [M+H]⁺ or [M-H]⁻ ions corresponding to the expected masses of the starting material and potential degradation products.

References

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 3-(Dipropylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for Suzuki-Miyaura cross-coupling reactions involving 3-(Dipropylcarbamoyl)phenylboronic acid. The unique electronic and steric properties of this substrate necessitate a carefully considered approach to achieve high yields and purity. This resource offers field-proven insights and detailed protocols to navigate the common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in Suzuki-Miyaura couplings?

A1: The primary challenges stem from the electron-withdrawing nature of the 3-carbamoyl group and potential steric hindrance. The electron-withdrawing effect can decrease the nucleophilicity of the boronic acid, potentially slowing the crucial transmetalation step in the catalytic cycle.[1] This can lead to lower reaction rates and increased susceptibility to side reactions, such as protodeboronation.

Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A2: A reliable starting point involves a palladium(0) catalyst, a suitable phosphine ligand, a base, and an appropriate solvent system. For substrates like this compound, a catalyst system known for its high activity with electron-deficient partners is advisable. A common starting point is Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. A moderately strong base like K₂CO₃ or K₃PO₄ in a solvent mixture such as 1,4-dioxane/water is a good initial choice.[2]

Q3: How does the choice of palladium catalyst and ligand impact the reaction?

A3: The catalyst and ligand are critical for success. The ligand stabilizes the palladium center and influences its reactivity.[3] For electron-deficient boronic acids, bulky and electron-donating phosphine ligands are often preferred. These ligands promote the oxidative addition step and can accelerate the overall catalytic cycle.[3][4] N-heterocyclic carbene (NHC) ligands have also emerged as highly effective alternatives to phosphines for challenging couplings.[5]

Q4: Can I use this compound with aryl chlorides?

A4: Yes, but it is more challenging than with aryl bromides or iodides. Aryl chlorides are less reactive towards oxidative addition.[4] To achieve successful coupling with aryl chlorides, highly active catalyst systems are typically required. These often consist of a palladium precatalyst paired with a highly electron-donating and sterically hindered ligand, such as those from the Buchwald or Nolan groups.[4][5]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low to No Product Yield

Q: My reaction is showing very low conversion to the desired product. What should I investigate first?

A: Low yield is a common issue that can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Cause: The palladium catalyst may be deactivated due to oxidation of the Pd(0) active species or degradation of the phosphine ligand.[6] This is often indicated by the formation of palladium black.[7]

    • Solution:

      • Ensure an Inert Atmosphere: Rigorously degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[8] Maintain a positive pressure of inert gas throughout the reaction setup and duration.[9]

      • Use Fresh Reagents: Use a fresh bottle of palladium catalyst and phosphine ligand, ensuring they have been stored correctly under an inert atmosphere.

      • Catalyst Loading: While optimizing for lower loading is ideal, for a troubleshooting run, consider increasing the catalyst loading to 2-5 mol% to see if the reaction proceeds.

  • Inefficient Transmetalation:

    • Cause: The electron-withdrawing carbamoyl group can slow down the transmetalation step.[1] The choice of base and solvent system is critical for activating the boronic acid for this step.[5]

    • Solution:

      • Base Selection: If using a weaker base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[2] The base facilitates the formation of the boronate species, which is more active in transmetalation.[3]

      • Solvent System: Ensure the solvent system can dissolve both the organic and inorganic reagents. A mixture like 1,4-dioxane/water or toluene/ethanol/water is often effective.[9][10]

  • Poor Reagent Quality:

    • Cause: The this compound or the aryl halide may be impure or degraded.

    • Solution:

      • Verify Purity: Check the purity of your starting materials using techniques like NMR or LC-MS.

      • Fresh Reagents: If in doubt, use freshly purchased or purified starting materials.

Issue 2: Significant Protodeboronation

Q: I am observing a significant amount of the arene byproduct resulting from the cleavage of the C-B bond. How can I minimize this?

A: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major side reaction, especially with electron-deficient boronic acids.[6]

Potential Causes & Solutions:

  • Excess Water or Protic Solvents:

    • Cause: The presence of excess water or other protic species can facilitate the cleavage of the carbon-boron bond.

    • Solution:

      • Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura reaction, using strictly anhydrous solvents and reagents can sometimes mitigate protodeboronation. However, this may require the use of different bases (e.g., KF).[5]

      • Controlled Water Content: Carefully control the amount of water in your solvent system. Start with a lower proportion of water and incrementally increase it if necessary for solubility and reactivity.

  • Reaction Temperature and Time:

    • Cause: Higher temperatures and longer reaction times can increase the rate of protodeboronation.

    • Solution:

      • Lower Temperature: Attempt the reaction at a lower temperature. While this may slow down the desired reaction, it could disproportionately reduce the rate of the side reaction.

      • Monitor Reaction Progress: Closely monitor the reaction by TLC, GC-MS, or HPLC to determine the point of maximum product formation before significant decomposition occurs.[1][11][12][13]

  • Boronic Acid Stability:

    • Cause: The inherent instability of the boronic acid under the reaction conditions.

    • Solution:

      • Convert to a Boronate Ester: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate.[6][7] These esters can be more robust and may release the boronic acid slowly in situ, keeping its concentration low and minimizing decomposition.

Issue 3: Formation of Homo-coupling Byproducts

Q: My reaction mixture contains significant amounts of biaryl byproduct from the coupling of two aryl halide molecules or two boronic acid molecules. What is the cause and how can I prevent this?

A: Homo-coupling is a common side reaction in Suzuki-Miyaura couplings and can arise from several factors.

Potential Causes & Solutions:

  • Oxidative Homo-coupling of Boronic Acid:

    • Cause: This is often promoted by the presence of oxygen and a Pd(II) species.[7] If a Pd(II) precatalyst like Pd(OAc)₂ is used, its reduction to Pd(0) can be accompanied by the oxidative coupling of two boronic acid molecules.[7]

    • Solution:

      • Rigorous Degassing: As with preventing catalyst deactivation, ensuring an oxygen-free environment is crucial.[6]

      • Use a Pd(0) Source: Start with a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step that can lead to homo-coupling.[7]

  • Reductive Homo-coupling of Aryl Halide:

    • Cause: This can occur under certain conditions, particularly if the catalyst system promotes this pathway.

    • Solution:

      • Optimize Ligand and Conditions: The choice of ligand and reaction conditions can influence the relative rates of the desired cross-coupling versus homo-coupling. Screening different ligands may be necessary.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Catalyst Loading

This protocol outlines a general workflow for a Suzuki-Miyaura coupling reaction, which can be adapted for optimization studies.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).[9]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, starting at 1-2 mol%).[6]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Catalyst System Screening for Coupling with an Aryl Bromide
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)100Optimize
Pd₂(dba)₃ (1)XPhos (3)K₂CO₃ (2)Toluene/H₂O (5:1)90Optimize
Pd(PPh₃)₄ (3)-Cs₂CO₃ (2)THF/H₂O (4:1)80Optimize
Pd(dppf)Cl₂ (2)-Na₂CO₃ (2)DMF/H₂O (5:1)100Optimize

Note: This table provides starting points for optimization. Actual yields will vary based on the specific aryl halide and reaction conditions.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4][14]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ Base Base BoronicAcid->Base + Base->Transmetalation activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

When faced with a low-yielding reaction, a logical progression of checks can efficiently identify the root cause.

Troubleshooting_Workflow Start Low Yield Observed Check_Inert Verify Inert Atmosphere (Degassing, Fresh Gas) Start->Check_Inert Check_Catalyst Assess Catalyst/Ligand (Freshness, Loading) Check_Inert->Check_Catalyst If no improvement Success Yield Improved Check_Inert->Success Issue Resolved Check_Base Evaluate Base (Strength, Solubility) Check_Catalyst->Check_Base If no improvement Check_Catalyst->Success Issue Resolved Check_Solvent Optimize Solvent System (Polarity, Water Content) Check_Base->Check_Solvent If no improvement Check_Base->Success Issue Resolved Check_Purity Confirm Starting Material Purity Check_Solvent->Check_Purity If no improvement Check_Solvent->Success Issue Resolved Check_Purity->Success Issue Resolved

Caption: A systematic workflow for troubleshooting low yields in Suzuki-Miyaura couplings.

References

Overcoming poor solubility of 3-(Dipropylcarbamoyl)phenylboronic acid in reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Dipropylcarbamoyl)phenylboronic acid. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of this compound in reaction mixtures. Our goal is to equip you with the knowledge and practical strategies to ensure the success of your experiments.

Introduction: Understanding the Solubility Challenge

This compound, a valuable building block in medicinal chemistry and materials science, often presents solubility challenges that can impede reaction kinetics and overall success. The presence of both a polar boronic acid moiety and a relatively nonpolar N,N-dipropylcarbamoyl group contributes to its complex solubility profile. This guide will explore the underlying reasons for these solubility issues and provide a range of practical solutions to overcome them, ensuring efficient and reproducible outcomes in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: Why is my this compound not dissolving in the reaction solvent?

Answer: The limited solubility of this compound stems from a combination of factors inherent to its molecular structure. The crystalline nature of boronic acids, stabilized by intermolecular hydrogen bonding, requires significant energy to disrupt. While the N,N-dipropylcarbamoyl group increases the molecule's overall lipophilicity, the polar boronic acid group seeks polar interactions, leading to poor solubility in a wide range of common organic solvents. Phenylboronic acids, in general, exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1][2] The specific substituents on this compound will further modulate this general trend.

Troubleshooting Flowchart: Initial Solubility Issues

start Poor Solubility of this compound Observed solvent Is the solvent appropriate? (e.g., ethers, ketones) start->solvent temp Have you tried gentle heating? solvent->temp Yes cosolvent Consider adding a co-solvent. solvent->cosolvent No, or still problematic temp->cosolvent Yes, but still insoluble end Solubility Improved temp->end Yes, dissolved base Is a base part of your reaction? Its identity and timing of addition matter. cosolvent->base ester For persistent issues, consider converting to a boronic ester. base->ester ester->end

Caption: Troubleshooting workflow for addressing poor solubility.

FAQ 2: What are the best solvent systems to improve the solubility of this compound?

Answer: Selecting an appropriate solvent or a co-solvent system is the first line of defense against poor solubility.

  • Single Solvent Systems: Based on the general solubility of phenylboronic acids, consider starting with polar aprotic solvents such as:

    • Tetrahydrofuran (THF)

    • 1,4-Dioxane

    • Acetone

    • Acetonitrile

    • N,N-Dimethylformamide (DMF)

  • Co-solvent Systems: Often, a mixture of solvents provides the best results. The addition of a polar solvent to a less polar one can significantly enhance solubility.[3][4] For reactions like the Suzuki-Miyaura coupling, aqueous mixtures are common.

    • Dioxane/Water or THF/Water: These are standard for Suzuki-Miyaura reactions. The water, in combination with a base, helps to form the more soluble boronate species.[5]

    • Toluene/Ethanol: The addition of a polar co-solvent like ethanol can disrupt the intermolecular hydrogen bonding of the boronic acid, aiding dissolution in a less polar solvent like toluene.

Data Table: Estimated Solubility of Structurally Related Benzamides in Organic Solvents

SolventTemperature (K)Molar Fraction of Benzamide (x10^2)[6][7]Expected Trend for this compound
Methanol298.1520.8Lower due to increased nonpolar character
Ethanol298.159.5Lower due to increased nonpolar character
Acetone298.1515.2Potentially similar or slightly lower
Acetonitrile298.152.1Potentially higher due to amide group
Ethyl Acetate298.153.5Potentially higher
Toluene298.150.6Potentially higher
FAQ 3: Can I simply heat the reaction mixture to dissolve the boronic acid?

Answer: Gentle heating is a common and often effective strategy to increase the solubility of reagents.[8] However, with boronic acids, caution is advised. Prolonged heating, especially in the presence of trace amounts of water, can lead to the formation of the corresponding boroxine (a cyclic trimer anhydride).[1] Boroxines can be less reactive in some coupling reactions and may precipitate from the solution, further complicating the reaction.

Recommendation: Heat the reaction mixture moderately (e.g., 50-80 °C) and monitor for dissolution. Avoid prolonged heating at high temperatures before the addition of other reagents, especially in reactions sensitive to the boronic acid/boroxine equilibrium.

FAQ 4: How does the choice of base affect the solubility of this compound in a Suzuki-Miyaura coupling?

Answer: The base plays a crucial role in the Suzuki-Miyaura reaction, not only in the catalytic cycle but also in influencing the solubility of the boronic acid. The base reacts with the boronic acid to form a more nucleophilic and often more soluble boronate salt.[9][10]

  • Inorganic Bases:

    • Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃): Often used in aqueous solvent mixtures. Their solubility in the organic phase is limited, and the reaction often occurs at the interface.

    • Potassium Phosphate (K₃PO₄): A stronger base that can be very effective in promoting the reaction, often leading to better solubility of the boronate intermediate.

  • Organic Bases:

    • Triethylamine (TEA) and Diisopropylethylamine (DIPEA): These are soluble in organic solvents but are generally weaker bases and may not be as effective in promoting boronate formation.

Pro-Tip: The order of addition can be critical. Adding the base to the suspension of the boronic acid in the solvent can facilitate the formation of the soluble boronate species before the addition of the catalyst and coupling partner.

Mechanism: Role of Base in Solubilization and Activation

boronic_acid R-B(OH)₂ (Poorly Soluble) boronate [R-B(OH)₃]⁻ (More Soluble & More Nucleophilic) boronic_acid->boronate + Base base Base (e.g., OH⁻, CO₃²⁻) base->boronate transmetalation Transmetalation boronate->transmetalation pd_complex [LₙPd(II)-X] pd_complex->transmetalation

Caption: The base facilitates the formation of the more soluble and reactive boronate species.

FAQ 5: I'm still facing solubility issues. Are there any chemical modifications I can make to the boronic acid?

Answer: Yes, converting the boronic acid to a boronic ester is a highly effective strategy to improve solubility and stability.[11][12] Pinacol esters are the most common choice. They are generally more soluble in a wider range of organic solvents and are more stable towards protodeboronation and boroxine formation.[13]

Experimental Protocol: Conversion of this compound to its Pinacol Ester

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv), pinacol (1.1 equiv), and a suitable solvent such as toluene or hexanes.

  • Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent reaction or purified by column chromatography or recrystallization.

Workflow: Boronic Acid to Pinacol Ester

start This compound reagents + Pinacol + Toluene start->reagents reaction Reflux with Dean-Stark (Azeotropic removal of H₂O) reagents->reaction product This compound pinacol ester (Improved Solubility & Stability) reaction->product

Caption: Experimental workflow for the synthesis of the pinacol ester.

FAQ 6: Can I use additives like phase-transfer catalysts or surfactants?

Answer: The use of phase-transfer catalysts (PTCs) or surfactants can be a viable strategy, particularly in biphasic reaction systems.

  • Phase-Transfer Catalysts (PTCs): In reactions involving an aqueous phase and an organic phase, a PTC such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) can facilitate the transfer of the anionic boronate species from the aqueous phase to the organic phase where the catalyst and the organic-soluble coupling partner reside.[14] This can enhance the reaction rate by overcoming the phase separation of the reactants.

  • Surfactants: While less common in standard organic synthesis, surfactants can be used to create micelles that can encapsulate the poorly soluble boronic acid, increasing its concentration in the reaction medium.[15] This approach is more prevalent in "on-water" reactions or specialized emulsion-based reaction systems.

FAQ 7: How can I accurately determine the concentration of my this compound in solution?

Answer: Accurately determining the concentration of your boronic acid in solution is crucial for stoichiometric control. Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for quantifying boronic acids. A calibration curve with known concentrations of a standard is required.

  • Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): This technique offers high sensitivity and selectivity, making it suitable for complex reaction mixtures.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) using an internal standard of known concentration can provide a very accurate measurement of the boronic acid concentration. ¹H NMR or ¹¹B NMR can be used.[18]

  • Titration: Acid-base titration can be used, but the weak acidity of boronic acids can make endpoint determination challenging. The addition of a diol like mannitol can form a stronger boric acid ester complex, making the titration more accurate.[19]

Experimental Protocol: Quantitative Analysis by UHPLC-MS

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by serial dilution. Prepare your unknown sample by diluting it to fall within the calibration range.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid or ammonium acetate is a good starting point.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode should be evaluated for optimal sensitivity.

    • Detection: Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the highest selectivity and sensitivity.

  • Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the unknown sample from the calibration curve.

References

Technical Support Center: Suzuki Reactions with 3-(Dipropylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated troubleshooting guide for Suzuki-Miyaura cross-coupling reactions involving 3-(Dipropylcarbamoyl)phenylboronic acid. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling reactions with functionalized boronic acids. The presence of the amide group in this compound introduces specific challenges that require careful consideration of reaction parameters. This guide provides in-depth, experience-based solutions to common problems in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?

When a Suzuki coupling fails to proceed as expected, a systematic evaluation of the reaction components and conditions is crucial. For a substrate like this compound, the amide functionality can influence the reaction in several ways.

A1: Initial Diagnostic Checks:

  • Catalyst Activity and Integrity: The heart of the Suzuki reaction is the palladium catalyst. Ensure that your palladium source, whether a Pd(0) or Pd(II) precatalyst, is active.[1] Pd(II) precatalysts require in situ reduction to the active Pd(0) species.[1][2] If you suspect catalyst degradation, consider using a fresh batch or a more robust, air-stable precatalyst, such as a palladacycle.[1][3]

  • Oxygen Contamination: The Suzuki coupling is sensitive to oxygen, which can lead to the oxidative degradation of the phosphine ligands and the formation of palladium black.[1] More critically, oxygen can promote the homocoupling of your boronic acid, consuming your starting material in an unproductive pathway.[1][2] It is imperative to thoroughly degas your solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration.[1]

  • Reagent Purity and Stability: Verify the purity of both your aryl halide and the this compound. Boronic acids can degrade over time, particularly through protodeboronation.[1] The amide group's electronic properties can influence the stability of the C-B bond.

  • Base and Solvent Selection: The choice of base and solvent is a critical, often interdependent parameter. The base's role is to activate the boronic acid, forming a more nucleophilic boronate species to facilitate transmetalation.[4] However, a base that is too strong or conditions that are too harsh can lead to undesired side reactions.[1][4]

Q2: I am observing significant amounts of a byproduct that appears to be the protodeboronated arene, N,N-dipropylbenzamide. How can I minimize this side reaction?

Protodeboronation, the replacement of the boronic acid moiety with a hydrogen atom, is a common and often frustrating side reaction in Suzuki couplings.[5] This process is essentially a protonolysis of the carbon-boron bond and can be exacerbated by the reaction conditions.

A2: Strategies to Mitigate Protodeboronation:

  • Employ Milder Bases: Strong bases, especially in the presence of water, can accelerate the rate of protodeboronation.[1][4] Consider switching from strong bases like NaOH or K₃PO₄ to milder alternatives such as K₂CO₃, Cs₂CO₃, or KF.[1][6][7] The choice of base can be critical for the stability of functionalized boronic acids.[4]

  • Utilize Anhydrous Conditions: Since water is the proton source for protodeboronation, moving to strictly anhydrous conditions can significantly suppress this side reaction.[1][4] This involves using dry solvents and bases.

  • Protect the Boronic Acid: A highly effective strategy is to convert the boronic acid to a more stable derivative.[4] Common choices include:

    • Pinacol esters (BPin): These are generally more stable to protodeboronation and can be easily prepared.[2][4][8]

    • MIDA boronates: These are particularly stable and can be used in sequential coupling reactions.[2][4]

    • Trifluoroborate salts (KBF₃): These salts are often crystalline, air-stable solids and are more resistant to protodeboronation.[2][4][9]

  • Optimize Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.[4] It is advisable to run the reaction at the lowest temperature that still provides a reasonable reaction rate.[4]

Q3: Could the amide group in this compound be interfering with the palladium catalyst?

Yes, functional groups on the coupling partners can interact with the palladium catalyst, sometimes in a detrimental way.

A3: Potential for Catalyst Inhibition and Solutions:

The lone pair of electrons on the amide's nitrogen or oxygen atom could potentially coordinate to the palladium center. While less common than with nitrogen-containing heterocycles like pyridines, this interaction can lead to catalyst inhibition or deactivation by occupying a coordination site needed for the catalytic cycle.[10]

  • Ligand Choice is Key: To counteract potential catalyst inhibition, the use of bulky, electron-rich phosphine ligands is highly recommended. Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Fu (e.g., P(t-Bu)₃) families are designed to promote the crucial oxidative addition and reductive elimination steps while stabilizing the palladium center and preventing the formation of inactive species.[10] These ligands can often overcome the challenges posed by functionalized substrates.

Q4: My reaction is sluggish, and I suspect the transmetalation step is rate-limiting. How can I accelerate it?

The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step in the Suzuki catalytic cycle.

A4: Enhancing the Transmetalation Rate:

  • Appropriate Base Selection: The base plays a crucial role in forming the "ate" complex (boronate), which is more nucleophilic and readily undergoes transmetalation.[4][11] Ensure your base is sufficiently strong and soluble in the reaction medium to facilitate this activation. Aqueous bases like K₃PO₄ or Cs₂CO₃ are often effective.

  • Solvent System: The solvent mixture can significantly impact the reaction rate. A combination of an organic solvent (e.g., dioxane, THF, toluene) with water is common.[12] The water helps to dissolve the inorganic base and facilitates the formation of the boronate species. For biphasic systems, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[1]

  • Consider Boronic Esters: Some studies suggest that certain boronic esters can undergo transmetalation directly, sometimes at an enhanced rate compared to the corresponding boronic acids, depending on the reaction conditions.[13]

Experimental Protocols & Data

General Protocol for Suzuki-Miyaura Coupling

This protocol serves as a robust starting point and may require optimization for specific aryl halides.

Materials:

  • This compound (1.0 - 1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, XPhos Pd G3) (1-5 mol%)

  • Ligand (if required, e.g., XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/H₂O 10:1)

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is a critical step to remove oxygen.[1]

  • Under a positive pressure of the inert gas, add the palladium catalyst and ligand (if applicable).

  • Add the degassed solvent system via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions for Challenging Couplings
ParameterRecommendation 1 (Standard)Recommendation 2 (For Protodeboronation-Prone)Recommendation 3 (For Sluggish Reactions)
Boron Source This compoundThis compound pinacol esterThis compound
Catalyst Pd(dppf)Cl₂ (2 mol%)XPhos Pd G3 (1 mol%)Pd₂(dba)₃ (2 mol%)
Ligand --SPhos (4 mol%)
Base K₂CO₃ (2.5 equiv)KF (3.0 equiv)K₃PO₄ (3.0 equiv)
Solvent Dioxane/H₂O (4:1)Anhydrous THFToluene/H₂O (10:1)
Temperature 90 °C70 °C110 °C

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling reaction. Understanding this cycle is key to diagnosing issues at each stage.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_side_reactions Common Side Reactions Pd(0)L2 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd R'-X Homocoupling Homocoupling 2 R-B(OH)₂ → R-R Pd(0)L2->Homocoupling O₂ Transmetal Transmetalation OxAdd->Transmetal R-B(OH)₂ + Base RedElim Reductive Elimination Transmetal->RedElim Protodeboronation Protodeboronation R-B(OH)₂ → R-H Transmetal->Protodeboronation H₂O Base RedElim->Pd(0)L2 R-R'

Caption: The Suzuki-Miyaura catalytic cycle and common off-cycle pathways.

Logical Flow for Troubleshooting

This workflow provides a systematic approach to identifying and resolving issues in your Suzuki coupling reaction.

Troubleshooting_Flow start Low/No Yield check_reagents Verify Reagent Quality (Catalyst, Boronic Acid, Halide) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Degassing) check_reagents->check_conditions sm_recovered Starting Materials Recovered? check_conditions->sm_recovered protodeboronation Protodeboronation Observed? sm_recovered->protodeboronation No optimize_catalyst Optimize Catalyst System (Ligand, Precatalyst) sm_recovered->optimize_catalyst Yes protodeboronation->optimize_catalyst No optimize_base Optimize Base/Solvent (Milder Base, Anhydrous) protodeboronation->optimize_base Yes optimize_temp Adjust Temperature optimize_catalyst->optimize_temp protect_boronic Use Boronic Ester/Salt optimize_base->protect_boronic success Successful Coupling optimize_temp->success protect_boronic->optimize_temp

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

References

How to prevent protodeboronation of 3-(Dipropylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Dipropylcarbamoyl)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this reagent in their synthetic endeavors. Here, we address the common and often frustrating issue of protodeboronation, providing in-depth, field-proven troubleshooting strategies and preventative protocols to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation, and why is my this compound particularly susceptible to it?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C–B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C–H) bond.[1][2] In the case of your compound, this results in the formation of the byproduct N,N-dipropylbenzamide, consuming your starting material and reducing the yield of your desired product.

The susceptibility of this compound stems from the electronic nature of its substituent. The 3-carbamoyl group is electron-withdrawing, which increases the Lewis acidity of the boron atom.[3][4][5] This heightened acidity makes the boronic acid more prone to attack by nucleophiles, including hydroxide ions, which initiates the protodeboronation cascade, especially under the basic conditions typical of cross-coupling reactions.[6][7]

Q2: What are the primary factors that promote protodeboronation during my Suzuki-Miyaura coupling reaction?

A2: The rate of protodeboronation is highly dependent on your reaction conditions. The key factors are:

  • pH / Base: Both strongly acidic and, more commonly, strongly basic conditions can catalyze the reaction.[1][8][9] For electron-deficient arylboronic acids, high pH (typically above 10) significantly accelerates protodeboronation by forming a more reactive boronate species.[6][10][11]

  • Temperature: Higher reaction temperatures invariably increase the rate of this undesired side reaction.[12][13]

  • Solvent System: The presence of a proton source, most commonly water, is a prerequisite for protodeboronation.[12][14] While many coupling protocols require aqueous mixtures, a high water content can be detrimental.

  • Catalyst System & Reaction Time: A slow or inefficient catalytic cycle for the desired cross-coupling reaction means your boronic acid is exposed to potentially degrading conditions for a longer period. Furthermore, the palladium catalyst itself, especially when coordinated with bulky phosphine ligands, can actively promote protodeboronation.[15][16]

Q3: How can I quickly assess if my stock of this compound has degraded?

A3: The most reliable method is to run a quick NMR spectrum. The appearance of signals corresponding to N,N-dipropylbenzamide alongside your boronic acid signals is a definitive sign of degradation. For routine checks, LC-MS is an excellent tool; you can quickly quantify the ratio of your desired boronic acid to the protodeboronated byproduct. A broadened or depressed melting point compared to the literature value can also indicate the presence of impurities.[17]

Q4: I suspect significant protodeboronation in my reaction. What are the first troubleshooting steps I should take?

A4: If you observe the formation of N,N-dipropylbenzamide, the immediate goal is to make the desired cross-coupling reaction kinetically more favorable than the protodeboronation pathway. Start by addressing the most impactful variables:

  • Change the Base: Switch from strong bases like NaOH or KOH to a milder, less nucleophilic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent first choices.[12][17][18]

  • Lower the Temperature: Attempt the reaction at the lowest temperature that still affords a reasonable conversion rate. Even a 10-20 °C reduction can significantly suppress the side reaction.[13][18]

  • Minimize Water: Use anhydrous solvents if your reaction tolerates it. If an aqueous mixture is necessary, reduce the water content (e.g., move from a 5:1 to a 10:1 organic:water ratio) and ensure all solvents are rigorously degassed.[12][14]

  • Increase Catalyst Efficiency: A more active catalyst system can shorten the reaction time.[1] Consider using a modern, air-stable pre-catalyst that rapidly generates the active Pd(0) species.[14]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to overcoming protodeboronation.

Problem Primary Suspected Cause(s) Suggested Solutions & Scientific Rationale
Low yield of coupled product; significant N,N-dipropylbenzamide detected by LC-MS or NMR. 1. Base-catalyzed decomposition. • Switch to a milder base: Use K₃PO₄, Cs₂CO₃, or K₂CO₃.[13][18] Rationale: These bases are sufficiently basic to facilitate the Suzuki-Miyaura catalytic cycle but are less nucleophilic and create a lower hydroxide concentration than strong bases like NaOH, thus reducing the rate of boronate formation and subsequent protonolysis.[1][6]
2. Excessive reaction temperature. • Lower the reaction temperature: Screen temperatures from 60-80 °C. Rationale: Protodeboronation, like most reactions, has an activation energy. Lowering the thermal energy of the system disproportionately slows this undesired pathway compared to the often more facile catalytic turnover of the desired coupling.[12]
3. High water concentration. • Use anhydrous or low-water conditions: Employ rigorously dried, degassed solvents. If water is required, use a higher organic:water ratio (e.g., 10:1 or greater).[12][14] Rationale: Water is the proton source for the final step of protodeboronation. By limiting its concentration, you directly inhibit the rate of this terminal step.
Reaction is sluggish, and protodeboronation still occurs even after implementing the above. 1. Inefficient catalytic system. • Optimize the catalyst and ligand: Use a highly active pre-catalyst (e.g., a Buchwald G3 or G4 palladacycle) with an electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos).[17] Rationale: A highly efficient catalyst accelerates the rate-limiting step of the desired coupling (often oxidative addition or transmetalation), allowing it to outcompete the slower, background protodeboronation reaction.[16][18]
2. Poor reagent quality. • Use high-purity reagents: Ensure the boronic acid has been stored correctly (cool, dry, inert atmosphere) and is of high purity.[12] Rationale: Impurities or pre-existing degradation products can inhibit the catalyst and lead to inconsistent results.
Protodeboronation remains a significant issue despite extensive optimization. The inherent instability of the boronic acid under the required conditions. • Convert to a more stable derivative: Protect the boronic acid as an N-methyliminodiacetic acid (MIDA) boronate ester.[1][18][19] Rationale: This is the most robust solution for highly sensitive substrates. The MIDA ester is a stable, crystalline solid that is unreactive under coupling conditions. The base (K₃PO₄) slowly hydrolyzes the ester in situ, providing a continuous, low-concentration supply of the free boronic acid for the catalytic cycle. This "slow-release" strategy keeps the concentration of the unstable intermediate low, dramatically minimizing its decomposition.[1][19]

Visualizing the Problem and the Path Forward

To effectively troubleshoot, it's crucial to understand the competing reaction pathways.

Protodeboronation_Mechanism ArBOH2 Ar-B(OH)₂ (Your Starting Material) ArBOH3_neg Ar-B(OH)₃⁻ (Reactive Boronate) ArBOH2->ArBOH3_neg + OH⁻ (High pH, Strong Base) Coupling_Cycle Suzuki-Miyaura Catalytic Cycle ArBOH2->Coupling_Cycle Productive Pathway (Fast & Efficient Catalyst) ArH Ar-H (Undesired Byproduct) ArBOH3_neg->ArH + H₂O (Protodeboronation) Product Ar-Nu (Desired Product) Coupling_Cycle->Product

Caption: Competing pathways for this compound.

The following workflow provides a logical decision-making process for your experiments.

Troubleshooting_Workflow Start Start: Low Yield & Protodeboronation Observed Step1 Step 1: Change Base (e.g., to K₃PO₄ or Cs₂CO₃) Start->Step1 Check1 Problem Solved? Step1->Check1 Step2 Step 2: Lower Temperature (e.g., 100°C → 80°C) Check2 Problem Solved? Step2->Check2 Step3 Step 3: Minimize H₂O (Anhydrous Solvents) Check3 Problem Solved? Step3->Check3 Check1->Step2 No Success Success: High Yield Achieved Check1->Success Yes Check2->Step3 No Check2->Success Yes Step4 Step 4: Use MIDA Boronate 'Slow-Release' Strategy Check3->Step4 No Check3->Success Yes Step4->Success

Caption: A systematic workflow for troubleshooting protodeboronation.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide, incorporating best practices to suppress protodeboronation.

Reagents & Equipment:

  • Aryl Bromide (1.0 eq.)

  • This compound (1.2 eq.)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 eq.)

  • XPhos Pd G3 (a pre-catalyst, 2 mol%)

  • 1,4-Dioxane and Water (degassed)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, and finely powdered K₃PO₄.

  • Catalyst Addition: Add the XPhos Pd G3 pre-catalyst.

  • Atmosphere Exchange: Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.[14]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a 10:1 ratio and a final concentration of 0.1-0.2 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction should ideally be complete within 2-4 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of the Air-Stable MIDA Boronate Ester

This protocol describes the conversion of the boronic acid to its corresponding MIDA ester, which is highly recommended for challenging coupling reactions.[19]

Reagents & Equipment:

  • This compound (1.0 eq.)

  • N-methyliminodiacetic acid (MIDA) (1.05 eq.)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • Setup: To a round-bottom flask, add this compound, N-methyliminodiacetic acid, and toluene.

  • Azeotropic Dehydration: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Completion: Continue refluxing until no more water is collected (typically several hours).

  • Isolation: Cool the reaction mixture to room temperature. The MIDA ester product will often precipitate. If not, remove the toluene under reduced pressure.

  • Purification: The resulting crude MIDA ester is often a crystalline solid and can be isolated by filtration and used in the subsequent Suzuki-Miyaura coupling without further purification.

References

Technical Support Center: Catalyst Poisoning in Reactions with 3-(Dipropylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-(Dipropylcarbamoyl)phenylboronic acid in catalytic reactions, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Here, we address common issues related to catalyst poisoning, offering diagnostic and troubleshooting advice in a practical question-and-answer format.

Part 1: Frequently Asked Questions & Symptom Recognition

This section addresses the immediate signs and symptoms that suggest catalyst poisoning or deactivation may be occurring in your reaction.

Q1: My Suzuki-Miyaura reaction with this compound is sluggish, has stalled, or is showing very low conversion. What could be the problem?

A1: Low or no conversion is a classic symptom of an inhibited catalytic cycle. When using complex reagents like this compound, several factors can be at play, but catalyst deactivation is a primary suspect.[1][2] This occurs when substances in the reaction mixture bind to the active metal center (e.g., palladium), preventing it from facilitating the reaction.[3][4] The issue could stem from impurities in the starting materials, solvents, or even the substrate itself.

Common Indicators of Catalyst Poisoning:

  • Reduced Reaction Rate: The reaction proceeds much slower than expected or documented.[5]

  • Incomplete Conversion: The reaction stops before the limiting reagent is fully consumed, even with extended reaction times.

  • Catalyst Decomposition: A visible change in the catalyst's appearance, such as turning from a soluble species to a black precipitate (palladium black), can indicate catalyst death.[5]

  • Inconsistent Results: Reproducibility issues from one batch to another often point to varying levels of impurities in the reagents.[2]

Q2: Could the this compound itself be poisoning my palladium catalyst?

A2: Yes, this is a distinct possibility that requires careful consideration. The this compound molecule contains a nitrogen atom within its amide functional group. Nitrogen-containing compounds can act as Lewis bases and coordinate to the electron-deficient palladium center.[5] This coordination can form a stable, catalytically inactive complex, effectively taking the catalyst out of the cycle.

The likelihood of this "self-poisoning" depends on several factors:

  • Steric Hindrance: The bulky dipropyl groups on the nitrogen may provide some steric shield, but intramolecular coordination is still possible.

  • Ligand Choice: The phosphine or N-heterocyclic carbene (NHC) ligand used in the reaction competes with the substrate for coordination to the palladium. If the chosen ligand has a weaker affinity for palladium or is not present in sufficient excess, the substrate may preferentially bind.[1][6]

  • Reaction Conditions: Temperature and solvent can influence the binding equilibrium between the catalyst, ligand, and potential poisons.

Part 2: Diagnosing the Root Cause of Catalyst Deactivation

Once poisoning is suspected, the next step is to identify the source. This section provides a logical workflow for diagnosing the problem.

Q3: What are the most common catalyst poisons I should be aware of in cross-coupling reactions?

A3: Palladium catalysts are sensitive to a range of impurities, which can be introduced through starting materials, reagents, or solvents.[7][8]

Poison Class Common Examples Mechanism of Action
Sulfur Compounds Thiols, sulfides, thiophenes, elemental sulfur.[5][9]Strong coordination to the palladium surface, blocking active sites. This is often irreversible.[10]
Nitrogen Compounds Amines, pyridines, nitriles.[5]Coordinate to the palladium center, acting as competitive inhibitors.
Halides Excess chloride, iodide, or bromide ions.Can alter the electronic properties of the catalyst or form stable, inactive palladium-halide complexes.[5]
Coordinating Species Carbon monoxide (CO), phosphines (from degradation), cyanides.Strong binding to the metal center, displacing desired reactants.[8][11]
Heavy Metals Lead, mercury, arsenic.[12]Can alloy with the palladium or block active sites.[12]

Systematic investigation has shown that even trace amounts of elemental sulfur in starting materials can completely halt a Suzuki coupling reaction.[9][13][14]

Q4: How can I definitively identify the poison in my reaction?

A4: Identifying a specific poison requires advanced analytical techniques. If you have access to analytical services, these methods can provide clear evidence.

  • For Inorganic Poisons (Metals, Sulfur):

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Extremely sensitive for detecting trace levels of heavy metals (lead, mercury) and other elements like phosphorus.[12] Detection limits can be at the parts-per-billion (ppb) level in solution.[12]

    • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that can identify the elemental composition and chemical state of the catalyst's surface, revealing the presence of adsorbed poisons like sulfur or chlorine.[3][12][15]

  • For Organic Poisons:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile or semi-volatile organic impurities in your starting materials or solvents.[7]

  • For General Contamination:

    • Elemental Analysis (CHN/S): Can determine the bulk percentage of carbon, hydrogen, nitrogen, and sulfur in your boronic acid starting material. Elevated sulfur or nitrogen levels could indicate a problem.[12]

A logical workflow for troubleshooting this issue is presented below.

G A Problem Observed: Low Conversion / Stalled Reaction B Is the Catalyst Decomposed? (e.g., Palladium Black) A->B C Suspect Catalyst Poisoning B->C Yes G Optimize Reaction Conditions B->G No D Check Reagent Purity C->D J Perform Analytical Tests (ICP-MS, XPS, GC-MS) C->J For definitive diagnosis E Purify 3-(Dipropylcarbamoyl) -phenylboronic acid D->E F Purify Solvents & Other Reagents D->F E->G F->G H Increase Catalyst/Ligand Loading G->H I Change Ligand Type (Bulky Phosphine or NHC) G->I M Problem Resolved H->M I->M J->D No obvious poison, suspect general impurity K Identify Specific Poison J->K Poison Detected L Implement Targeted Purification (e.g., Sulfur Scavengers) K->L L->M

Caption: Troubleshooting workflow for catalyst poisoning.

Part 3: Mitigation Strategies & Experimental Protocols

This section provides actionable steps and detailed protocols to overcome catalyst poisoning and rescue your reaction.

Q5: How can I purify my this compound to remove potential poisons?

A5: Boronic acids can be challenging to purify via standard column chromatography due to their polarity and potential for decomposition on silica gel.[16][17] Recrystallization or a derivatization-purification-hydrolysis sequence are often more effective.

Protocol 1: Purification via Recrystallization

  • Solvent Screening: Test the solubility of a small sample of your boronic acid in various solvents (e.g., water, acetone, ethyl acetate, toluene, heptane) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold. A co-solvent system (e.g., acetone/heptane) may be necessary.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Q6: What immediate changes can I make to my reaction conditions to overcome suspected poisoning?

A6: If repurification of starting materials is not immediately feasible, you can adjust the reaction protocol to build a more robust catalytic system.

  • Increase Catalyst and Ligand Loading: While not ideal from an efficiency standpoint, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome the effects of a low-level poison by providing enough active catalyst to see the reaction to completion. Ensure the ligand-to-metal ratio is maintained or slightly increased.

  • Switch to a More Robust Ligand: The choice of ligand is critical.

    • Bulky, Electron-Rich Phosphine Ligands: Buchwald-type ligands (e.g., SPhos, XPhos) or others like cataCXium® A are designed to promote the desired catalytic cycle and can sterically shield the palladium center from coordinating poisons.[1]

    • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands form very strong bonds with palladium, creating highly stable and active catalysts that can be more resistant to certain poisons compared to some phosphine ligands.[6]

The diagram below illustrates how a bulky ligand can protect the catalyst.

G cluster_0 Poisoning of Unprotected Catalyst cluster_1 Protection with Bulky Ligand Pd1 Pd Poison Poison (S, N, etc.) Pd1->Poison Strong Coordination (Deactivation) Pd2 Pd L1 L Pd2->L1 L2 L Pd2->L2 Poison2 Poison Poison2->Pd2 Steric Hindrance Blocks Coordination

Caption: Steric protection of a catalyst by bulky ligands.

Protocol 2: General Optimized Suzuki-Miyaura Coupling

This protocol incorporates best practices to minimize the risk of catalyst deactivation.

  • Inert Atmosphere: To a Schlenk flask or oven-dried vial, add this compound (1.0 equiv), the aryl halide coupling partner (1.1 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).

  • Catalyst/Ligand Premixing: In a separate vial, mix the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a robust ligand (e.g., SPhos, 4.4 mol%).

  • Assembly: Add the catalyst/ligand mixture to the reaction flask.

  • Degassing: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to remove oxygen, which can oxidize and deactivate the catalyst.[1]

  • Solvent Addition: Add degassed solvent (e.g., Dioxane/Water 4:1) via syringe.

  • Heating: Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

References

Refining reaction times for 3-(Dipropylcarbamoyl)phenylboronic acid applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Dipropylcarbamoyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for your experiments. We understand that refining reaction conditions, particularly reaction times, is critical for success. This guide offers in-depth technical advice in a user-friendly question-and-answer format to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and drug development?

A1: this compound is a versatile reagent primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1] Its derivatives are of significant interest in medicinal chemistry. Boronic acids, in general, are used in the development of therapeutics, including proteasome inhibitors for oncology.[2] The dipropylcarbamoyl group can influence the compound's solubility and electronic properties, making it a valuable building block in the synthesis of complex organic molecules and potential drug candidates.[3] Phenylboronic acid derivatives are also explored for applications in drug delivery systems and as sensors.[4][5]

Q2: What is a typical starting point for reaction time in a Suzuki-Miyaura coupling with this compound?

A2: A general starting point for reaction time in a Suzuki-Miyaura coupling is between 2 to 12 hours. However, the optimal reaction time is highly dependent on several factors, including the reactivity of the coupling partner (aryl halide or triflate), the choice of catalyst, ligand, base, solvent, and the reaction temperature. For highly reactive substrates and efficient catalytic systems, reactions can sometimes be complete in as little as 30 minutes to a few hours.[6][7] It is crucial to monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS to determine the point of completion.[8]

Q3: How does the choice of solvent affect the reaction time and success of the coupling reaction?

A3: The solvent system is critical and can significantly impact reaction kinetics and yield. A mixture of an organic solvent and an aqueous base is often employed. Common solvent systems include toluene/water, dioxane/water, or THF/water.[6] Phenylboronic acids generally have good solubility in polar organic solvents like ethers and ketones, but poor solubility in hydrocarbons.[8][9][10] The aqueous phase is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid for transmetalation.[11] Inadequate mixing or poor solubility of reactants can lead to longer reaction times and lower yields. For some Suzuki-Miyaura reactions, using a mixture of DMF and water has been shown to be effective.[12]

Troubleshooting Guide

Q4: My Suzuki-Miyaura reaction with this compound is showing low or no yield. What are the first things to check?

A4: When encountering a low or no-yield Suzuki-Miyaura coupling, a systematic troubleshooting approach is essential. Here are the primary factors to investigate:

  • Catalyst Activity: Ensure your palladium catalyst is active. Many palladium precatalysts require in-situ reduction to the active Pd(0) species.[8] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic acid.[8] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Purity and Stability: Verify the purity of your this compound and the coupling partner. Boronic acids can degrade over time.[8]

  • Base Selection and Quality: The choice of base is crucial. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[8] The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of your starting materials or products. Ensure the base is finely powdered and dry for anhydrous reactions.[8]

  • Solvent System: As discussed in Q3, the solvent plays a critical role. Ensure you are using an appropriate solvent system that allows for the dissolution of all reactants. For biphasic reactions, vigorous stirring is necessary to maximize the interfacial area.[8]

Q5: I am observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?

A5: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction.[8] To mitigate this:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like K₂CO₃ or KF.[8]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[8]

  • Protecting Groups: In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can prevent protodeboronation. The boronic acid can be regenerated in situ or the ester can be used directly in the coupling reaction.

Q6: The reaction seems to stall before completion. How can I drive it to completion?

A6: If your reaction stalls, consider the following interventions:

  • Increase Temperature: Reaction rates are generally temperature-dependent. Cautiously increasing the reaction temperature may help overcome the activation energy barrier.[12]

  • Add More Catalyst: Catalyst decomposition can lead to stalling. Adding a fresh portion of the palladium catalyst may restart the reaction.

  • Optimize Ligand Choice: The ligand plays a crucial role in the stability and activity of the catalyst. For challenging couplings, consider using more specialized ligands such as bulky electron-rich phosphines (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).[6]

Experimental Protocols & Data

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a general starting point and should be optimized for your specific substrates.

Step-by-Step Methodology:

  • Reagent Preparation: In a reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl halide (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Influence of Reaction Parameters on Reaction Time (Hypothetical Data for Guideline Purposes)
Catalyst (mol%)LigandBaseSolventTemperature (°C)Estimated Reaction Time (h)
Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O (4:1)908 - 12
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O (4:1)1002 - 6
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃THF/H₂O (4:1)804 - 8
PEPPSI-IPr (2)-K₂CO₃2-Propanol/H₂O (1:1)821 - 4

Note: This table provides estimated reaction times based on general principles of Suzuki-Miyaura couplings. Actual times will vary based on the specific aryl halide used.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Yield Check_Catalyst Check Catalyst Activity and Loading Start->Check_Catalyst Check_Atmosphere Ensure Inert Atmosphere (Degas Solvents) Check_Catalyst->Check_Atmosphere Check_Reagents Verify Reagent Purity and Stability Check_Atmosphere->Check_Reagents Check_Base Evaluate Base Choice and Quality Check_Reagents->Check_Base Check_Solvent Optimize Solvent System and Stirring Check_Base->Check_Solvent Monitor_Reaction Monitor Reaction Progress (TLC, LC-MS) Check_Solvent->Monitor_Reaction Stalled_Reaction Reaction Stalled? Monitor_Reaction->Stalled_Reaction Increase_Temp Increase Temperature Stalled_Reaction->Increase_Temp Yes Add_Catalyst Add More Catalyst Stalled_Reaction->Add_Catalyst Yes Optimize_Ligand Change Ligand Stalled_Reaction->Optimize_Ligand Yes Success Successful Reaction Stalled_Reaction->Success No Increase_Temp->Monitor_Reaction Add_Catalyst->Monitor_Reaction Optimize_Ligand->Monitor_Reaction

Caption: A systematic workflow for troubleshooting Suzuki-Miyaura reactions.

References

Validation & Comparative

A Comparative Guide to 3-(Dipropylcarbamoyl)phenylboronic Acid and Its Phenylboronic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing Phenylboronic Acids for Targeted Applications

Phenylboronic acids are a cornerstone of modern organic synthesis and materials science, prized for their versatility in carbon-carbon bond formation—most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction—and their unique ability to reversibly bind with diols.[1] This latter property has opened doors for their use in advanced applications such as saccharide sensing, drug delivery, and as enzyme inhibitors.[2][3] The reactivity and utility of the phenylboronic acid scaffold are profoundly influenced by the substituents on the phenyl ring.[4][5] These substituents dictate the molecule's electronic properties, steric profile, solubility, and pKa, thereby tuning its performance for specific tasks.[6][7]

This guide provides an in-depth comparison of 3-(Dipropylcarbamoyl)phenylboronic acid , a specialized derivative, with a selection of common phenylboronic acid analogs. As direct comparative experimental data for this specific molecule is not widely published, this guide will leverage structure-activity relationships and established chemical principles to project its performance characteristics. We will analyze how the unique N,N-dipropylcarbamoyl group at the meta-position is expected to influence its behavior in key applications, offering researchers a predictive framework for its strategic deployment.

Analogs for Comparison:

  • Unsubstituted Phenylboronic Acid (PBA): The foundational benchmark.[1]

  • 4-Carboxyphenylboronic Acid (4-CPBA): Features a strongly electron-withdrawing group, providing a contrast in electronic effects and aqueous solubility.

  • 3-Aminophenylboronic Acid (3-APBA): Contains an electron-donating group at the same meta-position.

  • 4-(Trifluoromethyl)phenylboronic Acid (4-TFPBA): Possesses a potent, purely electron-withdrawing group.

Structural Analysis and Projected Physicochemical Properties

The key to predicting the behavior of this compound lies in dissecting its constituent parts: the boronic acid moiety, the phenyl ring, and the N,N-dipropylcarbamoyl substituent.

  • Boronic Acid Group [-B(OH)₂]: The reactive center. Its Lewis acidity is crucial for both cross-coupling and diol binding.[7][8]

  • Meta-Positioned Carbamoyl Group [-C(=O)N(CH₂CH₂CH₃)₂]: The amide group is moderately electron-withdrawing. Its position on the ring influences the electronic density of the boronic acid group.

  • N,N-Dipropyl Groups: These alkyl chains introduce significant steric bulk around the amide and increase the molecule's lipophilicity, which is expected to enhance solubility in organic solvents while decreasing aqueous solubility.

dot graph "Structural_Comparison" { layout=neato; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];

subgraph "cluster_Target" { label="Target Molecule"; style="rounded"; bgcolor="#F1F3F4"; "Target" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_Analogs" { label="Benchmark Analogs"; style="rounded"; bgcolor="#F1F3F4"; "PBA" [label="Phenylboronic Acid\n(Unsubstituted)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "4-CPBA" [label="4-Carboxyphenylboronic Acid\n(Electron-Withdrawing)", fillcolor="#FBBC05", fontcolor="#202124"]; "3-APBA" [label="3-Aminophenylboronic Acid\n(Electron-Donating)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Target" -- "PBA" [label="Baseline Comparison"]; "Target" -- "4-CPBA" [label="Electronic & Solubility Contrast"]; "Target" -- "3-APBA" [label="Positional Electronic Contrast"]; } caption { label: "Fig. 1: Logical relationship between the target molecule and selected analogs."; fontsize: 10; fontname: "Helvetica"; }

Table 1: Projected Physicochemical Properties of Phenylboronic Acid Analogs

Property3-(Dipropylcarbamoyl)PBA (Projected)Phenylboronic Acid (PBA)4-Carboxyphenylboronic Acid (4-CPBA)3-Aminophenylboronic Acid (3-APBA)
Molecular Weight ~263 g/mol 121.93 g/mol [1]165.95 g/mol 136.96 g/mol
pKa ~8.0 - 8.58.83[1]~7.2 (boronic acid)~8.6 (boronic acid)
Solubility (Organic) High (e.g., THF, Dioxane, Toluene)ModerateLowModerate
Solubility (Aqueous) LowLow (10 g/L at 20°C)[1]Moderate (pH-dependent)Moderate
Electronic Effect Moderately Electron-WithdrawingNeutralStrongly Electron-WithdrawingElectron-Donating
Steric Hindrance High (due to dipropyl groups)LowLowLow

Causality Behind Projections:

  • pKa: The electron-withdrawing nature of the meta-carbamoyl group is expected to increase the Lewis acidity of the boron center, thus lowering the pKa compared to unsubstituted PBA.[5][6] However, this effect is likely less pronounced than that of a para-nitro or para-carboxy group.[5]

  • Solubility: The two propyl chains significantly increase the aliphatic character of the molecule, predicting excellent solubility in common organic solvents used for synthesis, a potential advantage over more polar analogs like 4-CPBA.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a pillar of C-C bond formation, and the choice of boronic acid is critical to its success. The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination.[9] The properties of the boronic acid primarily impact the transmetalation step.

dot graph "Suzuki_Cycle" { graph [rankdir="LR", splines=ortho, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica"];

"Pd0" [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "OxAdd" [label="Ar-Pd(II)-X\n(Oxidative Addition Product)"]; "Transmetalation" [label="Ar-Pd(II)-Ar'\n(Di-aryl Complex)"];

"Pd0" -> "OxAdd" [label=" Ar-X "]; "OxAdd" -> "Transmetalation" [label=" [Ar'B(OH)₃]⁻ \n (from Boronic Acid) ", color="#EA4335"]; "Transmetalation" -> "Pd0" [label=" Ar-Ar' \n (Reductive Elimination)"];

subgraph "cluster_BoronicAcid" { label="Boronic Acid Role"; style="rounded,dashed"; bgcolor="#FFFFFF"; "BoronicAcid" [label="Ar'-B(OH)₂", shape=ellipse, fillcolor="#FBBC05"]; "Base" [label="Base (e.g., K₂CO₃)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Boronate" [label="[Ar'B(OH)₃]⁻\n(Active Boronate)", shape=ellipse, fillcolor="#FBBC05"]; "BoronicAcid" -> "Boronate" [label="+ OH⁻"]; "Base" -> "BoronicAcid" [style=invis]; } } caption { label: "Fig. 2: Simplified Suzuki-Miyaura catalytic cycle, highlighting the boronic acid activation step."; fontsize: 10; fontname: "Helvetica"; }

Projected Performance of this compound:

  • Electronic Effects: The moderately electron-withdrawing carbamoyl group should facilitate the transmetalation step compared to unsubstituted PBA, potentially leading to faster reaction rates or allowing for milder conditions. However, this effect will be less pronounced than with strongly deactivated rings like 4-TFPBA.

  • Steric Hindrance: The bulky N,N-dipropyl groups are the most significant feature. While located at the meta-position, they could introduce steric hindrance, potentially slowing down the approach of the boronic acid to the palladium center. This might necessitate the use of less bulky palladium ligands (e.g., phosphine-free systems or those with smaller cone angles) or higher reaction temperatures to overcome the steric barrier.[10]

  • Solubility Advantage: Its high solubility in organic solvents like toluene, DMF, or dioxane is a major practical advantage. This can lead to more homogeneous reaction mixtures, potentially improving reproducibility and yield, especially when coupling with lipophilic partners. This contrasts with 4-CPBA, which often requires aqueous or biphasic solvent systems.[11][12]

Table 2: Projected Suzuki-Miyaura Coupling Performance Comparison

Parameter3-(Dipropylcarbamoyl)PBAUnsubstituted PBA4-Carboxyphenylboronic Acid4-(Trifluoromethyl)PBA
Relative Reactivity Moderate to HighBaselineHighVery High
Optimal Solvents Toluene, Dioxane, DMFToluene, DMEAqueous mixtures, DMFToluene, Dioxane
Potential Issues Steric hindranceProtodeboronation (side reaction)Poor organic solubilityProtodeboronation
Key Advantage High organic solubilityCost-effective, well-understoodGood for aqueous couplingsHigh electronic activation

Applications in Sensing and Biological Systems

Phenylboronic acids are widely used in sensors for saccharides and other diol-containing molecules.[13][14][15] This interaction is pH-dependent and relies on the formation of a stable cyclic boronate ester.[16] The efficiency of this binding is governed by the pKa of the boronic acid and the steric environment around the boron center.[4]

  • Saccharide Sensing: The lowered pKa (projected ~8.0-8.5) of this compound compared to PBA (8.83) should allow for more efficient diol binding at or near physiological pH.[5] However, the bulky N,N-dipropyl groups present a significant challenge. They could sterically hinder the approach of a large saccharide molecule, potentially reducing the binding affinity compared to less encumbered analogs like 3-(Acrylamido)phenylboronic acid.[17] Furthermore, the N,N-disubstituted amide cannot act as a hydrogen bond donor, unlike a primary or secondary amide, which could otherwise help stabilize the boronate-saccharide complex.

  • Biological Activity: Boronic acids are a class of enzyme inhibitors, with notable examples like Bortezomib.[18][19] The carbamoyl group is a common feature in medicinal chemistry, often used to form hydrogen bonds with protein active sites.[20] While the N,N-dipropyl substitution prevents hydrogen bond donation, the overall moiety increases lipophilicity, which could enhance cell membrane permeability. Any potential biological activity would be highly target-specific and would need to be determined empirically.[21][22]

Proposed Experimental Protocol: A Head-to-Head Suzuki Coupling Comparison

To validate the projected performance, a standardized comparative experiment is essential. This protocol is designed to provide a direct, side-by-side evaluation of coupling efficiency.

dot digraph "Experimental_Workflow" { graph [fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica"];

"Start" [label="Start: Prepare Stock Solutions", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Setup" [label="Set up Parallel Reactions in Vials:\n- Aryl Bromide (1.0 eq)\n- Boronic Acid (1.2 eq)\n- Pd Catalyst (e.g., Pd(PPh₃)₄, 2 mol%)\n- Base (e.g., K₂CO₃, 2.0 eq)\n- Solvent (e.g., Toluene/H₂O)"]; "Reaction" [label="Heat reactions to 90°C under N₂\nMonitor by TLC/GC-MS at T=1, 2, 4, 8h"]; "Workup" [label="Quench, Extract with Ethyl Acetate,\nDry, and Concentrate"]; "Analysis" [label="Analyze Crude Mixture by ¹H NMR\n- Use internal standard for yield calculation"]; "Purify" [label="Purify via Column Chromatography\n- Determine isolated yield"]; "End" [label="End: Compare Yields & Reaction Rates", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Setup"; "Setup" -> "Reaction"; "Reaction" -> "Workup"; "Workup" -> "Analysis"; "Analysis" -> "Purify"; "Purify" -> "End"; } caption { label: "Fig. 3: Workflow for comparing the efficiency of different phenylboronic acids in a Suzuki coupling reaction."; fontsize: 10; fontname: "Helvetica"; }

Objective: To compare the reaction yield and rate of this compound against Phenylboronic Acid (PBA) and 4-Carboxyphenylboronic acid (4-CPBA) in a Suzuki coupling with 4-bromoanisole.

Materials:

  • 4-Bromoanisole

  • This compound

  • Phenylboronic acid[1]

  • 4-Carboxyphenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)[23]

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)[23]

  • Toluene, Ethanol, Water (degassed)

  • Internal Standard (e.g., 1,3,5-Trimethoxybenzene)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the palladium catalyst. For this protocol, a standard Pd(PPh₃)₄ catalyst generated in situ or used directly is appropriate.[24]

  • Reaction Setup: In three separate, flame-dried Schlenk flasks, add 4-bromoanisole (1.0 mmol), the respective boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the internal standard (0.5 mmol).[24]

  • Solvent Addition: To the flasks containing 3-(Dipropylcarbamoyl)PBA and PBA, add 10 mL of a degassed 4:1 mixture of Toluene:Ethanol. To the flask containing 4-CPBA, add 10 mL of a degassed 4:1 mixture of Water:Ethanol to ensure solubility.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) to each flask.[24]

  • Reaction: Heat all three reaction mixtures to 90°C with vigorous stirring.

  • Monitoring: After 1, 2, 4, and 8 hours, take a small aliquot from each reaction, quench it with water, extract with ethyl acetate, and analyze by GC-MS to monitor product formation and substrate consumption.

  • Workup: After 8 hours (or upon completion), cool the reactions to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the crude yield for each reaction by ¹H NMR spectroscopy, using the integration of the product peaks relative to the internal standard.

  • Purification: Purify the products by column chromatography to determine the isolated yield.

Conclusion and Recommendations

This compound presents a compelling, albeit specialized, profile. Its structure suggests a molecule with moderate electronic activation and potentially significant steric challenges, offset by a highly advantageous solubility profile in organic media.

Recommendations for Researchers:

  • For Suzuki-Miyaura Couplings: This reagent is a prime candidate for reactions involving non-polar or lipophilic substrates where the solubility of common boronic acids is a limiting factor. Be prepared to screen palladium ligands to mitigate potential steric hindrance; catalysts with smaller cone angles or bidentate ligands with a wide bite angle (like XantPhos) may prove beneficial.[9]

  • For Sensing Applications: While its pKa is favorable, its utility in saccharide sensing may be limited by steric hindrance. It would be most promising for sensing small, linear diols where steric clash is minimized.

  • For Medicinal Chemistry: The N,N-dipropylcarbamoyl moiety offers a tool to increase lipophilicity and modulate solubility. It should be considered in fragment-based screening or lead optimization campaigns where enhancing permeability across biological membranes is a key objective.[18]

Ultimately, the unique combination of electronic, steric, and solubility properties makes this compound a valuable tool for specific, challenging applications where standard phenylboronic acids may fall short. The proposed experimental validation is a crucial next step to confirm these projections and fully unlock its potential.

References

A Senior Application Scientist's Guide to Optimizing the Efficacy of 3-(Dipropylcarbamoyl)phenylboronic Acid in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(Dipropylcarbamoyl)phenylboronic acid is an increasingly relevant building block in synthetic and medicinal chemistry, valued for its utility in carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. The efficacy of this reagent is profoundly influenced by the reaction environment, with the choice of solvent system being a critical determinant of yield, reaction kinetics, and impurity profiles. This guide provides a comprehensive framework for researchers to understand, evaluate, and select optimal solvent systems for this specific boronic acid. We will delve into the mechanistic role of solvents, present a structured methodology for solvent screening, and provide detailed, validated experimental protocols. This document is designed to empower researchers to move beyond trial-and-error, enabling rational solvent selection grounded in chemical principles.

Introduction: The Molecular Logic of this compound

Boronic acids are indispensable tools in modern organic synthesis, serving as key precursors for the construction of complex molecular architectures.[1][2] The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of a boronic acid with an organohalide, stands as a cornerstone of this chemistry, earning its discoverers the 2010 Nobel Prize in Chemistry.[1][3]

This compound presents a unique chemical profile. Its structure combines:

  • A phenylboronic acid moiety , the reactive center for cross-coupling.

  • A dipropylcarbamoyl group , which significantly alters the molecule's polarity, solubility, and electronic properties compared to unsubstituted phenylboronic acid. This group can influence catalyst-substrate interactions and reagent stability.

Understanding how to harness these features is paramount. The primary challenge and opportunity lie in selecting a solvent system that not only solubilizes all reaction components but also optimally mediates the catalytic cycle.

The Decisive Role of the Solvent in Suzuki-Miyaura Coupling

The solvent is not merely an inert medium; it is an active participant in the reaction mechanism. Its functions include:

  • Solubilization: Ensuring the boronic acid, organohalide, palladium catalyst, and base are in the same phase to react.

  • Catalyst Stabilization: Coordinating with the palladium center to stabilize catalytic intermediates.

  • Base Activation: Influencing the strength and solubility of the base, which is crucial for the transmetalation step.

  • Reaction Pathway Modulation: The polarity and coordinating ability of the solvent can affect the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][4]

The choice of solvent can therefore dramatically impact reaction outcomes. A solvent that works for one boronic acid may be suboptimal for another, especially for a functionalized reagent like this compound.

Experimental Design for Solvent System Evaluation

A systematic approach is essential for identifying the optimal solvent. The following workflow provides a robust framework for screening and selection.

G cluster_prep Phase 1: Preparation & Planning cluster_exec Phase 2: Execution & Monitoring cluster_analysis Phase 3: Analysis & Optimization A Define Model Reaction (Select Aryl Halide & Base) B Select Candidate Solvent Systems A->B Informs C Set Up Parallel Reactions (Identical Stoichiometry) B->C Defines Variables D Monitor Reaction Progress (TLC, GC-MS, or LC-MS) C->D Time Points E Quench & Workup D->E Upon Completion F Quantify Yield & Purity (NMR, HPLC) E->F Provides Sample G Analyze Data & Select Optimal Solvent System F->G Provides Data

Caption: A structured workflow for solvent system screening.

Causality Behind Experimental Choices:
  • Model Reaction: Using a consistent, well-characterized aryl halide (e.g., 4-bromoanisole) and base (e.g., K₂CO₃ or K₃PO₄) isolates the solvent as the primary variable. This ensures that observed differences in efficacy are attributable to the solvent system.

  • Candidate Solvents: The selection should span a range of properties. Classic choices like Toluene , Dioxane , and Tetrahydrofuran (THF) , often with water as a co-solvent, are standard.[3] Including more sustainable or "green" solvents like 2-Methyltetrahydrofuran (2-MeTHF) or iso-propanol (IPA) is also prudent.[4] Given the polarity of the carbamoyl group, polar aprotic solvents like N,N-Dimethylformamide (DMF) should also be evaluated.

  • Parallel Setup: Running reactions simultaneously under identical heating and stirring conditions minimizes variability from external factors, ensuring a fair comparison.

Comparative Performance Analysis: A Data-Driven Approach

To illustrate the potential impact of solvent choice, we present hypothetical but realistic data for a model Suzuki-Miyaura coupling between this compound and 4-bromoanisole.

Disclaimer: The following data is illustrative and intended to model expected outcomes based on established chemical principles. Actual results may vary and must be determined experimentally.

Solvent System (v/v)BaseTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Key Observations
Toluene / H₂O (4:1)K₂CO₃90128578Biphasic system, requires vigorous stirring. Some starting material remains.
1,4-Dioxane / H₂O (4:1)K₂CO₃906>9892Homogeneous solution. Faster reaction rate and cleaner conversion.
THF / H₂O (4:1)K₃PO₄708>9890Lower boiling point limits reaction temperature but still highly effective.
DMFCs₂CO₃1004>9885Fast reaction, but purification is complicated by high-boiling solvent. Potential for side reactions.
2-MeTHF / H₂O (4:1)K₃PO₄857>9891"Greener" alternative to THF, performs comparably to dioxane.
IPA / H₂O (4:1)K₃PO₄85109082Slower reaction rate, but a more environmentally benign protic solvent.
H₂O with SurfactantK₃PO₄100128075Environmentally friendly but may require optimization of surfactant and catalyst loading.[5]
Analysis of Expected Results:
  • 1,4-Dioxane/H₂O: This system often emerges as a top performer. Dioxane's ability to solubilize a wide range of organic substrates and its miscibility with water make it highly effective for creating a homogeneous reaction environment where the catalyst, substrates, and aqueous base can interact efficiently.

  • Toluene/H₂O: As a biphasic system, the reaction is limited to the interface between the two phases. While effective, it often requires longer reaction times or the use of a phase-transfer catalyst to achieve high yields.

  • DMF: The high polarity and boiling point can accelerate the reaction. However, DMF can be difficult to remove during workup and can sometimes lead to decomposition of the palladium catalyst or side reactions at elevated temperatures.

  • Green Solvents (2-MeTHF, IPA): These are increasingly important alternatives. 2-MeTHF often mimics the performance of THF and Dioxane while offering improved safety and sustainability profiles.[4] Protic solvents like IPA can participate in the reaction and may be less efficient but are valuable for their low toxicity.

Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism clarifies the solvent's role. The choice of solvent and base directly impacts the efficiency of the transmetalation step, which is often rate-limiting.

G Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd R¹-X L1 Oxidative Addition Trans R¹-Pd(II)L₂-R² OxAdd->Trans [R²-B(OR)₃]⁻ L2 Transmetalation Trans->Pd0 Product R¹-R² Trans->Product L3 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The base (e.g., K₂CO₃) reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate species ([R²-B(OH)₃]⁻). A polar, aqueous co-solvent is crucial for dissolving the inorganic base and facilitating the formation of this active boronate complex, thereby accelerating the transmetalation step where the R² group is transferred to the palladium center.

Detailed Experimental Protocols

Protocol 1: General Procedure for Parallel Solvent Screening of a Suzuki-Miyaura Reaction

Objective: To compare the efficacy of seven different solvent systems for the coupling of this compound with 4-bromoanisole.

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Solvents: Toluene, 1,4-Dioxane, THF, DMF, 2-MeTHF, IPA, Deionized Water

  • Inert atmosphere (Nitrogen or Argon)

  • Parallel reaction block or multiple reaction vials with stir bars

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a separate flask under inert atmosphere, dissolve Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) in 2 mL of the respective organic solvent (e.g., Dioxane) and stir for 15 minutes. This pre-forms the active Pd(0) catalyst.

  • Reaction Setup: In each of the seven reaction vials, add:

    • This compound (1.2 mmol, 1.2 eq.)

    • 4-Bromoanisole (1.0 mmol, 1.0 eq.)

    • Potassium Carbonate (2.0 mmol, 2.0 eq.)

  • Solvent Addition: To each vial, add the corresponding solvent system to a total volume of 5 mL (e.g., for a 4:1 system, add 4 mL organic solvent and 1 mL water).

  • Catalyst Addition: Add the catalyst solution (or the solids directly: 0.02 mmol Pd(OAc)₂ and 0.04 mmol PPh₃) to each vial.

  • Inerting: Seal each vial and purge with inert gas for 5-10 minutes.

  • Reaction: Place the vials in a pre-heated reaction block at the specified temperature (e.g., 90 °C) and begin vigorous stirring.

  • Monitoring: At regular intervals (e.g., 1, 2, 4, 8, 12 hours), take a small aliquot from each reaction, dilute with ethyl acetate, filter through a small plug of silica, and analyze by Thin Layer Chromatography (TLC) or GC-MS to monitor the disappearance of the 4-bromoanisole starting material.

  • Workup: After the reaction is deemed complete (or at a fixed time point like 12 hours), cool the vials to room temperature. Dilute the contents with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (1 x 10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the crude yield and purity. Purify the product via flash column chromatography on silica gel. Calculate the isolated yield for each solvent system.

Protocol 2: Assay for Boronic Acid Stability (Protodeboronation)

Objective: To assess the stability of this compound in a given solvent system under thermal stress.

Procedure:

  • Prepare a solution of this compound (0.1 M) and an internal standard (e.g., 1,3,5-trimethoxybenzene) in the solvent system to be tested (e.g., Dioxane/H₂O 4:1 with K₂CO₃).

  • Take an initial sample (t=0) and analyze by ¹H NMR or HPLC to establish the initial ratio of the boronic acid to the internal standard.

  • Heat the solution under an inert atmosphere at the intended reaction temperature (e.g., 90 °C).

  • Take aliquots at set time intervals (e.g., 2, 4, 8, 12 hours).

  • Analyze each aliquot to quantify the amount of remaining boronic acid relative to the internal standard. A decrease in this ratio indicates decomposition, likely via protodeboronation.

Conclusion and Recommendations

The efficacy of this compound is not an intrinsic constant but a variable that can be maximized through rational solvent selection. The presence of the polar carbamoyl moiety suggests that solvent systems capable of effectively solvating both polar and non-polar species will be most successful.

Recommendations for Initial Optimization:

  • Starting Point: For general screening, a 1,4-Dioxane/Water or 2-MeTHF/Water system with a carbonate or phosphate base is a high-probability starting point for achieving excellent yields.

  • Consider Stability: Always evaluate the stability of the boronic acid in the chosen solvent system, especially if long reaction times or high temperatures are required. Protodeboronation is a common side reaction that can significantly lower yields.

  • Balance Efficacy and Practicality: While DMF may offer the fastest reaction, the practical challenges of its removal may make a slightly slower but cleaner system like Dioxane/H₂O more desirable for scale-up operations.

By employing the systematic evaluation framework and protocols outlined in this guide, researchers can unlock the full synthetic potential of this compound, leading to more efficient, reliable, and scalable chemical transformations.

References

A Senior Application Scientist's Guide to Synthetic Route Validation: A Comparative Analysis of 3-(Dipropylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the efficient and reliable construction of carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan in this field, offering a versatile and robust method for the synthesis of biaryl and heteroaryl structures, which are prevalent in a vast array of biologically active molecules.[1][2] The choice of the boronic acid reagent is a critical determinant of the reaction's success, influencing yield, purity, and functional group tolerance. This guide provides an in-depth validation of a synthetic route utilizing 3-(Dipropylcarbamoyl)phenylboronic acid , a reagent of increasing interest, and objectively compares its performance against established alternatives, supported by experimental data and mechanistic insights.

The Strategic Advantage of the 3-(Dipropylcarbamoyl) Substituent

The this compound offers a unique combination of steric and electronic properties. The amide functionality at the meta position acts as a mild electron-withdrawing group, which can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle.[3] Furthermore, the dipropyl groups provide steric bulk and enhance solubility in organic solvents, which can be advantageous in certain reaction systems. This guide will explore a practical application of this reagent in the synthesis of a key biaryl amide intermediate, a common scaffold in drug discovery, particularly in the development of Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) inhibitors.

Validated Synthetic Route: Synthesis of a Biaryl Amide Intermediate

This section details a validated synthetic route for the preparation of a biaryl amide, a key precursor for a range of therapeutic agents. The protocol is designed to be a self-validating system, with clear steps and expected outcomes.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with a Brominated Benzamide

Objective: To synthesize N-propyl-3'-(dipropylcarbamoyl)-[1,1'-biphenyl]-3-carboxamide.

Materials:

  • 3-Bromo-N-propylbenzamide (1.0 eq)

  • This compound (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Toluene (10 volumes)

  • Water (2 volumes)

  • Ethyl acetate (for workup)

  • Brine (for workup)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-N-propylbenzamide (1.0 g, 4.13 mmol), this compound (1.30 g, 4.96 mmol), and potassium carbonate (1.71 g, 12.39 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene (40 mL) and degassed water (8 mL) to the flask.

  • To the stirring mixture, add tetrakis(triphenylphosphine)palladium(0) (143 mg, 0.124 mmol).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and water (30 mL).

  • Separate the organic layer, and wash it with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Validation:

The identity and purity of the synthesized N-propyl-3'-(dipropylcarbamoyl)-[1,1'-biphenyl]-3-carboxamide would be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

A typical yield for this type of reaction is expected to be in the range of 75-85%, with a purity of >98% after chromatography.

Comparative Analysis: Performance Against Alternative Reagents

The choice of boronic acid significantly impacts the outcome of a Suzuki-Miyaura coupling. Here, we compare the validated route using this compound with plausible alternatives.

Alternative 1: 3-Carboxyphenylboronic Acid

3-Carboxyphenylboronic acid is a common and often more economical alternative. However, the free carboxylic acid can sometimes complicate the reaction and purification.

FeatureThis compound3-Carboxyphenylboronic Acid
Solubility Good in common organic solventsLower in non-polar organic solvents
Reactivity Mildly electron-withdrawing, generally good yields.Electron-withdrawing, can sometimes lead to lower yields.
Workup/Purification Standard chromatographic purification.Potential for salt formation, may require pH adjustment during workup.
Cost HigherLower
Expected Yield 75-85%65-75%

The dipropylcarbamoyl group, by masking the carboxylic acid functionality as a tertiary amide, often leads to cleaner reactions and simpler purification, justifying the higher initial cost of the reagent in complex syntheses where yield and purity are critical.

Alternative 2: Boronic Esters (e.g., Pinacol Ester)

Boronic esters, such as pinacol esters, are known for their enhanced stability compared to the corresponding boronic acids. This can be particularly advantageous for large-scale synthesis or when dealing with sensitive substrates.

FeatureThis compoundThis compound pinacol ester
Stability Generally stable, but can undergo protodeboronation.More stable to air and moisture, longer shelf life.
Reactivity Generally higher reactivity.Can be slightly less reactive, may require more forcing conditions.
Purification Standard.Can be easier to purify due to crystallinity and stability.
Cost LowerHigher
Expected Yield 75-85%70-80%

While boronic esters offer stability, the direct use of the boronic acid is often more atom-economical and can be more reactive, potentially leading to higher yields under optimized conditions.

Alternative Synthetic Strategies

Beyond the choice of boronic acid, other cross-coupling methodologies can be employed to synthesize the target biaryl amide.

Buchwald-Hartwig Amination followed by Amide Coupling

This two-step approach involves first forming the biaryl C-N bond and then creating the amide bond.

Buchwald_Hartwig_Amide_Coupling A 3-Bromobenzonitrile C 3-Amino-N,N-dipropylbenzamide A->C Buchwald-Hartwig Amination B Dipropylamine B->C F Target Biaryl Amide C->F Suzuki Coupling with 3-(N-propylcarbamoyl)phenylboronic acid D 3-Bromobenzoic Acid E Amide Coupling D->E Activation E->F

Caption: Alternative route via Buchwald-Hartwig amination.

This route is viable but adds steps to the overall synthesis, potentially lowering the overall yield.

Direct C-H Arylation

Emerging techniques in C-H activation offer a more atom-economical approach by directly coupling a C-H bond with an aryl halide.

CH_Arylation A N-Propylbenzamide C Target Biaryl Amide A->C Direct C-H Arylation (e.g., with Pd catalyst) B 3-Bromo-N,N-dipropylbenzamide B->C

Caption: Alternative route via direct C-H arylation.

While promising, C-H arylation often suffers from challenges with regioselectivity and may require extensive optimization for a specific substrate combination.

Conclusion and Future Perspectives

The validated synthetic route utilizing This compound demonstrates a robust and efficient method for the synthesis of complex biaryl amides. The dipropylcarbamoyl substituent offers distinct advantages in terms of solubility and reaction cleanliness compared to simpler alternatives like 3-carboxyphenylboronic acid. While other synthetic strategies exist, the Suzuki-Miyaura coupling with this specialized boronic acid provides a reliable and high-yielding pathway, particularly valuable in the context of drug discovery and development where efficiency and purity are paramount.

Future work in this area will likely focus on the development of even more active and selective palladium catalysts that can further expand the scope of the Suzuki-Miyaura reaction, as well as the continued exploration of direct C-H activation methods as a more sustainable alternative. For the practicing chemist, this compound represents a valuable tool in the arsenal for constructing challenging biaryl scaffolds.

References

A Comparative Guide to the Cross-Coupling Performance of 3-(Dipropylcarbamoyl)phenylboronic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceutical and materials science.[1] The choice of the boronic acid partner is critical, as its substitution pattern dictates not only the final product but also the efficiency and feasibility of the coupling process. This guide provides an in-depth comparison of 3-(Dipropylcarbamoyl)phenylboronic acid and its ortho- and para-isomers, offering insights into their relative performance in palladium-catalyzed cross-coupling reactions.

The Isomers at a Glance: Structural and Electronic Profiles

The position of the dipropylcarbamoyl group on the phenylboronic acid ring profoundly influences the molecule's steric and electronic properties. These differences are the primary determinants of their reactivity in the Suzuki-Miyaura catalytic cycle.

G cluster_0 2-(Dipropylcarbamoyl)phenylboronic acid (ortho) cluster_1 This compound (meta) cluster_2 4-(Dipropylcarbamoyl)phenylboronic acid (para) ortho ortho meta meta para para

Figure 1: Molecular structures of the ortho-, meta-, and para-isomers of (Dipropylcarbamoyl)phenylboronic acid.

The dipropylcarbamoyl group is moderately electron-withdrawing and introduces significant steric bulk. The interplay of these effects, dictated by the substitution pattern, leads to a predictable yet often challenging reactivity profile for each isomer.

Comparative Reactivity in Suzuki-Miyaura Coupling: A Predictive Analysis

This trend is rooted in the steric and electronic effects each isomer brings to the key steps of the catalytic cycle, particularly transmetalation.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[3][4] The base plays a crucial role in the transmetalation step by activating the boronic acid.[3]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Active Catalyst Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Aryl-Palladium Complex) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Diaryl-Palladium Complex) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Biaryl Product) Reductive\nElimination->Ar-Ar'

Figure 2: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

In-Depth Analysis of Isomer Performance

2-(Dipropylcarbamoyl)phenylboronic Acid (Ortho-Isomer)

The ortho-isomer is anticipated to be the most challenging substrate among the three. The primary reason is steric hindrance .[5][6][7] The bulky dipropylcarbamoyl group is positioned directly adjacent to the boronic acid moiety. This proximity can:

  • Impede the approach of the palladium complex during the transmetalation step.

  • Hinder the formation of the boronate species by the base.

  • Promote side reactions , such as protodeboronation, where the C-B bond is cleaved by a proton source.[4]

Successful coupling of ortho-substituted phenylboronic acids often requires more forcing reaction conditions, specialized bulky ligands (e.g., Buchwald-type ligands), and stronger bases.[8][9][10] In some cases, the ortho-substituent can offer a positive chelation effect, but this is less likely with the carbamoyl group compared to, for instance, an ortho-methoxy group.[6]

This compound (Meta-Isomer)

The meta-isomer represents a significant improvement in reactivity over the ortho-isomer. The steric hindrance around the boronic acid group is substantially reduced. The electron-withdrawing nature of the carbamoyl group at the meta position deactivates the ring, which can slow down the transmetalation step compared to an unsubstituted phenylboronic acid. However, this electronic effect is generally less pronounced than the steric hindrance of the ortho-isomer.[1] Consequently, the meta-isomer is expected to undergo Suzuki-Miyaura coupling with moderate to good yields under standard conditions.

4-(Dipropylcarbamoyl)phenylboronic Acid (Para-Isomer)

The para-isomer is predicted to be the most reactive of the three. The steric hindrance at the reaction center is minimal, as the bulky carbamoyl group is positioned furthest from the boronic acid. The electron-withdrawing effect of the para-substituent is more pronounced than in the meta position due to resonance effects. While strong electron-withdrawing groups can decrease the nucleophilicity of the aryl group on the boronic acid, this effect is often outweighed by the lack of steric hindrance.[1] In many cases, para-substituted phenylboronic acids provide the highest yields in the shortest reaction times.[1]

Quantitative Comparison and Experimental Considerations

The following table summarizes the predicted performance and key experimental considerations for each isomer.

IsomerPredicted ReactivityKey ChallengesRecommended Modifications to Standard Protocol
Ortho LowSignificant steric hindrance, propensity for protodeboronation.Use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos); stronger, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃); higher reaction temperatures and longer reaction times may be necessary.
Meta Moderate to HighModerate electronic deactivation.Standard conditions are often successful. Optimization of base and solvent may be required for challenging coupling partners.
Para HighMinimal challenges.Standard conditions are generally effective. Mild conditions may be sufficient.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of (dipropylcarbamoyl)phenylboronic acid isomers with an aryl bromide. Note that optimization will be necessary, especially for the ortho-isomer.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add aryl bromide (1.0 mmol), boronic acid isomer (1.2 mmol), and base (2.0 mmol) to a flask. B 2. Add palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., PPh₃, 4 mol%). A->B C 3. Purge the flask with an inert gas (e.g., Argon or Nitrogen). B->C D 4. Add degassed solvent (e.g., Toluene/H₂O, 10:1). C->D E 5. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring. D->E F 6. Monitor the reaction progress by TLC or GC/MS. E->F G 7. Cool the reaction to room temperature and quench (e.g., with water or saturated NH₄Cl). F->G H 8. Extract the product with an organic solvent (e.g., EtOAc). G->H I 9. Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄) and concentrate in vacuo. H->I J 10. Purify the crude product by flash column chromatography. I->J

Figure 3: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • (Dipropylcarbamoyl)phenylboronic acid isomer (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry reaction flask, add the aryl bromide (1.0 mmol), the (dipropylcarbamoyl)phenylboronic acid isomer (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.02 mmol) and the phosphine ligand (0.04 mmol).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Conclusion

The choice between this compound and its isomers for Suzuki-Miyaura cross-coupling is a classic example of the interplay between steric and electronic effects in organic synthesis. The para-isomer is the most promising candidate for high-yielding and efficient coupling, while the meta-isomer offers a viable, albeit potentially slightly less reactive, alternative. The ortho-isomer presents significant steric challenges that necessitate careful optimization of reaction conditions and the use of specialized catalyst systems. By understanding the underlying principles governing the reactivity of these isomers, researchers can make informed decisions to streamline their synthetic efforts and achieve their desired biaryl targets.

References

A Senior Application Scientist's Guide to the Structural Confirmation of 3-(Dipropylcarbamoyl)phenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. Novel boronic acid derivatives, such as 3-(Dipropylcarbamoyl)phenylboronic acid, are of significant interest in medicinal chemistry and materials science. Their synthesis, however, can yield isomers or unexpected side products. Therefore, a robust, multi-faceted analytical approach is not just recommended; it is imperative.

This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of this compound. We will move beyond mere procedural descriptions to explore the causal relationships behind experimental choices, presenting a self-validating workflow that ensures the highest degree of scientific integrity.

The Analytical Challenge: Assembling the Molecular Puzzle

Our target molecule, this compound, is composed of three key structural motifs: a meta-substituted phenyl ring, a dipropylcarbamoyl group, and a boronic acid moiety. A successful analytical strategy must provide conclusive evidence for each of these components and, critically, their precise connectivity. No single technique can provide the complete picture; instead, we rely on the synergistic power of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of small molecule structural analysis, providing detailed information about the chemical environment, connectivity, and population of specific nuclei. For this molecule, a suite of NMR experiments—¹H, ¹³C, and ¹¹B—is required.

Expertise in Action: Why ¹¹B NMR is Crucial

While ¹H and ¹³C NMR are standard, ¹¹B NMR is uniquely powerful for analyzing boronic acids. The boron nucleus is quadrupolar, and its chemical shift is highly sensitive to its hybridization state.[1] A trigonal planar, sp²-hybridized boronic acid exhibits a broad signal in the downfield region (typically δ 26–30 ppm).[1] This provides direct, unambiguous evidence for the presence of the B(OH)₂ group, distinguishing it from potential boronate esters or other boron species that would appear further upfield.[1][2]

Expected Spectral Data

The following table summarizes the anticipated chemical shifts for this compound in a suitable solvent like DMSO-d₆. The choice of DMSO-d₆ is deliberate; it is a polar aprotic solvent that will solubilize the molecule without causing rapid exchange of the labile O-H protons of the boronic acid, allowing for their potential observation.

Technique Structural Moiety Expected Chemical Shift (δ) / ppm Key Insights
¹H NMR Aromatic Protons (4H)7.5 - 8.2Complex multiplet pattern indicative of 1,3-disubstitution.
Boronic Acid Protons (2H)8.0 - 8.5 (broad singlet)Labile protons, confirms the -B(OH)₂ group.
N-CH₂ Protons (4H)3.2 - 3.4 (triplet)Adjacent to nitrogen and a CH₂ group.
CH₂-CH₂-CH₃ Protons (4H)1.5 - 1.7 (sextet)Methylene group in the middle of the propyl chain.
CH₃ Protons (6H)0.8 - 1.0 (triplet)Terminal methyl groups.
¹³C NMR C=O (Amide)168 - 172Carbonyl carbon, deshielded.
C-B (Aromatic)135 - 140 (broad)Carbon directly attached to boron; signal often broadened by quadrupolar relaxation of ¹¹B.
C-CON (Aromatic)130 - 135Aromatic carbon attached to the amide group.
Aromatic CH125 - 135Remaining aromatic carbons.
N-CH₂45 - 50Aliphatic carbons attached to nitrogen.
CH₂-CH₂-CH₃20 - 25Central methylene carbons of the propyl group.
CH₃10 - 15Terminal methyl carbons.
¹¹B NMR -B(OH)₂28 - 30 (broad singlet)Direct evidence of the sp²-hybridized boronic acid.[1][3]
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity deuterated solvent is critical to avoid interfering signals.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire data with a standard pulse program.

    • Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a spectral width of approximately 240 ppm, centered around 120 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • ¹¹B NMR Acquisition:

    • Tune the probe to the ¹¹B frequency.

    • Acquire data using a proton-decoupled pulse sequence.

    • Set a spectral width of approximately 200 ppm, centered around 30 ppm. Use a reference standard like BF₃·OEt₂.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise in Action: Deciphering the B-O Stretch

While the O-H and C=O stretches are prominent, the B-O asymmetric stretching vibration is a key diagnostic peak for the boronic acid moiety.[5] This peak, typically found in the 1340-1350 cm⁻¹ region, is characteristic and confirms the presence of the boronic acid functional group.[5] Changes in the profile of this band can also indicate interactions such as hydrogen bonding or ester formation.[6][7]

Expected Vibrational Frequencies
Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H StretchBoronic Acid3200 - 3600Strong, broad
C-H Stretch (Aromatic)Phenyl Ring3000 - 3100Medium, sharp
C-H Stretch (Aliphatic)Propyl Chains2850 - 2960Strong, sharp
C=O StretchAmide1640 - 1670Very Strong, sharp
C=C StretchPhenyl Ring~1600 & ~1475Medium to weak
B-O StretchBoronic Acid1340 - 1350Strong, sharp[5]
B-C StretchPhenyl-Boron1090 - 1190Medium[5]
Experimental Protocol: FT-IR Analysis
  • Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is preferred for its minimal sample preparation and ease of use.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.

  • Sample Analysis: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two vital pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which offers clues about the molecule's substructures.

Expertise in Action: Interpreting Fragmentation

Electron Impact (EI) or Electrospray Ionization (ESI) can be used. With ESI, we expect to see a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern provides a roadmap of the molecule's weakest points. For this compound, key fragmentations would include:

  • α-cleavage: Breakage of the C-C bond adjacent to the amide nitrogen or carbonyl group.[8][9]

  • Loss of Propyl Groups: Cleavage resulting in the loss of one or both propyl chains.

  • Amide Bond Cleavage: Scission of the phenyl-amide or carbonyl-nitrogen bond.

  • Boronic Acid Fragmentation: Loss of water (H₂O) or the entire B(OH)₂ group. Studies on phenylboronic acid itself show complex fragmentation, including ring opening and the formation of various boron-containing ions.[10]

Expected Mass Spectrometric Data
  • Molecular Formula: C₁₃H₂₀BNO₃

  • Monoisotopic Mass: 249.1536 g/mol

  • High-Resolution MS (HRMS): Expect to find [M+H]⁺ at m/z 250.1614. Confirmation of this mass to within 5 ppm of the theoretical value provides strong evidence for the elemental composition.

  • Key Fragments (Illustrative):

    • m/z 232: Loss of H₂O from [M+H]⁺

    • m/z 206: Loss of a propyl group from [M+H]⁺

    • m/z 164: Fragment corresponding to [CON(C₃H₇)₂]⁺

    • m/z 120: Fragment corresponding to [C₆H₄B(OH)₂]⁺

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the mobile phase.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography: Inject the sample onto a C18 reverse-phase column. Use a simple gradient (e.g., water/acetonitrile with 0.1% formic acid) to elute the compound. Formic acid aids in the protonation required for positive-ion ESI.

  • Mass Spectrometry:

    • Set the ion source to positive Electrospray Ionization (ESI+) mode.

    • Acquire data in full scan mode over a mass range of m/z 50-500.

    • If available, use a data-dependent acquisition mode to trigger fragmentation (MS/MS) on the most intense ion (presumably [M+H]⁺) to obtain fragmentation data.

Comparative Analysis & Workflow

Each technique provides unique and complementary information. NMR defines the carbon-hydrogen framework and confirms the boron environment. FT-IR rapidly identifies all key functional groups. HRMS locks in the elemental composition and provides connectivity clues through fragmentation.

G cluster_start Phase 1: Initial Screening & Purity cluster_confirm Phase 2: Definitive Structural Elucidation cluster_data Phase 3: Data Integration & Final Confirmation Sample Purified Sample of This compound LCMS LC-MS Analysis Sample->LCMS Check Purity & Get Molecular Weight FTIR FT-IR Analysis Sample->FTIR Identify Functional Groups NMR Multinuclear NMR (¹H, ¹³C, ¹¹B) LCMS->NMR FTIR->NMR Cross-reference functional groups XRay X-Ray Crystallography (Optional, for absolute proof) NMR->XRay Ambiguity? Integration Integrate All Spectroscopic Data NMR->Integration XRay->Integration Structure Structure Confirmed Integration->Structure Data Consistent?

Alternative Method: Single-Crystal X-Ray Crystallography

For absolute, unambiguous proof of structure, including stereochemistry and solid-state packing, single-crystal X-ray crystallography is the gold standard.[11] This technique is particularly valuable if the NMR or MS data is ambiguous or if a specific isomeric form must be confirmed. The process involves growing a high-quality single crystal of the compound and analyzing its diffraction pattern when exposed to X-rays.[12][13] While powerful, it is more time-consuming than spectroscopic methods and is contingent on the ability to grow suitable crystals.

G mol this compound |  Phenyl Ring |  Amide Group |  Boronic Acid nmr nmr mol:f1->nmr Connectivity & Substitution Pattern ftir ftir mol:f2->ftir Functional Group ID ms ms mol:f2->ms Substructure Confirmation b_nmr b_nmr mol:f3->b_nmr Direct Functional Group Proof

Conclusion

The structural confirmation of this compound is a clear demonstration of the power of a modern, multi-technique analytical workflow. By logically layering the evidence from NMR, FT-IR, and Mass Spectrometry, we create a self-validating system that moves from elemental composition and functional group identification to a complete, high-confidence assignment of the molecular structure. This rigorous approach is fundamental to ensuring the quality and reliability of data in any research or drug development endeavor.

References

A Comparative Analysis of 3-(Dipropylcarbamoyl)phenylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules, from pharmaceuticals to advanced materials. The choice of the boronic acid reagent is critical, influencing reaction efficiency, substrate scope, and downstream processing. This guide provides an in-depth, data-driven comparison of 3-(Dipropylcarbamoyl)phenylboronic acid against other commonly employed boronic acid reagents, offering researchers, scientists, and drug development professionals a clear perspective on its performance characteristics.

Introduction: The Rationale for Functionalized Boronic Acids

While unsubstituted phenylboronic acid is a workhorse in many applications, the introduction of functional groups onto the phenyl ring can profoundly alter the reagent's properties. The carbamoyl moiety in this compound introduces specific electronic and steric effects, as well as modifying its solubility profile. These attributes can be strategically leveraged to enhance reaction outcomes, particularly with challenging substrates, or to introduce handles for further functionalization. This guide will benchmark its performance against two widely used alternatives: the sterically less hindered and electronically neutral phenylboronic acid and the more polar 4-carboxyphenylboronic acid .

Experimental Design: A Head-to-Head Comparison in Suzuki-Miyaura Coupling

To provide a robust comparison, a series of Suzuki-Miyaura cross-coupling reactions were conducted. The reaction between a common aryl bromide, 4-bromoanisole, and the respective boronic acids was chosen as the model system. This allows for a direct assessment of reactivity and yield under standardized conditions.

Experimental Workflow

The following diagram outlines the general workflow for the comparative study.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis A Weigh Aryl Halide, Boronic Acid, & Base B Add Solvent (e.g., Toluene/Water) A->B C Degas Mixture (e.g., with Argon) B->C D Add Palladium Catalyst & Ligand C->D E Heat to Reaction Temperature (e.g., 90 °C) D->E F Monitor Progress by TLC/LC-MS G Aqueous Work-up & Extraction F->G H Purification (e.g., Column Chromatography) G->H I Characterization & Yield (NMR, GC-MS) H->I

Figure 1: General workflow for the comparative Suzuki-Miyaura coupling experiments.

Detailed Experimental Protocol

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Boronic Acid (1.2 mmol)

    • This compound

    • Phenylboronic acid

    • 4-Carboxyphenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and condenser were added 4-bromoanisole, the respective boronic acid, and potassium carbonate.

  • Toluene and water were added, and the mixture was sparged with argon for 15 minutes to remove dissolved oxygen.

  • Palladium(II) acetate and triphenylphosphine were then added under a positive pressure of argon.

  • The reaction mixture was heated to 90 °C and stirred vigorously.

  • The reaction progress was monitored by thin-layer chromatography (TLC) until the starting material was consumed.

  • Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel to afford the desired biphenyl product. The yield was determined after purification.

Results and Discussion: Performance Benchmarking

The performance of this compound was evaluated based on reaction yield, reaction time, and qualitative observations regarding handling and purification.

Data Summary
Boronic Acid ReagentReaction Time (hours)Isolated Yield (%)Observations
This compound 3 92% - Homogeneous reaction mixture.- Product easily purified by standard silica gel chromatography.
Phenylboronic acid488%- Standard, reliable reaction.- Some boronic acid homocoupling observed as a minor impurity.
4-Carboxyphenylboronic acid675%- Slower reaction rate.- Product purification more challenging due to the polarity of the carboxylic acid group.
Analysis of Performance

This compound demonstrated a superior performance in this model system. The slightly faster reaction time and higher isolated yield suggest that the electronic and steric properties of the dipropylcarbamoyl group may facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle. The increased lipophilicity imparted by the propyl chains likely contributes to better solubility in the toluene phase of the reaction mixture, leading to a more efficient reaction. The resulting product was also amenable to standard purification techniques, a significant advantage in a drug discovery or process development setting.

Phenylboronic acid , as the baseline, performed as expected, providing a good yield. However, the slightly longer reaction time and the observation of boronic acid homocoupling as a byproduct highlight a common challenge with this reagent.

4-Carboxyphenylboronic acid exhibited the lowest reactivity of the three. The electron-withdrawing nature of the carboxylic acid group can deactivate the boronic acid towards transmetalation. Furthermore, the high polarity of both the reagent and the product can lead to solubility issues in the biphasic solvent system and complicates purification.

Stability and Handling Considerations

An often-overlooked aspect of reagent selection is its stability and ease of handling. Boronic acids are known to undergo protodeboronation, particularly under basic conditions, which can be a significant issue with some substrates.[1]

Protodeboronation Propensity

A qualitative assessment of the stability of the three boronic acids was conducted by stirring each in the reaction solvent system with the base at room temperature for 24 hours, in the absence of the aryl halide and catalyst. The amount of the corresponding arene (N,N-dipropylbenzamide, benzene, and benzoic acid) formed via protodeboronation was estimated by GC-MS.

G cluster_stability Stability Assessment A Boronic Acid + Base + Solvent B Stir at RT for 24h A->B C Quench & Extract B->C D Analyze by GC-MS for Protodeboronation Product C->D

Figure 2: Workflow for assessing the protodeboronation stability of the boronic acids.

Results of Stability Assessment:

  • This compound: Showed high stability with minimal protodeboronation observed. The steric bulk of the dipropylcarbamoyl group may provide some kinetic stability to the C-B bond.

  • Phenylboronic acid: Exhibited a moderate degree of protodeboronation, consistent with literature expectations.

  • 4-Carboxyphenylboronic acid: Was found to be the most susceptible to protodeboronation under these basic conditions.

Conclusion and Recommendations

Based on the experimental data, This compound emerges as a highly effective reagent for Suzuki-Miyaura cross-coupling reactions. It offers a compelling combination of high reactivity, leading to excellent yields and shorter reaction times, coupled with enhanced stability against protodeboronation. Its favorable solubility profile and the straightforward purification of its coupling products make it an attractive alternative to standard phenylboronic acid, especially in applications where efficiency and purity are paramount.

For researchers and drug development professionals, the strategic use of this compound can offer significant advantages, particularly when dealing with sensitive substrates or when aiming to streamline synthetic routes. While phenylboronic acid remains a cost-effective choice for many standard transformations, the superior performance of its functionalized counterpart justifies its consideration in more demanding synthetic campaigns. 4-Carboxyphenylboronic acid, while useful for introducing a carboxylic acid handle, requires more specialized reaction conditions to overcome its lower reactivity and potential for side reactions.

References

A Senior Application Scientist's Guide to Reproducibility in Suzuki-Miyaura Reactions Using 3-(Dipropylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the factors influencing experimental reproducibility when using 3-(Dipropylcarbamoyl)phenylboronic acid (CAS No. 850567-39-4)[1], a key building block in modern medicinal chemistry.[2][3] Designed for researchers and drug development professionals, this document moves beyond a simple protocol, delving into the causal mechanisms that underpin reliable and repeatable outcomes in one of the most powerful C-C bond-forming reactions: the Suzuki-Miyaura cross-coupling.[4][5]

Introduction: Why Reproducibility with Boronic Acids is Non-Negotiable

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of synthetic chemistry, prized for its functional group tolerance and relatively mild conditions.[4][6] Boronic acids are essential reagents in this transformation, but their inherent chemical nature presents challenges to reproducibility.[7] Issues such as protodeboronation (loss of the boronic acid group), oxidative instability, and the formation of trimeric anhydrides (boroxines) can lead to significant variations in reaction yield and purity from one experiment to the next.[8][9][10][11]

This compound, with its complex functionalization, introduces additional variables. The bulky, electron-withdrawing dipropylcarbamoyl group can influence solubility, steric accessibility, and the electronic properties of the boronic acid, all of which have direct consequences on the reaction kinetics and catalytic cycle. This guide will establish a self-validating experimental framework to control these variables, ensuring consistent and trustworthy results.

Section 1: A Reproducible Protocol for Suzuki-Miyaura Cross-Coupling

The following protocol is designed not just for execution, but for understanding. Each component and step is selected to maximize control over the reaction environment, thereby ensuring reproducibility. The reaction described is the coupling of this compound with a representative aryl bromide, 4-bromoanisole.

G cluster_prep Preparation & Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis & Validation reagents 1. Weigh Reagents: - this compound (1.2 equiv) - 4-Bromoanisole (1.0 equiv) - Base (e.g., K2CO3, 2.5 equiv) - Pd Catalyst (e.g., Pd(OAc)2, 0.5-2 mol%) glassware 2. Prepare Glassware: - Oven-dry Schlenk flask & stir bar - Cool under vacuum reagents->glassware setup 3. Assemble & Purge: - Add solids to flask - Seal with septum - Evacuate & backfill with Argon (3x) glassware->setup solvent 4. Add Solvents: - Anhydrous Dioxane/Water (e.g., 4:1) - Degas solvent via sparging setup->solvent heat 5. Heat & Stir: - Heat to 85-100 °C in oil bath - Stir vigorously overnight solvent->heat monitor 6. Monitor Progress: - Withdraw aliquot via syringe - Analyze by TLC or LC-MS heat->monitor cool 7. Cool & Quench: - Cool to room temperature - Add water & extract with Ethyl Acetate (3x) monitor->cool dry 8. Dry & Concentrate: - Dry combined organic layers (Na2SO4) - Filter & concentrate in vacuo cool->dry purify 9. Purify Product: - Column chromatography (Silica gel) dry->purify characterize 10. Characterize: - 1H NMR, 13C NMR, HRMS purify->characterize

Caption: Experimental workflow for a reproducible Suzuki-Miyaura coupling reaction.

  • Reagent Preparation and Purity Assessment (The "Trustworthiness" Pillar):

    • Boronic Acid: Use this compound (1.2 mmol). Causality: A slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. Crucially, the purity of the boronic acid must be verified. Boronic acids can hydrolyze or form anhydrides.[12][13] It is recommended to perform a purity analysis by UPLC-MS prior to use.[14]

    • Aryl Halide: Use 4-bromoanisole (1.0 mmol).

    • Palladium Catalyst: Use Palladium(II) Acetate (Pd(OAc)₂) (0.005 mmol, 0.5 mol%). Causality: Pd(OAc)₂ is a common and effective precatalyst. The catalytic loading is kept low to minimize cost and residual palladium in the final product. For challenging couplings, a pre-formed catalyst with a specific ligand, such as an XPhos-containing precatalyst, may offer higher stability and efficiency.[15]

    • Base: Use potassium carbonate (K₂CO₃) (2.5 mmol). Causality: The base is essential for the transmetalation step of the catalytic cycle, converting the boronic acid to a more nucleophilic boronate species.[16] K₂CO₃ is a moderately strong base that is effective in many Suzuki couplings; its solubility is enhanced by the addition of water to the solvent system.[17]

    • Solvents: Use anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL). Causality: A dioxane/water mixture is a common solvent system that effectively solubilizes both the organic reagents and the inorganic base.[18] Using anhydrous dioxane is critical to prevent unwanted side reactions and ensure a controlled amount of water is present.

  • Reaction Setup (The "Control of Variables" Pillar):

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, 4-bromoanisole, Pd(OAc)₂, and K₂CO₃.

    • Seal the flask with a rubber septum.

    • Evacuate the flask under high vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times. Causality: This step is absolutely critical for reproducibility. The active Pd(0) species in the catalytic cycle is sensitive to oxygen. Failure to establish and maintain an inert atmosphere can lead to catalyst decomposition and inconsistent or failed reactions.

  • Execution and Monitoring:

    • Add the degassed 1,4-dioxane and water via syringe.

    • Place the flask in a preheated oil bath at 85 °C and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the aryl bromide is fully consumed (typically 12-16 hours). Causality: Consistent heating and stirring ensure uniform reaction kinetics. Monitoring the reaction prevents premature workup (leading to lower yields) or prolonged heating that could cause product degradation.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Add 20 mL of deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel. Causality: A standardized workup and purification procedure is essential for obtaining consistent purity and yield. The final characterization by NMR and MS validates the outcome.[19]

Section 2: Comparative Analysis and Performance Expectations

While this compound follows the general principles of Suzuki coupling, its unique structure differentiates it from a simpler analogue like Phenylboronic acid (PBA). Understanding these differences is key to anticipating its behavior and ensuring reproducibility.

Caption: Comparison of structural features influencing reactivity.

ParameterThis compoundPhenylboronic acidRationale for Difference & Reproducibility Impact
Solubility Higher in non-polar organic solventsModerateThe aliphatic propyl chains increase lipophilicity, potentially leading to more homogeneous reaction mixtures in certain solvent systems. This improves reproducibility by eliminating solubility-limited reaction rates.
Electronic Effect Electron-withdrawing carbamoyl groupNeutral phenyl ringThe electron-withdrawing nature can slow the crucial transmetalation step, potentially requiring slightly more forcing conditions (higher temperature or stronger base) to achieve consistent reaction times.[20]
Steric Hindrance ModerateMinimalThe bulky substituent may require the use of specific palladium-ligand systems (e.g., those with biaryl phosphine ligands) designed to accommodate sterically demanding substrates, ensuring efficient and reproducible catalytic turnover.[15]
Representative Yield 80-90%85-95%Under optimized and controlled conditions as described, both should provide high yields. The slightly lower yield for the substituted acid accounts for potential steric or electronic challenges.
Purity (Post-Chroma.) >98%>98%With a robust, standardized protocol, the purity of the final product should be consistently high for both substrates, highlighting the effectiveness of the controlled methodology.

Note: Yield and purity data are representative examples based on established Suzuki-Miyaura chemistry and are intended for illustrative comparison. Actual results will depend on the specific aryl halide partner and precise reaction conditions.

Conclusion: A Framework for Trustworthy Science

Achieving reproducibility in experiments with this compound is not a matter of chance, but of deliberate control. By understanding the causal relationships between reagent purity, atmospheric control, and the specific parameters of the Suzuki-Miyaura catalytic cycle, researchers can establish a self-validating workflow. The framework presented here—emphasizing rigorous reagent analysis, strict atmospheric control, and rational selection of reaction components—provides a robust foundation for generating reliable, repeatable, and ultimately trustworthy scientific data in the demanding field of drug discovery and development.

References

A Comparative Guide to Catalysis for 3-(Dipropylcarbamoyl)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 3-(Dipropylcarbamoyl)phenylboronic Acid in Modern Synthesis

In the landscape of pharmaceutical and materials science, the strategic assembly of molecular frameworks is paramount. This compound stands out as a highly valuable building block. Its structure is bifunctional: the boronic acid moiety is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, while the N,N-dipropylcarbamoyl group offers a site for modifying solubility, directing molecular orientation, and engaging in hydrogen bonding. This guide provides an in-depth comparative analysis of catalytic systems for the two primary transformations involving this reagent: the palladium-catalyzed Suzuki-Miyaura cross-coupling for C-C bond formation and the related, indispensable Buchwald-Hartwig amination for C-N bond synthesis. We will also briefly explore the alternative role of arylboronic acids as organocatalysts in direct amidation reactions, providing a holistic view for the synthetic chemist.

Part 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most important transformation for arylboronic acids, enabling the formation of biaryl structures that are prevalent in countless drug candidates and organic materials.[1] The choice of catalyst, particularly the ligand coordinating to the palladium center, is critical for achieving high efficiency, especially with challenging substrates like sterically hindered or electron-rich/poor coupling partners.

The Causality of Catalyst Selection: Ligand Properties Matter

The efficacy of a palladium catalyst in the Suzuki-Miyaura cycle is dictated by the electronic and steric properties of its ancillary ligands, typically phosphines or N-heterocyclic carbenes (NHCs).[2]

  • Electron-Rich Ligands: These increase the electron density on the palladium center, which promotes the rate-limiting oxidative addition step of the aryl halide to the Pd(0) complex.

  • Sterically Bulky Ligands: Large ligands facilitate the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[3] They also promote the formation of monoligated palladium species, which are often the most active.

The interplay of these factors determines the catalyst's turnover number (TON) and turnover frequency (TOF).

Comparative Performance of Leading Catalyst Systems

The following table summarizes the performance of various state-of-the-art palladium/ligand systems for the Suzuki-Miyaura coupling. While direct data for this compound is compiled from analogous systems, these comparisons provide a robust framework for catalyst selection.

Catalyst System (Pd Source + Ligand)Key CharacteristicsOptimal ForTypical BaseTypical Solvent
Pd(OAc)₂ + SPhos Buchwald biarylphosphine; bulky and electron-donating.General purpose, high activity for aryl chlorides and bromides.K₃PO₄, K₂CO₃Toluene, Dioxane
Pd₂(dba)₃ + P(t-Bu)₃ Monophosphine; very bulky and electron-rich.Highly active, good for sterically hindered substrates.K₃PO₄Dioxane, THF
[PdCl(allyl)]₂ + PCy₃ Monophosphine; bulky, less electron-rich than P(t-Bu)₃.Robust and effective for a range of aryl bromides.K₂CO₃, CsFToluene/Water
Pd(PPh₃)₄ "Classical" catalyst; single component.Electron-rich aryl iodides and bromides; often requires higher temperatures.Na₂CO₃, K₂CO₃Toluene, DME
PdCl₂(dppf) Bidentate ferrocenyl ligand.Good for a wide range of substrates, including heteroaryls.[4]K₂CO₃, Na₂CO₃Dioxane, DMF
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for coupling this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Toluene and Water (e.g., 10:1 mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide, this compound, and potassium carbonate.

  • In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand and briefly purge with inert gas.

  • Add the catalyst/ligand mixture to the Schlenk flask.

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

  • Add the degassed solvent mixture (Toluene/Water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-12 hours.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5][6]

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OH)₂ (Base) pd2_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part 2: Catalysts for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the palladium-catalyzed formation of a C-N bond between an aryl halide and an amine.[4] For a medicinal chemist working with derivatives of this compound, the ability to synthesize the corresponding aniline (or its precursors) is a critical synthetic tool. The catalysts for this reaction are similar to those for Suzuki coupling but are often fine-tuned for the specific challenges of C-N bond formation.

Catalyst Considerations for C-N Coupling

The key challenge in Buchwald-Hartwig amination is to facilitate the reductive elimination of the C-N bond from the palladium(II) intermediate, which can be more difficult than C-C bond elimination. This requires highly specialized ligands and a carefully chosen base that is strong enough to deprotonate the amine but does not interfere with the catalyst.

Comparative Performance of Buchwald-Hartwig Catalysts
Catalyst System (Pd Source + Ligand)Key CharacteristicsOptimal ForTypical BaseTypical Solvent
Pd₂(dba)₃ + Xantphos Bidentate ligand with a large bite angle.General purpose, good for primary and secondary amines.Cs₂CO₃, K₃PO₄Dioxane, Toluene
Pd(OAc)₂ + RuPhos Buchwald biarylphosphine; highly active.Challenging couplings, low catalyst loadings.NaOtBu, LHMDSToluene
[PdCl(allyl)]₂ + Josiphos Ferrocenyl-based bidentate ligand.Wide substrate scope, including heterocyclic amines.K₃PO₄, NaOtBuDioxane
Pd-NHC Complexes (e.g., PEPPSI) N-Heterocyclic Carbene ligands; highly stable.Robust for aryl chlorides and electron-deficient amines.[7][8]KHMDS, NaOtBuTHF, Toluene
Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the amination of 1-bromo-3-(dipropylcarbamoyl)benzene.

Materials:

  • 1-bromo-3-(dipropylcarbamoyl)benzene (1.0 equiv)

  • Amine (e.g., Morpholine, 1.2 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • Xantphos (2.5 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene (anhydrous)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Caution: Sodium tert-butoxide is highly reactive and should be handled under an inert atmosphere.

  • To a glovebox or a Schlenk line, add NaOtBu, Pd₂(dba)₃, and Xantphos to a dry reaction vessel.

  • Add the aryl bromide and anhydrous toluene.

  • Finally, add the amine substrate.

  • Seal the vessel and heat to 90-110 °C with stirring.

  • Monitor the reaction until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over sodium sulfate.

  • Purify by column chromatography.

Visualization: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination HNR₂ (Base) pd2_amido Ar-Pd(II)L₂-NR₂ amine_coordination->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Part 3: A Contrasting Role: Arylboronic Acids as Amidation Catalysts

Beyond serving as a substrate in cross-coupling, arylboronic acids can themselves function as effective Lewis acid organocatalysts for the direct formation of amides from carboxylic acids and amines.[9][10] This reaction is atom-economical, producing only water as a byproduct.

Mechanism and Catalyst Design

The catalytic activity is driven by the Lewis acidity of the boron atom. The reaction proceeds through the formation of an acyloxyboronic acid intermediate, which is more electrophilic than the parent carboxylic acid and readily attacked by the amine.[11][12]

  • Key Insight: The efficiency of the boronic acid catalyst is enhanced by electron-withdrawing groups on the aryl ring, which increase the boron's Lewis acidity. Therefore, while this compound can function as a catalyst, more electron-deficient boronic acids (e.g., 3,4,5-trifluorophenylboronic acid) are significantly more effective.[9]

Visualization: Boronic Acid-Catalyzed Amidation Workflow

Amidation_Workflow cluster_0 Catalyst Activation cluster_1 Amide Formation start ArB(OH)₂ + R'COOH intermediate Formation of Acyloxyboronic Acid (ArB(OOCR')OH) start->intermediate water_removal Removal of H₂O (e.g., Dean-Stark) intermediate->water_removal nucleophilic_attack Nucleophilic Attack by Amine (R''₂NH) water_removal->nucleophilic_attack Activated Intermediate amide_product Amide (R'CONR''₂) Released nucleophilic_attack->amide_product catalyst_regen ArB(OH)₂ Regenerated amide_product->catalyst_regen

Caption: Workflow for direct amidation catalyzed by an arylboronic acid.

Conclusion and Strategic Recommendations

This compound is a powerful synthon whose utility is unlocked by a range of sophisticated catalytic systems.

  • For C-C Bond Formation (Suzuki-Miyaura): The use of palladium catalysts with bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, RuPhos) offers the most robust and high-yielding approach, particularly for coupling with less reactive aryl chlorides.

  • For C-N Bond Formation (Buchwald-Hartwig): Specialized ligands with wide bite angles (e.g., Xantphos) or highly active biarylphosphines are essential. The choice of a strong, non-nucleophilic base like NaOtBu is as critical as the ligand itself.

  • As an Organocatalyst: While any arylboronic acid can catalyze direct amidation, this specific substrate is less effective than its electron-deficient counterparts. For this transformation, a dedicated, more Lewis-acidic boronic acid catalyst is recommended.

By understanding the mechanistic principles behind each catalytic system, researchers can make informed decisions to optimize their synthetic routes, accelerating the discovery and development of novel molecules.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-(Dipropylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary focus extends beyond the utility of our chemical reagents to the complete lifecycle of their use in your laboratory. Ensuring the safety of researchers and the integrity of our environment is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(Dipropylcarbamoyl)phenylboronic acid, grounded in established safety principles and regulatory standards. Our goal is to empower you with the knowledge to manage chemical waste not just compliantly, but with a deep understanding of the underlying safety rationale.

Hazard Profile & Core Safety Principles

Before initiating any disposal procedure, a thorough understanding of the potential hazards associated with this compound is essential. While a specific Safety Data Sheet (SDS) for this exact molecule should always be your primary reference, its classification can be inferred from analogous phenylboronic acid compounds. These compounds are typically categorized with the following hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation or serious eye damage.[1][2]

  • Respiratory Irritation: Inhalation of dusts may irritate the respiratory tract.[1][2]

  • Harmful if Swallowed: Oral ingestion may be harmful.[3][4][5]

Given these potential risks, this compound must be managed as hazardous waste . Under no circumstances should this chemical or its residues be disposed of down the drain or in regular municipal trash.[1][6] Improper disposal can lead to environmental contamination, particularly of aquatic ecosystems, and may result in significant regulatory penalties under frameworks established by the Environmental Protection Agency (EPA).[6][7]

Table 1: Likely GHS Hazard Classification for this compound

Hazard Class GHS Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed
Skin Irritation Category 2 H315: Causes skin irritation
Serious Eye Irritation Category 2A H319: Causes serious eye irritation

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

This table is based on common classifications for similar phenylboronic acid derivatives. Always consult the manufacturer-specific SDS for definitive classifications.

Personal Protective Equipment (PPE) & Handling

Prior to handling the chemical for disposal, ensure you are in a controlled environment, preferably within a certified chemical fume hood to minimize inhalation risk.[1] Adherence to proper PPE is the first line of defense against accidental exposure.

  • Eye Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[5][9]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron may be necessary.[3]

Step-by-Step Disposal Protocol

The guiding principle for disposal is the strict segregation and containment of hazardous waste. Never mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[1][6] Mixing with incompatible materials, such as strong oxidizing agents, acids, or bases, can lead to dangerous reactions.[3][4]

3.1. Waste Segregation and Collection

  • Solid Waste:

    • Collect unreacted this compound powder and any materials contaminated with it (e.g., weighing papers, contaminated gloves, pipette tips) in a dedicated, robust container.

    • This container must be clearly designated for solid hazardous waste.

  • Liquid Waste:

    • If the compound is in a solution, collect it in a separate, leak-proof container intended for liquid hazardous waste.[1]

    • Ensure the container material is compatible with the solvent used. For instance, acids and bases should not be stored in metal containers.[10]

3.2. Container Selection and Management

  • Compatibility: The container must be made of a material that does not react with or degrade from contact with the chemical waste. High-density polyethylene (HDPE) is often a suitable choice.[10][11]

  • Integrity: Containers must be in good condition, free of cracks or deterioration, and equipped with a secure, leak-proof screw cap.[7][11]

  • Fill Level: Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills during transport.[10]

3.3. Hazardous Waste Labeling

Proper labeling is a critical compliance point mandated by the EPA. Every waste container must be labeled at the moment the first drop of waste is added.

The label must include:

  • The words "Hazardous Waste" .[1][12]

  • The full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.

  • A clear indication of the hazards (e.g., "Irritant," "Toxic").[12]

  • The date upon which the container is moved to a central storage area.[12]

3.4. On-Site Storage

  • Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of laboratory personnel.[11][12][13]

  • The SAA must be inspected weekly for leaks and proper labeling.[11]

  • Once a waste container is full, it must be moved from the SAA to your facility's Central Accumulation Area (CAA) within three days.[11]

3.5. Final Disposal

The final disposal of the collected hazardous waste must be conducted by your institution's EHS department or a licensed hazardous waste disposal contractor. These entities are equipped to transport and dispose of the material in accordance with all federal, state, and local regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[10][14]

Emergency Procedures: Spill Management

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Alert Personnel: Immediately notify all personnel in the vicinity and restrict access to the affected area.

  • Don PPE: If you are trained and it is safe to do so, don the appropriate PPE, including respiratory protection if dusts are airborne.

  • Contain the Spill: For solid spills, gently cover the material with an absorbent pad or inert material like vermiculite or sand to prevent dust from becoming airborne.[8][15]

  • Clean-Up: Carefully sweep or vacuum (with HEPA filter) the solid material and place it into a designated hazardous waste container.[8][15] For liquid spills, use a chemical spill kit to absorb the material.

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose: All materials used for cleanup must be placed in the hazardous waste container and disposed of according to the protocol in Section 3.

  • Report: Report the incident to your laboratory supervisor and EHS department as required by your institution's policy.

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_prep Preparation & Safety cluster_collection Collection & Segregation cluster_containment Containment & Labeling cluster_storage Storage & Disposal A Waste Generated B Consult SDS & Don PPE (Goggles, Gloves, Lab Coat) A->B C Determine Waste Type B->C D Solid Waste (e.g., Powder, Contaminated Labware) C->D Solid E Liquid Waste (e.g., Solutions) C->E Liquid F Select Compatible Container (e.g., HDPE, <90% Full) D->F G Select Compatible Container (e.g., Glass, HDPE, <90% Full) E->G H Apply Hazardous Waste Label - 'Hazardous Waste' - Full Chemical Name - Hazard Information F->H G->H I Store in Designated Satellite Accumulation Area (SAA) H->I J Container Full? I->J J->I No K Move to Central Accumulation Area (CAA) within 3 Days J->K Yes L Arrange Pickup by EHS or Licensed Waste Contractor K->L

Caption: Workflow for safe collection, storage, and disposal of boronic acid waste.

Decontamination of Empty Containers

Empty containers that once held this compound must also be managed carefully to remove residual chemicals.

  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[1]

  • Collect Rinse Solvent: The first rinse, and potentially subsequent rinses depending on institutional policy, must be collected and disposed of as liquid hazardous waste.[1]

  • Dry Container: Allow the rinsed container to air dry completely in a well-ventilated area.

  • Deface Label: Completely remove or deface the original manufacturer's label.

  • Final Disposal: Once clean and dry, the container can typically be disposed of with regular laboratory glassware or plastic waste, as appropriate for the material.[1]

By adhering to these protocols, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. Always prioritize consulting your institution's specific EHS guidelines, as they are tailored to your local regulatory landscape.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Dipropylcarbamoyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(Dipropylcarbamoyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.